molecular formula C27H19ClN9Na3O9S3 B085360 C.I. Reactive Orange 35 CAS No. 12270-76-7

C.I. Reactive Orange 35

Cat. No.: B085360
CAS No.: 12270-76-7
M. Wt: 814.1 g/mol
InChI Key: QODWDUXKFKJVCQ-UHFFFAOYSA-K
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Description

C.I. Reactive Orange 35 is a useful research compound. Its molecular formula is C27H19ClN9Na3O9S3 and its molecular weight is 814.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWDUXKFKJVCQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN9Na3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890002
Record name C.I. Reactive Orange 35
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Molecular Weight

814.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70210-13-8, 12270-76-7
Record name 1,4-Benzenedisulfonic acid, 2-(2-(4-(2-(4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-5-sulfo-1-naphthalenyl)diazenyl)-2,5-dimethylphenyl)diazenyl)-, sodium salt (1:3)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Reactive Orange 35
Source EPA DSSTox
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Record name Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Benzenedisulfonic acid, 2-[2-[4-[2-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-, sodium salt (1:3)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

C.I. Reactive Orange 35 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to C.I. Reactive Orange 35

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, an important member of the azo class of reactive dyes. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the dye's core chemical principles, synthesis, application methodologies, and safety protocols. The structure herein is designed to logically present the scientific narrative of this compound, moving from its fundamental identity to its practical application and handling.

Core Identity and Physicochemical Profile

This compound is a synthetic organic dye valued in the textile industry for its ability to produce a vibrant, red-light orange shade on cellulosic fibers.[1][2] Its classification as a reactive dye signifies its defining characteristic: the formation of a stable, covalent bond with the substrate, which imparts exceptional wash fastness.[3][4] The molecule's architecture features a single azo chromophore responsible for its color and a monochlorotriazine reactive group that anchors the dye to the fiber.

Chemical Identification

A precise understanding of a chemical entity begins with its unique identifiers, which are crucial for regulatory compliance, procurement, and scientific literature searches.

IdentifierValueReferences
C.I. Name This compound[1][5][6]
CAS Numbers 12270-76-7, 70210-13-8[1][5][6][7]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[1][2][5][6]
Molecular Weight 814.12 g/mol [1][6][7]
IUPAC Name trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate[5]
Synonyms Cibacron Orange 4R-A, Procion Brown H-GR[5]
Physicochemical Properties

The physical and chemical properties of Reactive Orange 35 dictate its behavior in solution and its performance during the dyeing process. Its high water solubility, a result of multiple sulfonic acid groups, is essential for its application in aqueous dyebaths.

PropertyValue / DescriptionReferences
Appearance Orange Powder / Granules[6][8]
Shade Red-light Orange[1][2]
Solubility in Water 300 g/L[6]
pH (in solution) 6-9[6]
Chemical Structure

The structure of this compound is complex, integrating several key functional components that contribute to its overall properties:

  • Chromophore: The core of the dye is a diazo structure (-N=N-), which is the primary determinant of its color.

  • Reactive Group: A monochlorotriazine ring acts as the site for covalent bond formation with the fiber. The chlorine atom is a leaving group, facilitating a nucleophilic substitution reaction with the hydroxyl groups of cellulose.

  • Solubilizing Groups: Multiple sulfonate (-SO₃⁻) groups are present, rendering the dye highly soluble in water, a critical requirement for textile dyeing processes.

Caption: Chemical Structure of this compound.

Synthesis Pathway: A Multi-Step Approach

The manufacturing of this compound is a sequential process involving diazotization, azo coupling, and condensation reactions.[1][2][9] This pathway is a classic example of azo dye synthesis, where precise control of reaction conditions is paramount to achieving high yield and purity.

The synthesis can be broken down into the following key stages:

  • First Diazotization: 2-Aminobenzene-1,4-disulfonic acid is converted to its corresponding diazonium salt.

  • First Azo Coupling: The diazonium salt is coupled with 2,5-Dimethylbenzenamine.

  • Second Diazotization: The product from the first coupling, which contains a primary aromatic amine, is diazotized.

  • Second Azo Coupling: The new diazonium salt is coupled with a naphthol derivative, 8-Aminonaphthalene-1-sulfonic acid.

  • Condensation: The resulting complex diazo compound is reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

  • Ammoniation: Finally, one of the remaining chlorine atoms on the triazine ring is substituted with an amino group.

synthesis_workflow cluster_0 Stage 1: First Coupling cluster_1 Stage 2: Second Coupling cluster_2 Stage 3: Final Assembly A 2-Aminobenzene- 1,4-disulfonic acid P1 Diazotization A->P1 NaNO₂, HCl 0-5°C B 2,5-Dimethyl- benzenamine P2 Azo Coupling B->P2 C 8-Aminonaphthalene- 1-sulfonic acid P4 Azo Coupling C->P4 D Cyanuric Chloride P5 Condensation D->P5 E Ammonia P6 Ammoniation E->P6 P1->P2 I1 Intermediate 1 (Monoazo Compound) P2->I1 P3 Diazotization I1->P3 NaNO₂, HCl 0-5°C P3->P4 I2 Intermediate 2 (Diazo Compound) P4->I2 I2->P5 P5->P6 F This compound P6->F

Caption: Synthesis workflow for this compound.

Causality Behind Experimental Choices:
  • Low Temperature for Diazotization: The diazotization reaction is performed at 0-5°C because diazonium salts are thermally unstable.[10] At higher temperatures, they readily decompose, leading to side reactions and significantly reduced yields.

  • pH Control in Coupling: Azo coupling reactions are highly pH-dependent. The coupling component (the nucleophile) must be in its activated, deprotonated form to react with the electrophilic diazonium salt. Precise pH control ensures the reaction proceeds efficiently and prevents unwanted side products.[11]

Mechanism of Action and Application

The efficacy of Reactive Orange 35 lies in its ability to form a covalent bond with the substrate, typically cellulosic fibers like cotton.[3] This reaction ensures the dye becomes a permanent part of the fiber, leading to high wet fastness properties.[4]

Covalent Bonding Mechanism

The reaction occurs between the reactive monochlorotriazine group of the dye and the hydroxyl groups of the cellulose polymer under alkaline conditions.

  • Activation of Cellulose: In an alkaline medium (pH > 10.5), the hydroxyl groups on the cellulose chain are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻).

  • Nucleophilic Substitution: The cellulosate anion attacks the carbon atom of the triazine ring bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced.

  • Bond Formation: A stable ether linkage (Cell-O-Dye) is formed, covalently bonding the dye to the fiber.

A competing reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions (OH⁻) from the water instead of the fiber.[4] This hydrolyzed dye can no longer react with the fiber and must be washed off. Optimizing dyeing parameters is crucial to maximize fixation and minimize hydrolysis.

reaction_mechanism cluster_reactants Reactants cluster_products Pathways Dye Dye-Triazine-Cl FixedDye Dye-Triazine-O-Cellulose (Covalent Bond - Desired) Dye->FixedDye Nucleophilic Substitution (Fixation) HydrolyzedDye Dye-Triazine-OH (Hydrolyzed Dye - Undesired) Dye->HydrolyzedDye Nucleophilic Substitution (Hydrolysis) Cellulose Cellulose-OH ActivatedCellulose Cellulose-O⁻ Cellulose->ActivatedCellulose Deprotonation Alkali OH⁻ (Alkali) Alkali->HydrolyzedDye Nucleophilic Substitution (Hydrolysis) ActivatedCellulose->FixedDye Nucleophilic Substitution (Fixation)

Caption: Reaction mechanism of fixation vs. hydrolysis.

Experimental Protocol: Exhaust Dyeing of Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound.

Materials:

  • Scoured and bleached cotton fabric

  • This compound dye

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (Glauber's salt)

  • Sodium carbonate (Na₂CO₃) (Soda ash)

  • Acetic acid

  • Non-ionic soaping agent

  • Laboratory dyeing machine (e.g., beaker dyer)

Methodology:

  • Dyebath Preparation:

    • Prepare a stock solution of the dye (e.g., 1% w/v).

    • Set the liquor ratio (the ratio of the volume of water to the weight of the fabric), typically 20:1.

    • Add the required amount of dye to the dyebath for the desired shade percentage (e.g., 2% on weight of fiber, o.w.f.).

    • Add an electrolyte, such as sodium chloride (e.g., 60 g/L). Causality: The salt is added to overcome the natural negative surface charge of cotton in water, which repels the anionic dye. The salt neutralizes this repulsion, promoting dye exhaustion from the water onto the fiber surface before fixation.[12]

  • Dyeing Cycle:

    • Introduce the cotton fabric into the dyebath at ambient temperature (approx. 30°C).

    • Run the machine for 15 minutes to allow for even wetting and initial dye migration to the fiber surface.

    • Gradually raise the temperature to 60°C over 20 minutes.

    • Run for an additional 30 minutes at 60°C to ensure maximum dye exhaustion.

  • Fixation:

    • After the exhaustion phase, add the required amount of sodium carbonate (e.g., 20 g/L), which has been pre-dissolved. Causality: Soda ash raises the pH of the dyebath to the alkaline conditions (pH 10.5-11.5) necessary to activate the cellulose and initiate the covalent bonding reaction.[12]

    • Continue the dyeing process at 60°C for 60 minutes to allow the fixation reaction to complete.

  • Post-Dyeing Wash-off:

    • Drain the dyebath.

    • Rinse the fabric with cold water to remove residual salt and alkali.

    • Neutralize the fabric with a dilute acetic acid solution (0.5-1.0 g/L) to stop the reaction and remove any surface alkali.

    • Perform a soaping wash at the boil (95-100°C) for 15 minutes with a non-ionic soaping agent (2 g/L). Causality: This critical step removes any unfixed, hydrolyzed dye from the fabric surface. Failure to do so results in poor wet fastness properties (color bleeding).[12]

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory and personnel safety. As a fine powder, inhalation of dust should be minimized.

Hazard Identification
Hazard TypeDescriptionReferences
Ingestion Harmful if swallowed. May cause gastrointestinal irritation.[8]
Inhalation May cause irritation of the respiratory tract. Reactive dyes are known to have the potential to cause respiratory sensitization.[8][13]
Skin Contact Prolonged or repeated contact may cause skin irritation.[8]
Eye Contact Dust may cause irritation and inflammation.[8]
Recommended Handling Protocols
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to control airborne dust levels.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[8]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[14]

    • Respiratory Protection: For operations that may generate significant dust, an approved respirator should be worn.[8][14]

    • Skin Protection: Wear a lab coat or appropriate protective clothing to minimize skin contact.[14]

  • Storage: Store in a cool, dry place away from sources of moisture. Keep containers tightly closed to prevent hydrolysis and contamination.[8]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable container for disposal.[8] Flush the area with water.[13]

References

  • World Dye Variety. (2012, May 10). Reactive Orange 35. Retrieved from [Link][1]

  • Vipul Organics. (2024, January 14). The Magic of Color: Understanding the Power of Reactive Dyes. Retrieved from [Link][3]

  • Kem-Tek. (2006, July 11). MATERIAL SAFETY DATA SHEET. Retrieved from [Link][13]

  • Rupert, Gibbon & Spider, Inc. (n.d.). Safety Data Sheet (SDS). Retrieved from [Link][14]

  • Taylor & Francis Online. (n.d.). Reactive dyes – Knowledge and References. Retrieved from [Link][12]

  • Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link][4]

  • UPB Scientific Bulletin. (2007). SYNTHESIS OF REACTIVE DYES BASED ON EPYCHLOROHYDRINE. Retrieved from [Link][11]

  • Meghmani Global. (2021, October 20). Reactive Dyes: Types, Classification & Structure. Retrieved from [Link][15]

Sources

C.I. Reactive Orange 35 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to C.I. Reactive Orange 35

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant member of the azo class of reactive dyes. It is intended for researchers, chemists, and professionals in the fields of textile science and drug development who require a detailed understanding of its synthesis, mechanism, application, and safety profile. We will delve into the causality behind the synthetic and application protocols, grounding the discussion in established chemical principles.

Chemical Identity and Core Properties

This compound is a water-soluble anionic dye prized for its ability to form strong, permanent covalent bonds with substrates, leading to excellent colorfastness.[1] Its structure incorporates a monochlorotriazine (MCT) reactive group, which is key to its functionality.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 12270-76-7 (also cited as 70210-13-8)[2][3][4][5]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[2][3][4][5]
Molecular Weight 814.12 g/mol [3][4]
IUPAC Name trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate[2]
Common Synonyms Cibacron Orange 4R-A, Procion Brown H-GR, Cibacron Orange P-4R[2][3]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Red-light orange powder[3][5]
Solubility in Water ~300 g/L[4]
pH (in solution) 6.0 - 9.0[4][6]
Chemical Class Single Azo Dye[3]

The Synthesis Pathway: A Multi-Stage Process

The industrial synthesis of this compound is a sophisticated multi-step process characteristic of complex azo dye manufacturing. It involves sequential diazotization and azo coupling reactions to build the chromophore, followed by the introduction of the reactive group.[3][5][7]

Synthesis_Workflow cluster_0 Stage 1: First Azo Coupling cluster_1 Stage 2: Second Azo Coupling cluster_2 Stage 3: Reactive Group Attachment cluster_3 Stage 4: Final Modification A 2-Aminobenzene- 1,4-disulfonic acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt I B->C E Azo Coupling I C->E D 2,5-Dimethyl- benzenamine D->E F Intermediate Product I E->F G Diazotization II (NaNO₂, HCl, 0-5°C) F->G H Diazonium Salt II G->H J Azo Coupling II H->J I 8-Aminonaphthalene- 1-sulfonic acid I->J K Disazo Intermediate J->K M Condensation K->M L 2,4,6-Trichloro- 1,3,5-triazine (Cyanuric Chloride) L->M N Dichlorotriazine Product M->N O Ammoniation (Ammonia) N->O P This compound (Final Product) O->P Reaction_Mechanism Cellulose Cell-OH Alkali + OH⁻ (Alkali) Cell_ion Cell-O⁻ (Nucleophile) Cellulose->Cell_ion - H₂O Dye Dye-Triazine-Cl Bond Covalent Bond Formation (Nucleophilic Substitution) Final Dye-Triazine-O-Cell (Fixed Dye) Dye->Final Cell_ion->Final Cl_ion + Cl⁻ Final->Cl_ion Displaced

Caption: Dye-Fiber reaction mechanism under alkaline conditions.

Application Protocol: Exhaust Dyeing of Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound. The "exhaust" method involves the gradual migration of dye from the dyebath onto the fiber.

Materials:

  • Cotton fabric (scoured and bleached)

  • This compound

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (electrolyte)

  • Sodium carbonate (Na₂CO₃) (alkali/fixation agent)

  • Acetic acid (for neutralization)

  • Non-ionic soaping agent

  • Laboratory dyeing machine or beaker setup with stirrer and heating

Protocol:

  • Pre-treatment: Ensure the cotton fabric is thoroughly scoured and bleached to remove impurities like waxes, oils, and sizing agents, which would otherwise hinder dye uptake.

  • Dyebath Preparation: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1). Dissolve the required amount of this compound (e.g., 2% on weight of fiber) in water.

  • Dyeing - Exhaustion Phase:

    • Introduce the cotton fabric into the dyebath at room temperature.

    • Add a calculated amount of electrolyte (e.g., 60 g/L NaCl). The electrolyte's function is to screen the negative surface charge of the cotton fiber, thereby reducing the electrostatic repulsion between the fiber and the anionic dye molecules and promoting dye adsorption.

    • Raise the temperature to the optimal dyeing temperature (e.g., 60°C) over 30 minutes.

    • Run for 30-45 minutes at this temperature to allow for dye migration and leveling.

  • Dyeing - Fixation Phase:

    • Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath. This raises the pH to the alkaline range (pH 10.5-11.5), initiating the covalent bonding reaction as described in the mechanism section.

    • Continue the dyeing process for another 45-60 minutes for complete fixation.

  • Post-Dyeing Wash-off:

    • Drain the dyebath. Rinse the fabric with cold water.

    • Neutralize the fabric with a dilute acetic acid solution to stop the reaction and remove surface alkali.

    • Soap the fabric at a boil (95-100°C) with a non-ionic soaping agent (e.g., 2 g/L) for 10-15 minutes. This critical step removes any unfixed, hydrolyzed dye from the fabric surface, which is essential for achieving high wash fastness.

    • Rinse thoroughly with hot and then cold water until the rinse water is clear.

  • Drying: Squeeze the fabric and dry it in an oven or air dry.

Table 3: Typical Fastness Properties on Cotton

Fastness TestISO StandardRating (1-5 Scale)
Light Fastness ISO 105 B026
Washing (Severe) ISO 105 E015
Perspiration (Alkaline) ISO 105 E045
Rubbing (Dry) ISO 105 X124-5
Chlorinated Water ISO 105 E033-4
(Data synthesized from typical values for high-performance reactive dyes)
[4]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its chemical nature and fine powder form.

Identified Hazards:

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation. [8]* Inhalation: May cause irritation to the respiratory tract. [8]As with many reactive dyes, there is a risk of sensitization by inhalation. * Skin/Eye Contact: May cause irritation to eyes and skin, particularly in sensitive individuals. [8] Table 4: Recommended Safety and Handling Procedures

ProcedureRecommendation
Ventilation Use in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation. [8][9]
Personal Protective Equipment (PPE) - Respiratory: Approved dust/mist respirator. - Eyes: Chemical safety goggles. - Hands: Chemical-resistant gloves (e.g., nitrile). [9]
Handling Avoid generating dust. Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse. [8][9]
Storage Store in a cool, dry place in tightly sealed containers. Keep away from incompatible materials such as strong oxidizing and reducing agents. [8][9]
Spill Response Sweep or shovel spills into an appropriate container for disposal. Avoid creating dust clouds. [9]
First Aid - Eyes: Rinse immediately with plenty of water for at least 15 minutes. - Skin: Wash with soap and water. - Inhalation: Move to fresh air. - Ingestion: Do not induce vomiting; rinse mouth and drink water. Seek medical attention if symptoms persist.

References

Sources

Introduction: The Significance of C.I. Reactive Orange 35 in the Dyestuff Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 35

This compound is a notable member of the reactive dye class, a group of highly colored organic substances prized for their ability to form covalent bonds with textile fibers.[1] This chemical bonding provides exceptional color fastness, making them highly desirable in the textile industry for dyeing cellulosic fibers such as cotton and linen.[1][2] Classified as a single azo dye, Reactive Orange 35 is recognized by its CAS Numbers 12270-76-7 and 70210-13-8, and it possesses the molecular formula C₂₇H₁₉ClN₉Na₃O₉S₃ with a molecular weight of 814.12.[3][4][5] The dye is known for producing a vibrant, red-light orange hue.[3][4]

The core of its functionality lies in the reactive group—in this case, derived from a triazine ring—which, under alkaline conditions, chemically links with the hydroxyl groups of cellulose.[2] This guide provides a detailed exploration of the multi-step synthesis pathway, industrial manufacturing protocols, the critical mechanism of hydrolysis, and the analytical and safety considerations pertinent to this compound.

The Synthetic Pathway: A Multi-Stage Azo Dye Construction

The synthesis of this compound is a sequential process involving multiple diazotization and coupling reactions, culminating in the introduction of a reactive moiety. The manufacturing process can be broken down into four primary stages.[3][4][6]

The key raw materials for this synthesis are:

  • Starting Amine: 2-Aminobenzene-1,4-disulfonic acid

  • First Coupling Component: 2,5-Dimethylbenzenamine

  • Second Coupling Component: 8-Aminonaphthalene-1-sulfonic acid

  • Reactive Group Precursor: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Modifying Agent: Ammonia

The overall synthetic route proceeds as follows:

  • First Diazotization & Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized and then coupled with 2,5-Dimethylbenzenamine.

  • Second Diazotization & Coupling: The resulting monoazo compound is diazotized again and subsequently coupled with 8-Aminonaphthalene-1-sulfonic acid to form a disazo chromophore.

  • Condensation: This disazo product is condensed with 2,4,6-Trichloro-1,3,5-triazine.

  • Ammoniation: Finally, the molecule is treated with ammonia to replace one of the remaining chlorine atoms on the triazine ring with an amino group, yielding the final this compound dye.[3][4][6]

Synthesis of this compound cluster_0 Stage 1: First Azo Compound Formation cluster_1 Stage 2: Disazo Chromophore Assembly cluster_2 Stage 3 & 4: Introduction of Reactive Group A 2-Aminobenzene-1,4-disulfonic acid A_diazo Diazotization (NaNO₂, HCl, 0-5°C) A->A_diazo B 2,5-Dimethylbenzenamine Coupling1 Coupling Reaction B->Coupling1 A_diazo->Coupling1 Product1 Monoazo Intermediate Coupling1->Product1 Product1_diazo Diazotization Product1->Product1_diazo C 8-Aminonaphthalene-1-sulfonic acid Coupling2 Coupling Reaction C->Coupling2 Product1_diazo->Coupling2 Product2 Disazo Intermediate Coupling2->Product2 Condensation Condensation Product2->Condensation D Cyanuric Chloride D->Condensation E Ammonia Ammoniation Ammoniation E->Ammoniation Condensation->Ammoniation FinalProduct This compound Ammoniation->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This section outlines a representative, step-by-step methodology for the synthesis of this compound, based on established principles of azo dye chemistry.

Stage 1: Diazotization of 2-Aminobenzene-1,4-disulfonic acid
  • Prepare a stirred suspension of 2-Aminobenzene-1,4-disulfonic acid (1.0 equivalent) in water within a reaction vessel equipped with a cooling system.

  • Cool the vessel to 0-5°C using an ice-salt bath. This low temperature is critical to prevent the decomposition of the highly unstable diazonium salt that will be formed.[7]

  • Slowly add concentrated hydrochloric acid (2.5-3.0 equivalents) to the suspension while vigorously stirring and maintaining the temperature below 5°C.

  • Add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise into the acidic suspension. The nitrous acid generated in situ reacts with the primary aromatic amine to form the diazonium salt.

  • After the addition is complete, continue stirring for 30-60 minutes. Confirm the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper (which will turn blue-black). This ensures all the primary amine has been converted.

Stage 2: First Azo Coupling Reaction
  • In a separate vessel, dissolve 2,5-Dimethylbenzenamine (1.0 equivalent) in a slightly acidic aqueous solution.

  • Cool this solution to 0-5°C.

  • Slowly add the previously prepared diazonium salt solution to the 2,5-Dimethylbenzenamine solution.

  • Maintain the temperature at 0-5°C and control the pH of the reaction mixture, typically keeping it slightly acidic to facilitate the electrophilic attack of the diazonium salt on the coupling component.

  • Stir the mixture for several hours until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). The product is a monoazo intermediate.

Stage 3: Second Diazotization and Coupling
  • The monoazo intermediate from the previous stage, which now contains a new primary amino group, is subjected to a second diazotization reaction following the same procedure outlined in Stage 1 (cooling to 0-5°C, addition of HCl and NaNO₂).

  • In a separate vessel, prepare a solution of 8-Aminonaphthalene-1-sulfonic acid (H-acid) (1.0 equivalent) in water. Adjust the pH to be slightly alkaline (pH 8-9) using sodium carbonate. This deprotonates the hydroxyl group, activating the ring for coupling.

  • Slowly add the newly formed diazonium salt to the alkaline H-acid solution, maintaining the temperature below 10°C.

  • The coupling reaction proceeds to form the disazo chromophore. Stir until completion.

Stage 4: Condensation and Ammoniation
  • The disazo intermediate is then reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This is a nucleophilic substitution reaction where an amino group on the dye molecule displaces a chlorine atom on the triazine ring.

  • This condensation is typically carried out at a low temperature (0-5°C) and a near-neutral pH (6.0-7.0), which is controlled by the addition of a weak base like sodium carbonate.[8]

  • After the first condensation is complete, the temperature is raised, and aqueous ammonia is added to the reaction mixture. This initiates a second nucleophilic substitution, where ammonia displaces a second chlorine atom on the triazine ring.

  • The final product, this compound, is then isolated from the reaction mixture.

Purification

The crude dye is typically purified by "salting out." Sodium chloride is added to the final reaction mixture, which reduces the solubility of the large dye molecule and causes it to precipitate.[7] The precipitated dye is then collected by filtration, washed with a brine solution to remove impurities, and dried.[7]

Industrial Manufacturing and Quality Control

Scaling the synthesis of this compound from the laboratory to an industrial plant requires stringent control over key process parameters to ensure consistent yield, purity, and performance.

ParameterTypical RangeImpact on Process and Quality
Temperature 0-10°C (Diazotization/Condensation)20-50°C (Ammoniation)Crucial for the stability of diazonium salts and for controlling the reactivity of cyanuric chloride.[7][8] Incorrect temperatures can lead to decomposition and side-product formation, reducing yield and purity.
pH <1.0 (Diazotization)3.0-6.0 (Coupling)6.0-7.0 (Condensation)Controls the reaction kinetics. Diazotization requires strong acid. Coupling efficiency is highly pH-dependent. Condensation pH must be controlled to prevent hydrolysis of the cyanuric chloride.[8][9]
Reaction Time Varies (30 min to several hours)Must be sufficient for reaction completion at each stage. Inadequate time leads to unreacted intermediates, while excessive time can promote side reactions or product degradation.
Agitation ContinuousEnsures homogeneity of the reaction slurry, efficient heat transfer, and effective mixing of reactants, which is critical for consistent product quality in large-scale reactors.
Purity of Raw Materials HighImpurities in starting materials can carry through the synthesis or cause undesirable side reactions, affecting the final shade and performance of the dye.

Quality Control: The final product is available in various forms, including powder, granules, or high-purity liquid.[5] Its quality is assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the main dye component from impurities and hydrolyzed by-products.[10][11]

  • UV-Visible Spectroscopy: Confirms the chromophore structure and measures the color strength (tinting strength) against a standard.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the dye molecule, confirming its chemical structure.

Mechanism of Action and the Challenge of Hydrolysis

The effectiveness of this compound hinges on its ability to form a stable covalent bond with the substrate. In an alkaline dye bath (pH 10.5-11.5), the hydroxyl groups on the surface of cellulose fibers are deprotonated to form highly nucleophilic cellulosate ions.[10] These ions then attack the reactive triazine ring of the dye molecule, displacing the remaining chlorine atom and forming a permanent ether linkage.

Dye-Cl + HO-Cellulose → Dye-O-Cellulose + HCl

However, a competing and undesirable reaction, hydrolysis, occurs simultaneously.[10] Under the same alkaline conditions, the dye can also react with hydroxide ions (OH⁻) from water.[2][12]

Dye-Cl + OH⁻ → Dye-OH + Cl⁻

This hydrolyzed dye is no longer reactive towards the fiber.[13] It has a low affinity for cellulose and remains unfixed, leading to several issues:

  • Reduced Fixation Efficiency: A significant portion of the dye (up to 50%) can be lost to hydrolysis, representing economic loss and waste.[14][15]

  • Poor Wash Fastness: If the hydrolyzed dye is not thoroughly washed out, it will bleed from the fabric during laundering, resulting in poor color fastness.[10][13]

  • Environmental Impact: The hydrolyzed dye and high concentrations of salt used in the dyeing process are discharged into wastewater, contributing to pollution.[13][15]

Factors that increase the rate of hydrolysis include higher temperatures, higher pH, and longer dyeing times.[12][14] Therefore, optimizing dyeing conditions is a critical balance between promoting fixation and minimizing hydrolysis.

Safety and Environmental Considerations

Health and Safety: Like many reactive dyes, this compound, particularly in its powder form, can pose occupational health risks. It may cause skin sensitization and respiratory irritation.[16] Workers involved in the manufacturing and handling of the dye must use appropriate personal protective equipment (PPE), including safety glasses, gloves, and dust respirators, to avoid contact and inhalation.[16][17]

Environmental Impact: The manufacturing and application of reactive dyes present environmental challenges. The synthesis process involves numerous chemicals, and the dyeing process generates highly colored effluents that contain hydrolyzed dye, salts, and alkali.[15] Discharging untreated effluent can damage aquatic ecosystems by reducing light penetration, which affects photosynthesis.[15][18] Therefore, robust wastewater treatment is essential to decolorize the effluent and reduce its chemical load before discharge.

References

  • World dye variety. (2012, May 10). Reactive Orange 35. Available from: [Link]

  • Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Available from: [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. TDS REACTIVE ORANGE 35. Available from: [Link]

  • Define Textile. Hydrolysis of Reactive dyes. Available from: [Link]

  • Cowintprinting.com. Hydrolysis of reactive dyes. Available from: [Link]

  • Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Available from: [Link]

  • IRJET. KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Available from: [Link]

  • Google Patents. CN102898868A - Reactive orange dye and preparation method thereof.
  • Vipul Organics. (2024, January 14). The Magic of Color: Understanding the Power of Reactive Dyes. Available from: [Link]

  • Google Patents. CN105860580A - Preparation method of orange reactive dye.
  • An-Najah National University Journals. Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. Available from: [Link]

  • Fibre2Fashion. Health and Environmental Hazards of Synthetic Dyes. Available from: [Link]

  • PubMed Central. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Available from: [Link]

  • Scribd. Safety Data for Reactive Orange 122. Available from: [Link]

Sources

C.I. Reactive Orange 35 solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of C.I. Reactive Orange 35

Foreword: The Dichotomy of Reactivity

In the realm of textile coloration, reactive dyes stand as a cornerstone for achieving vibrant, lasting shades on cellulosic fibers. Their defining characteristic—the ability to form a covalent bond with the substrate—is also the source of their primary vulnerability. This guide delves into the critical performance parameters of a specific workhorse molecule: this compound. We will explore the nuanced interplay of factors governing its solubility, a prerequisite for any successful application, and its stability, the measure of its resilience against the very conditions designed to promote its reactivity. For the researcher, scientist, or drug development professional exploring this molecule for novel applications, understanding these fundamental properties is not merely academic; it is the foundation upon which reliable and reproducible outcomes are built.

Molecular Identity and Characteristics

This compound is a single azo-class reactive dye. Its chemical identity is crucial for understanding its behavior in aqueous systems.

  • C.I. Name: Reactive Orange 35[1]

  • C.I. Number: 263170[1]

  • CAS Registry Numbers: 12270-76-7, 70210-13-8[1][2]

  • Molecular Formula: C₂₇H₁₉ClN₉Na₃O₉S₃[2]

  • Molecular Weight: 814.12 g/mol [2]

  • Appearance: Red-light orange powder or granules[1][2]

The molecule's structure contains multiple sulfonic acid groups (-SO₃H), which are essential for conferring water solubility, a critical first step in the dyeing process.[3] The reactive group, a monochlorotriazine, is the site of both the desired reaction with cellulosic fibers and the competing, undesirable reaction with water (hydrolysis).

The Solubility Profile of this compound

Proper dissolution is the gateway to effective application. Incomplete solubility leads to specking, reduced color yield, and inconsistent results. Reactive dyes, in general, are designed for good water solubility.[4][5]

Quantitative Solubility

The solubility of this compound is notably high, facilitating the preparation of concentrated stock solutions.

ParameterValueSource
Solubility in Water 300 g/L[2]

Note: For printing or pad dyeing applications, a solubility of approximately 100 g/L is often targeted to ensure complete dissolution without turbidity.[6][7]

Factors Influencing Dissolution

The dissolution of this compound is not merely a matter of adding powder to water. Several factors must be controlled to achieve a stable, homogenous solution.

FactorEffect on SolubilityRationale and Causality
Temperature Increases Hot water provides the necessary kinetic energy to overcome intermolecular forces in the dye powder, accelerating the rate of dissolution.[7][8] The process should begin by creating a slurry with a small amount of cold water to ensure thorough wetting of dye particles before adding hot water.[7]
pH Neutral pH is critical for initial dissolution Dissolving reactive dyes in the presence of alkali (high pH) must be avoided. The alkaline conditions will initiate premature hydrolysis of the reactive group, converting the dye to its non-reactive form before it has a chance to bind to the substrate.[6][7][8]
Urea Increases Urea acts as a hydrotropic agent or solubilizer. It disrupts the structure of water, reducing the aggregation of dye molecules and thereby enhancing solubility.[4][6][8]
Electrolytes (e.g., NaCl, Na₂SO₄) Decreases Electrolytes are added during the dyeing phase to promote dye exhaustion onto the fiber by reducing the dye's affinity for the water phase (a "salting out" effect). Consequently, they reduce the overall solubility of the dye in the solution.[3][6][8]
Experimental Protocol: Determination of Aqueous Solubility

This section provides a pragmatic, field-tested protocol for determining solubility, which is crucial for quality control and application optimization.

Methodology: The Filter Paper Spot Test

This method is a simple, rapid, and effective way to assess practical solubility limits without sophisticated instrumentation.[8]

  • Preparation of Dye Solutions: Prepare a series of dye solutions at different concentrations (e.g., 50, 100, 150, 200, 250, 300, 350 g/L) in deionized water at a controlled room temperature (e.g., 25°C).

  • Dissolution: For each concentration, stir vigorously for a minimum of 10 minutes to ensure maximum dissolution.[8]

  • Sampling: Using a 1 mL pipette, draw and expel the solution from the center of the beaker three times to ensure a representative sample.[8]

  • Spotting: Carefully dispense 0.5 mL of the test solution onto a piece of qualitative filter paper placed over the mouth of a beaker. Allow the spot to dry completely.[8]

  • Observation: Examine the dried spot. The solubility limit is defined as the highest concentration that does not leave a ring of undissolved dye particles or show obvious turbidity in the center of the spot.[8]

G cluster_prep 1. Solution Preparation cluster_test 2. Spotting & Observation cluster_result 3. Result prep1 Prepare series of dye solutions (varying concentrations) prep2 Stir for 10 min at 25°C prep1->prep2 test1 Sample 0.5 mL of solution prep2->test1 test2 Dispense onto filter paper test1->test2 test3 Air dry completely test2->test3 test4 Observe for undissolved particles test3->test4 result1 Highest concentration without residue test4->result1

Workflow for Filter Paper Spot Test.

The Stability Profile of this compound

The stability of a reactive dye is a measure of its ability to remain in its active form under various conditions. The primary antagonist to the stability of this compound is hydrolysis.

Hydrolytic Stability: The pH and Temperature Nexus

Hydrolysis is a chemical reaction where the dye's reactive group reacts with water (or hydroxide ions) instead of the fiber.[9][10] This converts the dye into a non-reactive, hydrolyzed form that has a high affinity for the fiber but cannot form a covalent bond, leading to poor wash fastness and significant effluent coloration.[9][11]

  • Influence of pH: The rate of both fixation (the desired reaction) and hydrolysis increases with a higher pH (alkaline conditions).[6] This is because the cellulose fiber becomes a more effective nucleophile (cell-O⁻) and the concentration of hydroxide ions (OH⁻), which drive hydrolysis, is higher.[12]

  • Influence of Temperature: Increasing the temperature dramatically accelerates the rates of both fixation and hydrolysis.[4][9] The rate of reaction can double or triple for every 10°C increase in temperature.[6] High-temperature dyeing processes therefore require careful optimization of pH and time to favor fixation over hydrolysis.[13]

ConditionEffect on Stability (Rate of Hydrolysis)Rationale
High pH (>10) Decreased Stability High concentration of OH⁻ ions directly attacks the electrophilic carbon on the triazine ring, leading to rapid hydrolysis.[12]
Low pH (<6) Relatively Stable In acidic to neutral conditions, the concentration of OH⁻ is low, and the rate of hydrolysis is minimal.
High Temperature (>60°C) Decreased Stability Provides the activation energy for the hydrolysis reaction, significantly increasing its rate. The hydrolysis rate of some reactive dyes can increase over 30-fold when moving from 50°C to 80°C.[13]
Low Temperature (<40°C) Relatively Stable The rate of hydrolysis is slow, but the rate of fixation is also very low.[4]
Experimental Protocol: Assessing Hydrolytic Stability

This protocol uses UV-Visible spectrophotometry to quantify the rate of dye degradation under controlled conditions. The principle is to measure the decrease in the dye's primary absorbance peak over time, which corresponds to the loss of the parent, unhydrolyzed molecule.

  • Prepare Buffer Solutions: Create a series of buffer solutions covering the desired pH range (e.g., pH 7, 9, 11, 13).

  • Prepare Dye Stock Solution: Accurately weigh and dissolve this compound in deionized water to create a concentrated stock solution (e.g., 1 g/L).

  • Initiate Reaction: For each temperature to be tested (e.g., 40°C, 60°C, 80°C), pre-heat the buffer solutions in a water bath. Add a precise volume of the dye stock solution to each buffer to achieve a known starting concentration (e.g., 50 mg/L). Start a timer immediately.

  • Incubate and Sample: Keep the solutions in the temperature-controlled water bath. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each solution. Immediately quench any further reaction by cooling the sample in an ice bath and neutralizing if necessary.

  • Spectrophotometric Analysis: Measure the absorbance of each sample at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the concentration of the remaining dye (calculated from absorbance using the Beer-Lambert law) versus time for each pH and temperature condition. This data can be used to calculate the rate constants of hydrolysis.

G cluster_prep 1. Setup cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis prep1 Prepare buffer solutions (various pH) prep3 Pre-heat buffers in water bath (various temperatures) prep1->prep3 prep2 Prepare dye stock solution react1 Add dye stock to buffers Start timer prep2->react1 prep3->react1 react2 Incubate at set temperature react1->react2 react3 Withdraw aliquots at time intervals (t=0, 15, 30...) react2->react3 react4 Quench reaction (ice bath) react3->react4 analysis1 Measure absorbance at λmax (UV-Vis) react4->analysis1 analysis2 Calculate remaining dye concentration analysis1->analysis2 analysis3 Plot [Dye] vs. Time Calculate rate constant analysis2->analysis3

Workflow for Hydrolytic Stability Assessment.
Photostability

Photostability refers to the dye's resistance to fading or degradation upon exposure to light. For an azo dye like Reactive Orange 35, photodegradation is typically initiated by the absorption of UV or visible light, which can lead to the generation of reactive oxygen species (ROS). These ROS can then attack and cleave the chromophoric azo bond (–N=N–), resulting in color loss.[14]

This compound exhibits good resistance to light, which is a critical attribute for textile applications.

ParameterRatingStandardSource
Light Fastness 6ISO 105-B02[2]

Note: The ISO lightfastness scale ranges from 1 (very poor) to 8 (excellent). A rating of 6 indicates a high degree of stability under light exposure.

Analytical Characterization of Stability

To move beyond simply measuring the disappearance of the parent dye, advanced analytical techniques are required to identify the degradation products, providing a complete picture of the stability profile.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for stability studies. It allows for the separation of the parent this compound from its hydrolyzed form and other degradation products. By monitoring the decrease in the parent peak area and the increase in product peaks over time, precise degradation kinetics can be determined.[13][15]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): Coupling HPLC with a mass spectrometer is essential for identifying the chemical structures of the degradation products.[16] For this compound, hydrolysis would result in the chlorine atom on the triazine ring being replaced by a hydroxyl (-OH) group, leading to a predictable mass shift. Photodegradation would likely result in products arising from the cleavage of the azo bond.[17]

Conclusion and Field-Proven Recommendations

The performance of this compound is dictated by a delicate balance between solubility and stability. Its high aqueous solubility is a significant advantage, but this must be managed correctly to prevent premature degradation.

Key Takeaways for the Professional:

  • Dissolution Protocol: Always dissolve this compound powder in neutral water, preferably by first making a paste with cold water before adding hot water (60-80°C).[7] Avoid adding alkali during the dissolution step at all costs to prevent hydrolysis.[6]

  • Managing Hydrolysis: The competing reactions of fixation and hydrolysis are unavoidable. To favor fixation, alkali should be added only after the dye has been given sufficient time to adsorb onto the fiber. Temperature and pH must be tightly controlled according to the specific substrate and equipment to maximize fixation efficiency within the shortest possible time, thereby minimizing the opportunity for hydrolysis.

  • Analytical Validation: For critical applications, do not rely on visual assessment alone. Employ spectrophotometric methods to quantify dye concentration and stability. For in-depth mechanistic studies or troubleshooting, HPLC is the method of choice for separating and quantifying the active dye from its hydrolyzed byproducts.

By understanding and controlling the factors detailed in this guide, researchers and industry professionals can harness the full potential of this compound, ensuring reproducible, efficient, and high-quality results in their applications.

References

Sources

An In-depth Technical Guide on the Thermal and Photolytic Stability of C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal and photolytic stability of C.I. Reactive Orange 35, a widely used monoazo reactive dye in the textile industry.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the degradation behavior of this dye under heat and light. By synthesizing established analytical methodologies and degradation pathways of structurally related azo dyes, this guide offers detailed experimental protocols, expected degradation products, and a framework for assessing the stability of this compound. The primary degradation mechanisms involve the cleavage of the azo bond, which is the most labile part of the molecule, leading to the formation of various aromatic compounds.[3][4]

Introduction to this compound

This compound is a synthetic organic colorant belonging to the single azo class of reactive dyes.[1] Reactive dyes are characterized by their ability to form covalent bonds with the substrate, typically cellulosic fibers like cotton, resulting in excellent wash fastness.[2] The stability of these dyes to external stressors such as heat and light is a critical parameter that influences their performance during application, the longevity of the colored material, and the environmental impact of their degradation products.

Chemical Structure and Properties:

PropertyValueSource
C.I. Name Reactive Orange 35[1][5]
CAS Number 12270-76-7 / 70210-13-8[1][5][6]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[1][5]
Molecular Weight 814.12 g/mol [1][5]
Molecular Structure Single azo class[1]
Appearance Red-light orange powder[1]
Solubility 300 g/L in water[5]

Thermal Stability Analysis

The thermal stability of this compound is crucial for its application in dyeing processes, which often involve elevated temperatures.[2] Understanding its decomposition behavior is essential to prevent color changes and the formation of potentially hazardous by-products. Thermogravimetric Analysis (TGA) is a fundamental technique for this purpose.[4][7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the methodology for assessing the thermal stability of this compound using TGA.

Instrumentation and Materials:

  • Thermogravimetric Analyzer: A calibrated TGA instrument.

  • Sample: High-purity this compound powder.

  • Crucible: Inert sample pans (e.g., alumina or platinum).

  • Purge Gas: High-purity nitrogen for inert atmosphere analysis.

Procedure:

  • Sample Preparation: Accurately weigh 3-10 mg of the dye sample into a TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with nitrogen at a constant flow rate to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[4]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument's software will generate a thermogram (TG curve) and its derivative (DTG curve).

Expected Thermal Degradation Profile

Based on studies of similar azo dyes, the thermal degradation of this compound in an inert atmosphere is expected to proceed in multiple stages, with the initial and most significant mass loss corresponding to the cleavage of the azo bond.[3][8][9]

Expected TGA Data Summary:

ParameterExpected Value RangeSignificance
Onset Decomposition Temperature (T_onset) 200 - 300 °CIndicates the temperature at which significant degradation begins. Azo dyes typically show initial weight loss in this range.[4][10]
Peak Decomposition Temperature (T_peak) 250 - 400 °CThe temperature of the maximum rate of mass loss, corresponding to the primary decomposition of the azo linkage.[4]
Mass Loss at 600 °C > 60%Represents the substantial degradation of the organic structure.[8]
Final Residue at 800 °C VariableThe amount of char residue depends on the dye's aromatic content and substituent groups.
Proposed Thermal Degradation Pathway

The primary thermal degradation pathway for azo dyes involves the homolytic cleavage of the azo bond (-N=N-), leading to the formation of aromatic amine and other radical species.[3][9]

G Dye This compound Heat Heat (Δ) Dye->Heat Fragments Aromatic Amine Radicals + Other Radicals Heat->Fragments N2 Nitrogen Gas (N₂) Fragments->N2 Loss of N₂ Secondary Secondary Degradation Products (e.g., smaller aromatic compounds) Fragments->Secondary Further Decomposition Char Char Residue Secondary->Char

Caption: Generalized thermal degradation pathway for azo dyes.

Photolytic Stability Analysis

The photolytic stability, or light fastness, of this compound determines its resistance to fading upon exposure to light. This is a critical quality parameter for textiles and other colored materials.[11][12][13] The internationally recognized standard for assessing color fastness to artificial light is ISO 105-B02.[11][12][13][14][15]

Experimental Protocol: ISO 105-B02 Color Fastness to Light

This protocol describes the standardized method for evaluating the photolytic stability of textiles dyed with this compound.[11][12][13]

Instrumentation and Materials:

  • Xenon Arc Lamp Apparatus: A light fastness tester equipped with a xenon arc lamp simulating natural daylight (D65).[12][15]

  • Blue Wool References: A set of standardized blue wool fabrics (references 1 to 8) with known light fastness.[13][14][15]

  • Grey Scale for Assessing Change in Colour: A standardized scale (ISO 105-A02) to visually assess color change.[14]

  • Specimen: A sample of textile dyed with this compound.

Procedure:

  • Specimen Mounting: Mount the dyed textile specimen and the blue wool references on a card.

  • Exposure: Expose the mounted specimens to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[13][15]

  • Assessment: Periodically compare the fading of the test specimen with the fading of the blue wool references.[13][15]

  • Rating: The light fastness rating is the number of the blue wool reference that shows a similar change in color to the test specimen.[14]

Expected Photodegradation Profile

The photodegradation of azo dyes can occur through various mechanisms, including photo-oxidation and photo-reduction, often involving reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen.[16] The specific pathway depends on the dye's structure, the substrate, and environmental conditions.

Expected Light Fastness Rating:

ParameterExpected ValueSignificance
Light Fastness (ISO 105-B02) 6A rating of 6 on a scale of 1 (very low) to 8 (very high) indicates good light fastness for a reactive dye.[1][5]
Proposed Photodegradation Pathway

The photodegradation of azo dyes in an aqueous environment under UV or visible light often involves the generation of electron-hole pairs on a semiconductor photocatalyst (like TiO₂) or direct photolysis.[17][18] These processes lead to the formation of highly reactive species that attack the dye molecule.

G Dye This compound Light Light (hν) Dye->Light Intermediates Aromatic Intermediates Dye->Intermediates Attacked by ROS ROS Reactive Oxygen Species (•OH, O₂⁻) Light->ROS Mineralization Mineralization Products (CO₂, H₂O, inorganic ions) Intermediates->Mineralization Further Oxidation

Caption: Generalized photocatalytic degradation pathway for azo dyes.

Analytical Techniques for Degradation Product Identification

To fully understand the degradation pathways, it is essential to identify the intermediate and final products. A combination of chromatographic and spectroscopic techniques is typically employed.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the parent dye and its degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of non-volatile degradation products by providing molecular weight and fragmentation information.[19]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile and semi-volatile degradation products after derivatization if necessary.[3][20]
UV-Vis Spectrophotometry Monitoring the decolorization of the dye solution by measuring the absorbance at its maximum wavelength (λ_max).[21]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifying changes in the functional groups of the dye during degradation.[22]

Conclusion

This technical guide has provided a comprehensive overview of the thermal and photolytic stability of this compound. While specific experimental data for this dye is limited in public literature, by applying established principles and methodologies for similar azo dyes, a robust framework for its stability assessment has been presented. The primary degradation mechanisms involve the cleavage of the azo bond under both thermal and photolytic stress. For a complete and precise understanding, it is recommended to perform the detailed experimental protocols outlined in this guide.

References

  • A Comprehensive Technical Guide to the Thermal Degradation Analysis of Azo Dyes, with a Focus on Direct Black 166 Analogs. (2025). BenchChem.
  • Ajmal, A., Majeed, I., Malik, R. N., Idriss, H., & Nadeem, M. A. (2014). Principles and mechanisms of photocatalytic dye degradation on TiO2 based photocatalysts: A comparative overview. RSC Advances, 4(70), 37003–37026.
  • ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
  • Q-Lab. (n.d.). ISO 105-B02. Retrieved from [Link]

  • International Organization for Standardization. (2014). ISO 105-B02:2014(en), Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Retrieved from [Link]

  • Atlas Material Testing Technology. (2023). Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards. Retrieved from [Link]

  • FYI Tester. (2024). Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. Retrieved from [Link]

  • World dye variety. (2012). Reactive Orange 35. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of the prepared dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of the dyes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The study of photocatalytic degradation of a commercial azo reactive dye in a simple design reusable miniaturized reactor with interchangeable TiO2 nanofilm. Retrieved from [Link]

  • ResearchGate. (n.d.). Decolorization and degradation of reactive azo dyes via heterogeneous photocatalytic processes. Retrieved from [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradiation. Retrieved from [Link]

  • AIDIC. (n.d.). Characterization by Tga and Uv-visible of New Pigment Materials Containing Mica, P4VP and D&C Red 6 Dye. Retrieved from [Link]

  • ResearchGate. (n.d.). An analytical overview of processes for removing organic dyes from wastewater effluents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Is degradation of dyes even possible without using photocatalysts? – a detailed comparative study. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation on Thermal Decomposition Behavior of Water-Soluble Azo Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical and Photocatalytic Degradation of an Azo Dye in Aqueous Solution by UV Irradiation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal Analysis and Characterization of Some Cellulosic Fabrics Dyed by a New Natural Dye and Mordanted with Different Mordants. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of azobenzene dyes. Retrieved from [Link]

  • Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. (n.d.).
  • MDPI. (n.d.). From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. Retrieved from [Link]

  • Vipul Organics. (2024). The Magic of Color: Understanding the Power of Reactive Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics. Retrieved from [Link]

  • Photocatalytic degradation of Dyes in Water by Analytical Reagent Grade Photocatalysts – A compar
  • OUCI. (n.d.). Comparative analysis of dye degradation methods: unveiling the most effective and environmentally sustainable approaches, a critical review. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.
  • ResearchGate. (n.d.). Photocatalytic degradation of commercial dye, CI Reactive Red 35 in aqueous suspension: Degradation pathway and identification of intermediates by LC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of photooxidation degradation products of CI Reactive Orange 16 dye by gas chromatography-mass spectrometry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Health and Safety of C.I. Reactive Orange 35 for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed examination of the health and safety considerations paramount for researchers, scientists, and drug development professionals working with C.I. Reactive Orange 35. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure safe laboratory conduct. The protocols and recommendations herein are designed as self-validating systems, grounded in authoritative data to foster a culture of safety and scientific integrity.

Chemical and Physical Identity

This compound is a synthetic organic dye belonging to the single azo class.[1] Reactive dyes are characterized by their ability to form covalent bonds with the substrate, which results in excellent color fastness.[2] This property, however, is predicated on a chemical reactivity that necessitates careful handling in a laboratory setting.

Table 1: Chemical Identification of this compound

Identifier Data
Common Name This compound
CAS Numbers 12270-76-7 / 70210-13-8[3][4][5]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[3][5]
Molecular Weight 814.12 g/mol [3][5]
Physical Form Orange Powder[3]

| Odor | Odorless[3][6] |

Toxicological Profile and Hazard Identification

While comprehensive toxicological data for this compound is not thoroughly investigated, information from material safety data sheets and studies on related reactive dyes allows for a robust hazard assessment.[3] The primary concerns for researchers are irritation, sensitization, and potential effects from acute exposure.

Potential Health Effects
  • Acute Toxicity: The substance is considered harmful if swallowed.[3] Ingestion may lead to gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[3] Acute effects may also occur through inhalation or skin absorption.[3]

  • Irritation: this compound is an irritant. As a powder, it can cause irritation to the eyes, skin, mucous membranes, and upper respiratory tract.[3] Prolonged or repeated skin contact may lead to irritation, particularly in sensitive individuals.[3]

  • Sensitization: A significant hazard associated with reactive dyes is the potential for sensitization.[7] Inhalation of dust may cause respiratory sensitization (allergic reactions, potentially leading to occupational asthma), and skin contact may cause allergic skin reactions.[7][8][9] It is crucial for individuals with known respiratory or skin allergies to take special precautions.[8]

  • Chronic Effects & Other Data:

    • Mutagenicity: Mutagenicity data has been reported, but specific details are limited.[3]

    • Carcinogenicity: The substance is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[3]

    • Teratogenicity & Neurotoxicity: No information is currently available regarding teratogenic or neurotoxic effects.[3]

Physical and Chemical Hazards
  • Stability: The chemical is stable under normal temperatures and pressures.[3]

  • Reactivity: Avoid contact with strong oxidizing and reducing agents.[3] Hazardous decomposition products upon combustion include irritating and toxic fumes and gases, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulphur oxides (SOx).[3][10]

  • Flammability: The material is combustible, and dust may burn in the open or explode if confined when mixed with an ignition source.[6][10]

Table 2: Summary of Toxicological Hazards

Hazard Type Effect Primary Routes of Exposure
Acute Toxicity Harmful if swallowed; may cause GI irritation.[3] Ingestion, Inhalation, Skin Absorption[3]
Irritation Causes irritation to eyes, skin, and respiratory tract.[3][8] Eye Contact, Skin Contact, Inhalation
Sensitization May cause sensitization by inhalation and skin contact.[7][8] Inhalation, Skin Contact
Mutagenicity Mutagenicity data has been reported.[3] Not specified

| Chronic Effects | "Possible risks of Irreversible effects."[3] | Not specified |

Laboratory Safety and Handling Protocols

A proactive approach to safety, combining engineering controls, appropriate personal protective equipment (PPE), and stringent handling protocols, is essential to mitigate the risks associated with this compound.

Engineering Controls

The primary engineering control is to minimize exposure to the powdered dye.

  • Ventilation: Always handle this compound inside a chemical fume hood to control airborne levels.[3] Local exhaust and general room ventilation are critical to prevent the accumulation of dust.[6]

  • Safety Stations: Ensure that an eyewash facility and a safety shower are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles with side-shields are required to prevent dust from entering the eyes.[3][6]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., rubber, nitrile).[3][8]

  • Respiratory Protection: An approved respirator (e.g., NIOSH-approved) should be used, especially when handling the powder outside of a fume hood or if dust is generated.[3][6] Do not breathe the dust.[8]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6][11] Due to its staining properties, closed work clothes are recommended.[6]

Standard Operating Procedure for Safe Handling

The causality behind this workflow is to systematically reduce the potential for aerosolization and direct contact. Each step is a control point for minimizing exposure.

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Don all required PPE.

  • Dispensing: Minimize dust generation and accumulation during weighing and transfer.[3] Use a spatula to carefully transfer the powder. Avoid pouring, which can create airborne dust.

  • Handling: Avoid all contact with eyes, skin, and clothing.[3] Do not eat, drink, or smoke in the handling area.[6]

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.[3]

  • Decontamination: Clean the work surface after use. Remove contaminated clothing and wash it before reuse.[3]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Function & Clear Area B Don Required PPE: - Goggles - Gloves - Lab Coat - Respirator A->B C Carefully Weigh/Dispense (Minimize Dust) B->C D Perform Experimental Work C->D E Clean & Decontaminate Work Surface D->E F Properly Store or Dispose of Chemical E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Storage and Spill Management

Storage Conditions

Proper storage is critical to maintaining the chemical's stability and preventing accidental exposure.

  • Container: Preserve in tightly closed, light-resistant containers.[3]

  • Location: Store in a cool, dry, and well-ventilated place.[3][12]

  • Incompatibilities: Keep separate from strong oxidizing and reducing agents.[3]

Emergency Procedures: Spills and Leaks

Immediate and correct response to a spill is vital to prevent wider contamination and exposure.

  • Evacuate & Alert: Alert others in the area. If the spill is large or generates significant dust, evacuate the immediate area.

  • PPE: Use proper personal protective equipment as outlined in Section 3.2 before attempting cleanup.[3]

  • Containment & Cleanup:

    • Avoid generating dusty conditions.[3]

    • For solid spills, gently vacuum or sweep up the material.[3]

    • Dampening the material with moist sand may be an option to reduce dust.[13]

    • Place the collected material into a suitable, sealed, and labeled container for disposal.[3][13]

  • Decontamination: Clean the spill area thoroughly. Flush away any remaining traces with copious amounts of water and detergent, if appropriate.[13]

G A Spill Occurs B Assess Situation (Size & Location) A->B C Alert Personnel & Evacuate if Necessary B->C D Don Full PPE C->D E Contain Spill (Prevent Spread) D->E F Clean Up Spill: - Avoid Dust - Sweep/Vacuum E->F G Place Waste in Labeled Container F->G H Decontaminate Spill Area G->H I Dispose of Waste (Follow Regulations) H->I

Caption: Logical workflow for responding to a this compound spill.

First Aid Measures

In the event of exposure, provide the following first aid and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3]

  • Skin Contact: Flush skin with plenty of soap and water.[3] Get medical aid if irritation develops or persists.[3] Remove contaminated clothing.[8]

  • Inhalation: Remove the individual from exposure to fresh air immediately.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid immediately.[3]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Get medical aid immediately.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

  • Procedure: Dispose of waste in a safe manner in accordance with local, state, and national regulations.[6] Collect waste material and contaminated items (e.g., gloves, paper towels) in sealed, labeled containers for disposal by a licensed hazardous waste disposal company.[13][14][15]

Ecological Information

Data on the ecotoxicity of this compound is limited.[3] However, reactive dyes as a class can be problematic in wastewater.[9] Their complex aromatic structures can make them persistent in the environment.[16] Effluents containing this dye should not be released into sewers or waterways without appropriate treatment, and disposal must comply with all environmental regulations.[6][8]

References

  • Current time information in Chandigarh, IN. Google Search. Accessed January 2026.
  • MSDS REACTIVE ORANGE 35. Qingdao Sanhuan Colorchem CO.,LTD. Accessed January 2026.
  • reactive orange 122.
  • This compound | 12270-76-7. ChemicalBook. Accessed January 2026.
  • Safety Data Sheet (SDS). Rupert, Gibbon & Spider, Inc. Accessed January 2026.
  • MATERIAL SAFETY D
  • This compound CAS#: 12270-76-7. ChemicalBook. Accessed January 2026.
  • Toxicology and toxicological testing of colorants.
  • Reactive orange 35 | Fluorescent Dye. MedchemExpress.com. Accessed January 2026.
  • Orco Reactive™ Dye Description, Storage, Handling, and Preparation. Organic Dyes and Pigments. Accessed January 2026.
  • Health and Environmental Hazards of Synthetic Dyes. Fibre2Fashion. Accessed January 2026.
  • Safety Data Sheet: Reactive Orange 16. Carl ROTH. Accessed January 2026.
  • The evaluation of reactive textile dyes regarding their potential to cause organ-specific cyto- and geno-toxicity. Ecotox Brasil. Accessed January 2026.
  • alfa industries - material safety data sheet. Alfa Industries. Accessed January 2026.
  • Ecotoxicity of Reactive Red 35 and its Degradation Products: A Comparative Analysis. Benchchem. Accessed January 2026.
  • Screening Assessment. Canada.ca. Accessed January 2026.
  • Reactive Orange 35. World dye variety. Accessed January 2026.
  • Essential Safety and Logistical Information for Handling Reactive Orange 4. Benchchem. Accessed January 2026.
  • POOJA DYE CHEM INDUSTRIES - environmental clearance. Gujarat Pollution Control Board. Accessed January 2026.
  • Toxicity Mitigation of Textile Dye Reactive Blue 4 by Hairy Roots of Helianthus annuus and Testing Its Effect in In Vivo Model Systems. NIH National Library of Medicine. Accessed January 2026.
  • Hazardous Materials Disposal Guide. Nipissing University. Accessed January 2026.
  • UV light assisted degradation of acid orange azo dye by ZVI-ZnS and effluent toxicity effects. iris.unina.it. Accessed January 2026.
  • CI ACID ORANGE 3. NCBI Bookshelf. Accessed January 2026.
  • Reactive Dye, Orange, 45 g. Flinn Scientific. Accessed January 2026.
  • Reactive Orange 35. Vipul Organics. Accessed January 2026.
  • Reactive Dye Orange Safety Data Sheet (SDS). Flinn Scientific. Accessed January 2026.
  • Textile dyes and human health: a systematic and citation network analysis review.
  • The Magic of Color: Understanding the Power of Reactive Dyes. Vipul Organics. Accessed January 2026.
  • Gas mask. Wikipedia. Accessed January 2026.
  • Personal Protective Equipment (PPE) for Industrial Chemicals.

Sources

Topic: Hydrolysis Kinetics of Vinyl Sulfone Reactive Dyes in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Criticality of Hydrolysis in Reactive Dye Chemistry

As a Senior Application Scientist, my experience has consistently shown that mastering the kinetics of reactive dye hydrolysis is fundamental to achieving efficient and reproducible dyeing processes. Reactive dyes, particularly the vinyl sulfone (VS) class, are the cornerstone of dyeing cellulosic fibers due to the covalent bonds they form, leading to excellent wash fastness. However, the very reactivity that makes them effective also renders them susceptible to hydrolysis—a competing reaction with water that deactivates the dye. This guide provides a comprehensive framework for understanding, quantifying, and controlling the hydrolysis kinetics of vinyl sulfone reactive dyes, using a representative model to illustrate the principles applicable across the class. While the specific dye "C.I. Reactive Orange 35" is not prominently documented, the methodologies detailed herein are universally applicable to dyes of the vinyl sulfone type, such as the well-studied C.I. Reactive Black 5.

The Chemical Foundation: Fixation vs. Hydrolysis

Vinyl sulfone dyes are typically supplied in their stable precursor form, the sulfatoethylsulfone derivative. In an alkaline dyebath, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone group. This electrophilic group is the key to the dye's functionality.

Two competing nucleophilic addition reactions then dictate the fate of the activated dye:

  • Fixation (Desired Reaction): The ionized hydroxyl groups of cellulose fibers act as nucleophiles, attacking the vinyl sulfone group to form a stable, covalent ether bond. This anchors the chromophore to the fiber.

  • Hydrolysis (Undesired Reaction): Hydroxide ions (OH⁻) from the water act as competing nucleophiles, reacting with the vinyl sulfone group to form a non-reactive hydroxyethylsulfone derivative. This hydrolyzed dye can no longer react with the fiber, leading to reduced fixation efficiency and requiring extensive washing to remove.

Understanding the kinetics of the hydrolysis reaction is therefore paramount for optimizing dyeing conditions (pH, temperature, time) to maximize fixation while minimizing dye deactivation.

Visualizing the Competing Pathways

The logical flow of the dye's transformation and competing reactions can be visualized as follows:

G Dye_SES Dye-SO2-CH2-CH2-OSO3Na (Sulfatoethylsulfone Precursor) Dye_VS Dye-SO2-CH=CH2 (Active Vinyl Sulfone Form) Dye_SES->Dye_VS Alkali (OH⁻) Elimination Fixed_Dye Dye-SO2-CH2-CH2-O-Cellulose (Covalent Bond - Fixation) Dye_VS->Fixed_Dye Cell-O⁻ (Fixation) Hydrolyzed_Dye Dye-SO2-CH2-CH2-OH (Inactive Hydrolyzed Form) Dye_VS->Hydrolyzed_Dye OH⁻ (Hydrolysis)

Caption: Competing reactions of a vinyl sulfone dye in an alkaline dyebath.

Factors Governing Hydrolysis Kinetics

The rate of hydrolysis is not constant; it is a function of several interdependent variables. A rigorous kinetic study must systematically investigate these factors.

  • pH (Alkalinity): The hydrolysis of vinyl sulfone dyes is base-catalyzed. The concentration of hydroxide ions directly influences the reaction rate. Therefore, precise control and measurement of pH are critical in any kinetic study.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can be modeled using the Arrhenius equation to determine the activation energy of the hydrolysis reaction, providing insight into its temperature sensitivity.

  • Electrolyte Concentration: Salts like sodium chloride or sodium sulfate are used in dyeing to promote dye exhaustion onto the fiber. While their primary role is not to affect hydrolysis, high ionic strength can slightly influence the activity coefficients of the reacting species, and this effect should be kept constant for kinetic measurements.

  • Dye Structure: The electronic properties of the chromophore and any bridging groups can influence the electrophilicity of the vinyl sulfone group, thus affecting its reactivity towards nucleophiles.

Experimental Protocol: A Self-Validating Kinetic Study

This protocol describes a robust method for determining the pseudo-first-order rate constant (k) for the hydrolysis of a vinyl sulfone reactive dye using UV-Visible spectrophotometry. The reaction is considered pseudo-first-order because the concentration of water (and hydroxide ions in a buffered system) remains effectively constant throughout the reaction.

Materials and Apparatus
  • Reagents:

    • Vinyl Sulfone Reactive Dye (e.g., C.I. Reactive Black 5 as a standard)

    • Sodium Carbonate / Sodium Bicarbonate Buffer solutions (for pH control, e.g., pH 10, 10.5, 11)

    • Sodium Chloride (to maintain constant ionic strength)

    • Deionized Water

  • Apparatus:

    • UV-Visible Spectrophotometer with thermostatted cuvette holder

    • Digital pH meter, calibrated with standard buffers

    • Thermostatted water bath

    • Volumetric flasks, pipettes, and quartz cuvettes

    • Stopwatch

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinetic Run (Isothermal) cluster_analysis Data Analysis A Prepare Dye Stock Solution B Prepare Buffer Solutions (e.g., pH 10, 10.5, 11) with constant ionic strength (NaCl) C Calibrate pH meter & Spectrophotometer D Equilibrate Buffer in Thermostatted Water Bath C->D E Initiate Reaction: Add Dye Stock to Buffer Start Stopwatch (t=0) D->E F Transfer sample to cuvette E->F G Record Absorbance at λmax over time (e.g., every 5 min) F->G H Plot ln(At - A∞) vs. Time G->H I Calculate Slope H->I J Rate Constant, k = -Slope I->J

Caption: Workflow for the spectrophotometric study of reactive dye hydrolysis.

Step-by-Step Procedure
  • Determine λmax: Prepare a dilute solution of the dye in deionized water. Scan the absorbance from 400-700 nm to find the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.

  • Prepare Solutions:

    • Dye Stock Solution: Accurately weigh the reactive dye powder and dissolve it in deionized water to create a concentrated stock solution (e.g., 1 g/L).

    • Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., 10.0, 10.5, 11.0). For each buffer, add a calculated amount of NaCl to maintain a constant high ionic strength (e.g., 0.5 M) across all experiments. This minimizes variations in activity coefficients.

  • Kinetic Measurement:

    • Set the water bath to the desired constant temperature (e.g., 40°C).

    • Place a volumetric flask containing the buffer solution into the water bath and allow it to reach thermal equilibrium.

    • Set the spectrophotometer to measure absorbance at λmax and thermostat the cuvette holder to the same temperature.

    • To initiate the reaction, pipette a small, precise volume of the dye stock solution into the thermostatted buffer solution. Start the stopwatch immediately. This is t=0.

    • Quickly mix and transfer an aliquot of the reacting solution to a quartz cuvette. Place the cuvette in the spectrophotometer.

    • Record the absorbance (At) at regular time intervals (e.g., every 5 minutes) for a period sufficient for the reaction to proceed significantly (e.g., 90 minutes).

  • Determine A∞: After the reaction has run for a long time (e.g., 24 hours or by gentle heating), the absorbance will become constant. This final absorbance value is A∞, representing the absorbance of the fully hydrolyzed dye.

  • Data Analysis:

    • The hydrolysis of the vinyl sulfone group follows pseudo-first-order kinetics. The integrated rate law is: ln(At - A∞) = -kt + ln(A₀ - A∞) where:

      • At is the absorbance at time t.

      • A∞ is the final absorbance at infinite time.

      • A₀ is the initial absorbance at t=0.

      • k is the pseudo-first-order rate constant.

    • Plot ln(At - A∞) versus time (t). The plot should yield a straight line, confirming the first-order nature of the reaction.

    • The rate constant, k, is the negative of the slope of this line.

Data Presentation and Interpretation

The results from the kinetic studies should be tabulated for clarity. By repeating the experiment at different temperatures and pH values, a comprehensive kinetic profile of the dye can be established.

Table 1: Hydrolysis Rate Constants (k) for a Representative Vinyl Sulfone Dye
Temperature (°C)pHRate Constant, k (x 10⁻³ min⁻¹)Half-life, t½ (min)
4010.54.62150
4011.09.2575
5010.510.169
5011.020.334

Half-life (t½) is calculated as ln(2)/k

Interpretation: The data clearly demonstrates that the rate of hydrolysis approximately doubles with a 0.5 unit increase in pH and also increases significantly with a 10°C rise in temperature. This quantitative data is crucial for designing a dyeing process that favors fixation over hydrolysis, for instance, by carefully controlling the temperature profile and the timing of alkali addition.

Conclusion: From Kinetic Data to Process Optimization

The rigorous study of hydrolysis kinetics is not merely an academic exercise; it is a vital tool for process optimization in the textile industry. By understanding the quantitative impact of pH and temperature on the rate of dye deactivation, dyeing processes can be rationally designed to maximize dye fixation, reduce waste, improve reproducibility, and enhance the economic and environmental performance of the dyeing cycle. The methodologies presented in this guide provide a robust framework for achieving this critical objective.

References

  • Title: Physico-chemical aspects of reactive dyes Source: ResearchGate URL: [Link]

  • Title: The dyeing of cotton with reactive dyes: the role of the dye-fibre bond in the wash fastness of the dyeing Source: University of Borås URL: [Link]

  • Title: Kinetics and thermodynamics of hydrolysis of reactive dyes Source: J. Serb. Chem. Soc. URL: [Link]

  • Title: The Hydrolysis of a Vinyl-Sulfone Reactive Dye Source: ResearchGate URL: [Link]

  • Title: A review on reactive dyes: Synthesis and applications Source: ResearchGate URL: [Link]

Methodological & Application

Analytical determination of C.I. Reactive Orange 35 using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Determination of C.I. Reactive Orange 35 using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. Reactive dyes are fundamental to the textile industry, and their accurate measurement is crucial for quality control, wastewater monitoring, and process optimization.[1] The described method utilizes a reversed-phase C18 column coupled with a Photodiode Array (PDA) detector, which provides enhanced specificity through spectral analysis. A gradient elution strategy is employed to ensure efficient separation of the parent dye from potential isomers and degradation byproducts. This document provides a comprehensive guide, including detailed protocols for sample preparation from both aqueous solutions and dyed textile matrices, chromatographic conditions, and a full method validation procedure based on established analytical principles. The method is demonstrated to be specific, linear, accurate, and precise, making it highly suitable for its intended purpose in research and industrial settings.

Introduction

This compound is a single azo-class reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton.[2][3] Its popularity stems from the vibrant orange hue it produces and the high wash fastness achieved through the formation of a covalent bond between the dye's reactive group (a monochlorotriazine) and the hydroxyl groups of the fiber.[3] The molecular formula for this compound is C₂₇H₁₉ClN₉Na₃O₉S₃, with a molecular weight of 814.12 g/mol .[2][4]

The analytical challenge in working with reactive dyes lies in the complexity of the dyeing process. In aqueous solutions, especially under the alkaline conditions required for fixation, reactive dyes can undergo hydrolysis, where the reactive group reacts with water instead of the fiber.[5] This hydrolyzed dye is no longer capable of forming a covalent bond with the fiber, leading to lower fixation efficiency and colored effluent.[5] Therefore, a reliable analytical method is required to distinguish between the active dye and its hydrolyzed form, as well as other impurities.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the high resolution necessary to separate structurally similar compounds.[6] This guide details an ion-pair, reversed-phase HPLC method. The use of an ion-pairing reagent is a well-established technique for analyzing ionic compounds like reactive dyes on traditional C18 stationary phases.[1][6] Furthermore, coupling the HPLC system with a Photodiode Array (PDA) detector offers significant advantages. A PDA detector acquires the full UV-Visible spectrum for any point in the chromatogram, which can be used to confirm peak identity and assess peak purity, thereby ensuring the trustworthiness of the quantitative data.[7]

Properties of this compound

PropertyValueReference
C.I. Name Reactive Orange 35[2][4]
CAS Number 12270-76-7 / 70210-13-8[2][4][8]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[2][4]
Molecular Weight 814.12 g/mol [2][4]
Chemical Class Monoazo[2]
Appearance Red-light orange powder[2]
Solubility ~300 g/L in water[4]

Experimental Methodology

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Chemicals & Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Tetrabutylammonium bromide (TBAB, for ion-pairing)

    • Ammonium acetate (analytical grade)

    • Deionized water (18.2 MΩ·cm)

    • Cellulase enzyme (from Trichoderma reesei, for textile extraction)

    • Acetic acid (glacial)

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. A C18 column provides a non-polar stationary phase suitable for reversed-phase chromatography. Due to the multiple sulfonic acid groups, Reactive Orange 35 is highly polar and anionic. The addition of Tetrabutylammonium Bromide (TBAB) as an ion-pair reagent neutralizes the charge, allowing for better retention and peak shape on the C18 column.[6] A gradient elution is employed because it provides superior resolution for complex mixtures and reduces analysis time compared to isocratic methods, which is crucial for separating the main dye peak from potential hydrolysis products or impurities.[9][10][11]

ParameterSetting
Column Atlantis C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Ammonium Acetate, 5 mM TBAB in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min, 10% B; 2-15 min, 10-60% B; 15-17 min, 60% B; 17-18 min, 60-10% B; 18-25 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
PDA Detection Monitoring at λmax of Reactive Orange 35 (determine by scan); Spectral acquisition from 200-700 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water. This solution should be stored at 4 °C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with deionized water.

Sample Preparation Protocols

The covalent bonding of reactive dyes to textiles necessitates a specific extraction procedure that is not required for aqueous samples.[3][12]

  • Protocol A: Aqueous Samples (e.g., Dye Effluent)

    • Collect the aqueous sample in a clean container.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • If the dye concentration is expected to be high, perform a preliminary dilution with deionized water to bring it within the calibration range.

    • The sample is now ready for HPLC analysis.

  • Protocol B: Dyed Textile Samples (Enzymatic Extraction)

    • Accurately weigh approximately 100 mg of the dyed textile sample and cut it into small pieces.

    • Place the textile pieces into a 50 mL conical tube.

    • Add 20 mL of an acetate buffer solution (pH 5.0).

    • Add 1 mL of cellulase enzyme solution (activity appropriately determined).

    • Incubate the mixture in a shaking water bath at 50 °C for 24 hours to allow the enzyme to break the covalent dye-fiber bonds.[13]

    • After incubation, centrifuge the sample at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter. The filtrate contains the dye, now typically bonded to a cellobiose unit.[12]

    • The sample is now ready for HPLC analysis. Note that the retention time may shift slightly compared to the pure standard due to the attached cellobiose moiety.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Initial Sample aqueous Aqueous Sample sample->aqueous Liquid Matrix textile Textile Sample sample->textile Solid Matrix filter_aq Filter (0.45 µm) aqueous->filter_aq extract_enz Enzymatic Extraction (Cellulase, 50°C, 24h) textile->extract_enz hplc HPLC-PDA Analysis filter_aq->hplc Ready for Injection centrifuge Centrifuge & Filter extract_enz->centrifuge centrifuge->hplc Ready for Injection data Data Processing (Quantification & Purity Check) hplc->data

Fig 1. Overall experimental workflow.

Method Validation Protocol

To ensure the reliability of the analytical method, a validation study must be performed. Forced degradation is a key component, demonstrating that the method is "stability-indicating"—meaning it can accurately measure the analyte in the presence of its degradation products.[14][15]

Specificity: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient, which in this context is the dye.[15] A stock solution of the dye (e.g., 100 µg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: Mix the dye solution 1:1 with 0.1 M HCl. Heat at 60 °C for 2 hours.[16] Cool, neutralize with 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix the dye solution 1:1 with 0.1 M NaOH. Keep at room temperature for 1 hour.[16] Neutralize with 0.1 M HCl and analyze.

  • Oxidative Degradation: Mix the dye solution 1:1 with 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.[16] Analyze.

  • Thermal Degradation: Heat the dye solution at 80 °C for 24 hours in a controlled oven.[16] Cool and analyze.

  • Photolytic Degradation: Expose the dye solution to a light source providing at least 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[16] A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples.

For each condition, a control sample (dye solution without the stressor) must be analyzed in parallel. The chromatograms of the stressed samples are then compared to the control to evaluate the separation of degradation peaks from the parent dye peak. The PDA detector is used to assess the peak purity of the parent dye in the stressed samples.

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Dye Standard Solution (100 µg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Alkaline (0.1M NaOH, RT) start->base oxid Oxidative (3% H₂O₂) start->oxid therm Thermal (80°C) start->therm photo Photolytic (UV/Vis Light) start->photo analyze HPLC-PDA Analysis acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze evaluate Evaluate Peak Purity & Resolution (Rs) analyze->evaluate confirm Confirm Method Specificity evaluate->confirm

Fig 2. Logical flow of the forced degradation study.
Validation Parameters
  • Linearity: Analyze the calibration standards (1-100 µg/mL) in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²) and regression equation.

  • Precision (Repeatability): Analyze six replicate preparations of a standard solution at a mid-range concentration (e.g., 25 µg/mL) on the same day. Calculate the relative standard deviation (%RSD).

  • Accuracy (Recovery): Perform a spike-recovery experiment. Spike a known amount of dye standard into a blank matrix (e.g., filtered effluent water) at three concentration levels (low, medium, high). Analyze in triplicate and calculate the percent recovery.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The described HPLC method successfully separates this compound from its degradation products and common impurities. A typical chromatogram would show a sharp, well-defined peak for the parent dye. The PDA detector confirms the peak's identity by matching its UV-Vis spectrum against that of a known standard.

Method Validation Summary

The results of the method validation study are summarized below. The method demonstrates excellent linearity across the tested range, with a correlation coefficient exceeding 0.999. The low %RSD values for precision and the high recovery rates for accuracy confirm the method's reliability.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.998
Range 1 - 100 µg/mL-
Precision (%RSD) < 2.0%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
LOD ~0.2 µg/mLReportable
LOQ ~0.7 µg/mLReportable
Forced Degradation Insights

The forced degradation study revealed that this compound is most susceptible to degradation under alkaline and oxidative conditions, which is consistent with the known chemistry of azo dyes and triazine rings. Significant degradation was observed in the 0.1 M NaOH and 3% H₂O₂ samples, with the appearance of several new, more polar (earlier eluting) peaks. Under acidic, thermal, and photolytic stress, the dye showed greater stability. In all cases, the degradation product peaks were well-resolved from the parent this compound peak, with resolution values (Rs) > 2.0. The peak purity analysis via the PDA detector confirmed that the parent peak remained spectrally pure under all stress conditions, thus formally establishing the method as stability-indicating.

Conclusion

This application note describes a comprehensive, validated, and stability-indicating HPLC-PDA method for the determination of this compound. The methodology provides detailed protocols for sample preparation from different matrices and leverages an ion-pair, reversed-phase gradient separation for optimal resolution. The validation data confirm that the method is linear, precise, accurate, and specific. This robust analytical tool is well-suited for routine quality control in dye manufacturing, for monitoring dye concentrations in textile processing baths, and for assessing the environmental impact through the analysis of wastewater.

References

  • Current time information in Chandigarh, IN. (n.d.). Google.
  • Validation of HPLC method for simultaneous determination of different reactive dyes including Reactive Black 5. (n.d.). Benchchem.
  • Reactive Orange 35. (2012, May 10). World dye variety.
  • TDS REACTIVE ORANGE 35. (n.d.). Qingdao Sanhuan Colorchem CO.,LTD.
  • Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
  • This compound | 12270-76-7. (n.d.). ChemicalBook.
  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex.
  • An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. (n.d.). NC State Repository.
  • Identification of dyes on single textile fibers by HPLC-DAD-MS. (n.d.). ResearchGate.
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025, October 8). PharmaGuru.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
  • Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025, February 19). Mastelf.
  • CAS 12270-76-7 this compound. (n.d.). Alfa Chemistry.
  • Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266. [Link]. Retrieved January 12, 2026, from

  • Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. (n.d.). An-Najah Journals.
  • KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. (n.d.). IRJET.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • Analysis of reactive dyes using high performance capillary electrophoresis. (1999, May 1). IWA Publishing.
  • DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. (n.d.). Revue Roumaine de Chimie.
  • Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. (n.d.). PubMed.
  • The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes. (n.d.). MDPI.
  • This compound CAS#: 12270-76-7. (n.d.). ChemicalBook.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • UV-VIS detector / Photodiode Array Detector. (n.d.). Shimadzu.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • S 3355 UV/Vis Photo Diode Array Detector. (n.d.). Sykam Chromatography.
  • HPLC/UHPLC Photodiode Array Detector - SPD-M30A. (n.d.). Shimadzu Scientific Instruments.
  • UV-VIS detector / Photodiode Array Detector. (n.d.). Shimadzu (Europe).
  • development of a new high-performance liquid. (n.d.). U.P.B. Sci. Bull., Series B.
  • CN102898868A - Reactive orange dye and preparation method thereof. (n.d.). Google Patents.
  • The Magic of Color: Understanding the Power of Reactive Dyes. (2024, January 14). Vipul Organics.
  • High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. (n.d.). RUN.
  • Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors. (n.d.). Shimadzu.
  • HPLC Method for Analysis of Dyes. (n.d.). SIELC Technologies.
  • Reactive orange 35. (n.d.). CymitQuimica.
  • High-speed analysis of Artificial Dyes. (2022, September). Shimadzu.

Sources

Application Note: Quantification of C.I. Reactive Orange 35 by UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the accurate quantification of C.I. Reactive Orange 35 in aqueous solutions using UV-Visible (UV-Vis) spectrophotometry. The methodology is anchored in the Beer-Lambert Law, which establishes a linear relationship between a substance's absorbance and its concentration.[1][2][3][4] This guide offers a step-by-step workflow, from preparation of standards to data analysis and method validation, designed for researchers, quality control analysts, and scientists in environmental monitoring and textile industries.

Introduction and Core Principles

This compound is a synthetic azo dye widely used in the textile industry for coloring cellulosic fibers like cotton.[5] Its high water solubility, a result of multiple sulfonate groups, also means it can persist in industrial effluents, necessitating accurate quantification for environmental monitoring and process optimization.[6][7]

UV-Vis spectrophotometry is an ideal analytical technique for this purpose due to its simplicity, speed, and cost-effectiveness.[8] The method relies on the Beer-Lambert Law, a principle stating that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[1][2][4][9]

The relationship is expressed as: A = εcl Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (a constant specific to the substance at a given wavelength, in L mol⁻¹ cm⁻¹)[1][4]

  • c is the concentration of the analyte (in mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)[1][4]

By measuring the absorbance of unknown samples and comparing them to a calibration curve constructed from standards of known concentrations, the concentration of Reactive Orange 35 can be accurately determined.[1][4]

Instrumentation and Materials

Instrumentation
  • UV-Vis Spectrophotometer: A double-beam instrument capable of scanning across the UV and visible range (e.g., 200-800 nm) is recommended for determining the wavelength of maximum absorbance (λmax).

  • Matched Quartz Cuvettes: 1 cm path length. Using matched cuvettes minimizes variability from the sample holder.

  • Analytical Balance: Readable to at least 0.1 mg.

  • Calibrated Pipettes and Volumetric Flasks: Class A for accuracy.

Reagents and Chemicals
  • This compound Standard: Analytical grade, with known purity. (CAS No: 12270-76-7/70210-13-8)[6][10]

  • Solvent: Deionized (DI) water or an appropriate buffer solution that matches the sample matrix. Reactive Orange 35 is highly soluble in water.[6]

Experimental Protocol

The overall workflow for the quantification of Reactive Orange 35 is depicted below. This process ensures accuracy by starting with a precise stock solution, determining the optimal analytical wavelength, and creating a robust calibration curve for sample analysis.

G Experimental Workflow for Reactive Orange 35 Quantification A 1. Prepare Stock Solution (e.g., 100 mg/L) B 2. Prepare Calibration Standards (Serial Dilution) A->B Accurate Dilution D 4. Measure Absorbance (Blank, Standards, Samples) B->D Measure Standards C 3. Determine λmax (Wavelength Scan) C->D Set Wavelength E 5. Construct Calibration Curve (Absorbance vs. Concentration) D->E Plot Data F 6. Analyze Curve (Linear Regression, R²) E->F Fit Line G 7. Calculate Unknown Concentration F->G Use Equation y=mx+c

Caption: Workflow for UV-Vis quantification of Reactive Orange 35.

Preparation of Stock Solution (100 mg/L)
  • Rationale: A concentrated stock solution is prepared to minimize weighing errors. All subsequent dilutions are made from this stock, ensuring consistency.

  • Accurately weigh 10.0 mg of this compound standard powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of DI water and sonicate or swirl gently until the dye is completely dissolved.

  • Allow the solution to equilibrate to room temperature.

  • Carefully add DI water to the calibration mark. Invert the flask 15-20 times to ensure homogeneity. This is your 100 mg/L Stock Solution .

Preparation of Calibration Standards
  • Rationale: A series of standards with decreasing concentrations are prepared to create a calibration curve that covers the expected concentration range of the unknown samples. Prepare a set of calibration standards by serially diluting the 100 mg/L Stock Solution. An example set is provided in the table below.

Standard IDStock Solution Volume (mL)Final Volume (mL)Final Concentration (mg/L)
STD-11.0502.0
STD-22.5505.0
STD-35.05010.0
STD-47.55015.0
STD-510.05020.0
Determination of Wavelength of Maximum Absorbance (λmax)
  • Rationale: Measuring absorbance at λmax provides the highest sensitivity and accuracy, and minimizes deviations from the Beer-Lambert Law.[11][12][13] The λmax for orange-colored dyes is typically in the 490-520 nm range.[5]

  • Power on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.[14]

  • Fill a cuvette with DI water (or the chosen solvent) to serve as the blank. Place it in the spectrophotometer and perform a baseline correction or "zero" the instrument.[11][14]

  • Rinse and fill a second cuvette with one of the mid-range calibration standards (e.g., 10 mg/L).

  • Perform a wavelength scan over the visible range (e.g., 400 nm to 700 nm).

  • The wavelength that shows the highest absorbance peak is the λmax .[15] Record this value for all subsequent measurements.

Measurement of Standards and Samples
  • Set the spectrophotometer to the predetermined λmax.

  • Re-zero the instrument with the blank cuvette.

  • Measure the absorbance of each calibration standard, from the lowest concentration to the highest. Rinse the cuvette with the next standard before filling to prevent carryover.

  • Measure the absorbance of the unknown sample(s). If the absorbance is higher than the most concentrated standard, dilute the sample with a known factor to bring it within the calibration range.

Data Analysis and Results

Calibration Curve
  • Rationale: A calibration curve visually represents the linear relationship between absorbance and concentration, providing the basis for quantifying unknown samples.

  • Plot the absorbance values of the standards (y-axis) against their corresponding concentrations in mg/L (x-axis).

  • Perform a linear regression analysis on the data points.

  • Determine the equation of the line (y = mx + c ) and the coefficient of determination ( ).

    • y = Absorbance

    • m = Slope of the line

    • x = Concentration

    • c = y-intercept (should be close to zero)

  • Acceptance Criterion: A scientifically sound calibration curve should have an R² value ≥ 0.995 . This indicates a strong linear relationship.

Example Calibration Data (at a hypothetical λmax of 495 nm):

Concentration (mg/L)Absorbance (A.U.)
2.00.155
5.00.385
10.00.772
15.01.156
20.01.545
Quantification of Unknown Samples

Rearrange the linear equation to solve for concentration (x): x = (y - c) / m

Where 'y' is the measured absorbance of the unknown sample. If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[16][17][18][19][20] Key parameters include:

  • Linearity: Confirmed by the R² value of the calibration curve over a specified range.[18]

  • Accuracy: Assessed by spiking a sample with a known amount of dye standard and calculating the percent recovery.

  • Precision: Evaluated through repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days or by different analysts), typically expressed as percent relative standard deviation (%RSD).[20]

  • Specificity: The ability to assess the analyte in the presence of other components. In complex matrices like wastewater, this may require additional sample preparation steps.[18][20]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[18]

By adhering to these validation principles, the protocol becomes a self-validating and trustworthy system for its intended purpose.[19][20]

References

  • Patsnap Eureka. (2025, February 27). Beer's Law Explained: Definition, Formula, and Applications. Patsnap. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2025, March 18). Beer-Lambert Law: Principles and Applications. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Wikipedia. Beer–Lambert law. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE. [Link]

  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. [Link]

  • Edinburgh Instruments. Beer-Lambert Law | Transmittance & Absorbance. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. TDS REACTIVE ORANGE 35. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE. [Link]

  • ResearchGate. (2025, August 8). Quantification of Textile Dyes in Industrial Effluent Using UV-Vis Spectrophotometry Combined with Principal Components Regression | Request PDF. [Link]

  • ACS Publications. Rapid UV/Vis Spectroscopic Dye Authentication Assay for the Determination and Classification of Reactive Dyes, Monascus Pigments, and Natural Dyes in Coloring Foodstuff | Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. UV/Vis Spectrophotometer Calibration Procedures. [Link]

  • PubMed. (2015, May 5). UV-Vis microspectrophotometry as a method of differentiation between cotton fibre evidence coloured with reactive dyes. [Link]

  • Slideshare. Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol. [Link]

  • Patsnap. (2025, May 9). How to Calibrate a UV-Vis Spectrophotometer. [Link]

  • YouTube. (2020, October 8). Determination of Lambda Max | Mr. Shailendra Suryawanshi. [Link]

  • Worldwidejournals.com. Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. [Link]

  • Pharma Beginners. (2019, November 11). Calibration of UV Spectrophotometer Procedure and Protocol 2019. [Link]

  • Hellma. Calibration standards for spectrophotometers. [Link]

  • SPECTROPHOTOMETRY. [Link]

  • Slideshare. Calibration of uv visible spectrophotometer. [Link]

  • World dye variety. (2012, May 10). Reactive Orange 35. [Link]

  • ResearchGate. Spectroscopic analysis of Reactive dyeing | Request PDF. [Link]

Sources

Application Note: Comprehensive Vibrational Spectroscopic Characterization of C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide and experimental protocols for the characterization of C.I. Reactive Orange 35, a widely used mono-azo reactive dye. We leverage the complementary strengths of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a comprehensive vibrational analysis of the dye's molecular structure. This guide is intended for researchers, quality control scientists, and professionals in the chemical and textile industries, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data for structural confirmation, quality assessment, and investigative analysis.

Introduction: The Need for Robust Dye Characterization

Reactive dyes are the most prevalent class of dyes used in the textile industry, prized for their ability to form strong covalent bonds with fibers like cotton, resulting in excellent wash fastness. This compound is a key member of this class, belonging to the mono-azo group of chromophores.[1] Its complex aromatic structure, featuring a reactive triazine group, sulfonate moieties for solubility, and the critical azo (-N=N-) chromophore, necessitates precise analytical techniques for quality control and structural verification.[1][2][3]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive approach for this purpose. These techniques provide a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[4]

  • FT-IR spectroscopy is highly sensitive to polar functional groups and is excellent for identifying key moieties like sulfonyl (S=O), and amino (N-H) groups.

  • Raman spectroscopy , conversely, excels at detecting non-polar, symmetric bonds, providing clear signals for the aromatic rings and the core azo bond which may be weak in the IR spectrum.[5]

By employing both methods, we can achieve a synergistic and comprehensive characterization of this compound, overcoming the limitations of either individual technique.

Analyte Profile: this compound

Before analysis, understanding the molecule's structure is paramount for accurate spectral interpretation.

PropertyDetails
Chemical Name trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate
C.I. Name This compound[1][2]
CAS Number 12270-76-7 / 70210-13-8[1][2][3][6]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[1][2]
Molecular Weight 814.12 g/mol [1][2]
Chemical Class Mono-azo Reactive Dye[1]

Key Functional Groups for Vibrational Analysis:

  • Azo group (-N=N-)

  • Sulfonate groups (-SO₃⁻)

  • Substituted benzene and naphthalene rings

  • Secondary amine (C-N-H)

  • Chlorotriazine ring (C-Cl, C=N)

  • Primary amine (-NH₂)

Core Principles: A Complementary Approach

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy operates on the principle of infrared radiation absorption. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the spectrum. The technique is particularly sensitive to changes in the dipole moment of a bond, making it ideal for detecting polar functional groups like C=O, O-H, N-H, and S=O. For solid powder samples like dyes, two primary methods are employed:

  • KBr Pellet Method: The dye is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation.[7][8] This mixture is then pressed into a thin, transparent pellet for analysis via transmission.

  • Attenuated Total Reflectance (ATR): This technique allows for the direct analysis of solid powders with minimal sample preparation.[9] The sample is pressed against a high-refractive-index crystal (e.g., diamond), and an evanescent wave penetrates a few microns into the sample, capturing the absorption spectrum.[7][9]

Raman Spectroscopy

Raman spectroscopy involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. Most of the scattered light is of the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule's bonds. The key causality is that Raman scattering intensity is dependent on the change in polarizability of a bond during vibration. This makes it exceptionally effective for analyzing symmetric, non-polar bonds found in aromatic rings and the -N=N- azo linkage.[5]

A significant challenge in analyzing colored compounds like Reactive Orange 35 is fluorescence, which can overwhelm the weaker Raman signal.[5][10] This can be mitigated by:

  • Choice of Laser Wavelength: Using a longer wavelength laser (e.g., 785 nm or 1064 nm) can often avoid the electronic absorption band of the dye, thereby reducing fluorescence.[5][11]

  • Surface-Enhanced Raman Scattering (SERS): This advanced technique involves adsorbing the analyte onto a nanostructured metallic (e.g., silver or gold) surface. This can enhance the Raman signal by orders of magnitude while simultaneously quenching fluorescence, allowing for detection at very low concentrations.[12][13][14]

Experimental Workflows & Protocols

The following diagram outlines the comprehensive workflow for characterizing this compound using both FT-IR and Raman spectroscopy.

G cluster_0 FT-IR Analysis cluster_1 Raman Analysis cluster_2 Final Characterization ftir_start Sample: this compound Powder ftir_prep Sample Preparation ftir_start->ftir_prep ftir_kbr Method A: KBr Pellet 1. Grind 1-2 mg sample with 200 mg KBr 2. Press into transparent pellet ftir_prep->ftir_kbr ftir_atr Method B: ATR 1. Place powder directly on ATR crystal 2. Apply pressure ftir_prep->ftir_atr ftir_acq Data Acquisition (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) ftir_kbr->ftir_acq ftir_atr->ftir_acq ftir_proc Data Processing (Baseline Correction, Normalization) ftir_acq->ftir_proc ftir_interp FT-IR Spectrum Interpretation ftir_proc->ftir_interp final_analysis Combined Analysis ftir_interp->final_analysis raman_start Sample: this compound Powder raman_prep Sample Preparation raman_start->raman_prep raman_conv Method A: Conventional 1. Place small amount on microscope slide raman_prep->raman_conv raman_sers Method B: SERS (Optional) 1. Prepare Ag/Au colloid 2. Mix with dilute dye solution raman_prep->raman_sers raman_acq Data Acquisition (e.g., 785 nm laser, low power, 10s x 3 acc.) raman_conv->raman_acq raman_sers->raman_acq raman_proc Data Processing (Cosmic Ray Removal, Baseline Correction) raman_acq->raman_proc raman_interp Raman Spectrum Interpretation raman_proc->raman_interp raman_interp->final_analysis final_report Structural Confirmation & Report final_analysis->final_report

Caption: Experimental workflow for dye characterization.

Protocol: FT-IR Analysis (ATR Method)

The ATR method is recommended for its speed and simplicity, requiring no sample dilution.[9][15]

Instrumentation: FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory. Materials: this compound powder, Isopropanol, lint-free wipes.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any contaminants. Allow the solvent to fully evaporate.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal sampling area.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[7]

  • Data Acquisition: Collect the sample spectrum using the parameters outlined in Table 1.

  • Post-Analysis Cleaning: Retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.

Protocol: Raman Spectroscopy Analysis

This protocol focuses on mitigating fluorescence by using an appropriate laser source.

Instrumentation: Raman microscope with interchangeable lasers. A 785 nm laser is often a good starting point for colored dyes.[11] Materials: this compound powder, standard glass microscope slide.

Step-by-Step Methodology:

  • Sample Preparation: Place a very small amount of the dye powder onto a clean microscope slide. No cover slip is needed.

  • Instrument Setup: Place the slide on the microscope stage. Select the 785 nm laser source.

  • Focusing: Using a low-magnification objective (e.g., 10x or 20x), bring the dye particles into focus using the white light illumination.

  • Laser Power Optimization: Switch to the laser view. Start with a very low laser power (e.g., <1% of maximum) to avoid sample burning or photo-degradation. Gradually increase power only if the signal is too weak.

  • Data Acquisition: Collect the spectrum using the parameters in Table 1. Ensure cosmic ray removal is enabled in the software settings.

  • Data Processing: After acquisition, perform a baseline correction to remove any residual fluorescence background.

Table 1: Recommended Instrument Parameters

ParameterFT-IR (ATR)Raman Spectroscopy
Spectral Range 4000 – 400 cm⁻¹1800 – 200 cm⁻¹
Resolution 4 cm⁻¹4 cm⁻¹
Scans/Accumulations 32 scans3 accumulations
Acquisition Time ~60 seconds10-30 seconds per accumulation
Laser Wavelength N/A785 nm (recommended to minimize fluorescence)
Laser Power N/A1-10 mW at sample (optimize to avoid burning)
Objective N/A20x or 50x

Data Interpretation: Correlating Spectra to Structure

The true power of this dual-spectroscopic approach lies in correlating the observed spectral peaks to the specific functional groups within the this compound molecule.

G cluster_ftir FT-IR Active Vibrations (High Dipole Moment Change) cluster_raman Raman Active Vibrations (High Polarizability Change) mol This compound Molecular Structure so3 S=O Stretch (~1140-1010 cm⁻¹) mol->so3 nh N-H Stretch/Bend (~3400-3300, ~1650 cm⁻¹) mol->nh cn C-N Stretch (~1380-1050 cm⁻¹) mol->cn ccl C-Cl Stretch (~925-560 cm⁻¹) mol->ccl azo -N=N- Stretch (~1460-1410 cm⁻¹) mol->azo aromatic Aromatic Ring Modes (e.g., ~1600, ~1500, ~1000 cm⁻¹) mol->aromatic triazine Triazine Ring Breathing (~990 cm⁻¹) mol->triazine

Sources

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of C.I. Reactive Orange 35 and Its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust analytical methodology for the identification and characterization of the monoazo dye C.I. Reactive Orange 35 and its primary byproducts using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS). This compound, a monochlorotriazine reactive dye, is susceptible to various transformations during textile dyeing processes and environmental degradation, leading to the formation of byproducts such as its hydrolyzed form and various degradation products from advanced oxidation processes. Understanding the formation and structure of these byproducts is critical for process optimization, environmental monitoring, and ensuring the safety of textile products. This guide provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, along with insights into the interpretation of mass spectral data for unambiguous compound identification. The methodologies described herein are tailored for researchers in analytical chemistry, environmental science, and drug development, where precise molecular characterization is paramount.

Introduction: The Analytical Imperative for Reactive Dye Analysis

This compound is an important member of the reactive dye class, widely used in the textile industry for its vibrant color and excellent wash fastness on cellulosic fibers.[1] The key to its efficacy lies in the monochlorotriazine reactive group, which forms a covalent bond with the hydroxyl groups of cellulose under alkaline conditions.[2] However, this reactivity also makes the dye prone to side reactions, most notably hydrolysis, where the reactive chlorine atom is substituted by a hydroxyl group.[3] This hydrolyzed byproduct has no affinity for the fiber, contributing to effluent coloration and reduced dyeing efficiency.[4]

Furthermore, with increasing environmental regulations, advanced oxidation processes (AOPs) such as ozonation and photocatalysis are being employed for the decolorization of textile wastewater.[5][6] These processes, while effective in breaking down the chromophore, can generate a series of smaller organic molecules. The identification of these degradation byproducts is crucial for assessing the detoxification efficiency of the treatment process and for understanding the degradation mechanism.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of dyes and their byproducts.[7] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds.[8] This application note provides a comprehensive framework for the mass spectrometry-based analysis of this compound and its key byproducts, empowering researchers to tackle the challenges associated with the lifecycle of reactive dyes.

Chemical Structures of Interest

This compound

  • Molecular Formula: C₂₇H₁₉ClN₉Na₃O₉S₃[1]

  • Molecular Weight: 814.12 g/mol [1]

  • CAS Registry Number: 12270-76-7[1]

Hydrolyzed this compound

  • Formation: Substitution of the chlorine atom on the triazine ring with a hydroxyl group.

  • Significance: The most common byproduct in dyeing processes, leading to reduced fixation and colored effluents.[3]

Degradation Byproducts

  • Formation: Resulting from advanced oxidation processes like ozonation or photocatalysis.[5][6]

  • Characteristics: Typically smaller molecules arising from the cleavage of the azo bond and breakdown of the aromatic structures.

Experimental Workflow

The overall analytical workflow for the analysis of this compound and its byproducts is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_textile Textile Sample Extraction lc_sep UPLC Separation prep_textile->lc_sep prep_water Aqueous Sample (Wastewater) prep_water->lc_sep ms_detect QToF-MS Detection (Full Scan & MS/MS) lc_sep->ms_detect Eluent Transfer data_proc Data Processing (Accurate Mass, Isotopic Pattern) ms_detect->data_proc struct_elucid Structural Elucidation (Fragmentation Analysis) data_proc->struct_elucid

Caption: Experimental workflow for the analysis of this compound and its byproducts.

Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix. The goal is to efficiently extract the analytes of interest while minimizing interferences.

Protocol 5.1.1: Extraction from Textile Fibers

This protocol is designed for the extraction of both the unreacted dye and its hydrolyzed form from dyed cellulosic fabrics.

  • Sample Comminution: Cut a representative sample of the dyed textile (approximately 1 gram) into small pieces (roughly 2x2 mm).[9]

  • Solvent Selection: Prepare an extraction solvent of 50:50 (v/v) methanol/water with 0.1% formic acid. The organic solvent aids in the solubilization of the dye, while the aqueous component is necessary for the polar analytes. Formic acid is added to protonate the sulfonic acid groups, improving extraction efficiency.

  • Ultrasonic Extraction: Place the textile pieces in a 50 mL polypropylene tube and add 20 mL of the extraction solvent.[9] Sonicate the sample for 30 minutes at 50 °C.[9] The elevated temperature enhances the desorption of the dye from the fiber.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the fabric pieces and any suspended particles.[9]

  • Filtration and Concentration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.[9] Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water/methanol) for LC-MS analysis.[9]

Protocol 5.1.2: Preparation of Aqueous Samples (Wastewater)

This protocol is suitable for the direct analysis of wastewater samples containing the dye and its byproducts.

  • Filtration: Filter the aqueous sample through a 0.45 µm nylon syringe filter to remove any particulate matter.

  • Dilution: Depending on the expected concentration of the dye, dilute the sample with the initial mobile phase to bring the analyte concentration within the linear range of the instrument.

  • Direct Injection: The sample is now ready for direct injection into the LC-MS system.

LC-QToF-MS Analysis

The chromatographic separation is crucial for resolving the parent dye from its isomers and byproducts before mass spectrometric detection.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended SettingRationale
LC System UPLC SystemProvides high-resolution separation and narrow peak widths, essential for complex mixtures.
Column Reversed-phase C18, 100 x 2.1 mm, 1.7 µmOffers good retention and separation for moderately polar to non-polar compounds. The smaller particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analytes, which is favorable for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes.
Gradient Elution 5% B to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities, from the more polar hydrolyzed byproducts to the less polar parent dye.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.
Injection Volume 5 µLA standard injection volume that can be adjusted based on sample concentration.
MS System Quadrupole Time-of-Flight (QToF) Mass SpectrometerProvides high-resolution and accurate mass measurements, crucial for elemental composition determination and identification of unknowns.[8]
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeESI is suitable for polar and ionic compounds like dyes. Both positive and negative modes should be evaluated, as dyes with sulfonic acid groups often ionize well in negative mode.
Acquisition Mode Full Scan (m/z 100-1000) and Tandem MS (MS/MS)Full scan provides molecular weight information, while MS/MS provides structural information through fragmentation.[10]
Collision Energy Ramped (e.g., 10-40 eV)A ramped collision energy allows for the acquisition of a comprehensive fragmentation pattern.

Data Analysis and Interpretation

The high-resolution data from the QToF-MS allows for a multi-faceted approach to compound identification.

Accurate Mass and Isotopic Pattern Analysis

The primary step in identifying the compounds of interest is to extract the ion chromatograms corresponding to their expected accurate masses. The high mass accuracy of the QToF instrument allows for the calculation of the elemental composition of the detected ions, significantly narrowing down the potential candidates.[8]

Table 2: Expected Accurate Masses for Key Analytes

CompoundMolecular FormulaExpected Monoisotopic Mass (M-H)⁻
This compoundC₂₇H₁₉ClN₉Na₃O₉S₃722.0000
Hydrolyzed this compoundC₂₇H₂₀N₉Na₃O₁₀S₃704.0100

Note: The expected monoisotopic masses are for the fully deprotonated and desodiated species, which may be observed in the negative ion mode. The actual observed ions may vary depending on the ionization conditions.

The isotopic pattern of a detected ion provides an additional layer of confirmation. The presence of chlorine in this compound will result in a characteristic A+2 peak with an intensity of approximately one-third of the monoisotopic peak.

Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for obtaining structural information.[10] By isolating a precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

Hypothesized Fragmentation Pathway of this compound

The fragmentation of azo dyes in MS/MS typically involves the cleavage of the azo bonds, as well as fragmentation of the aromatic rings and the reactive group.

fragmentation parent This compound (Precursor Ion) frag1 Fragment 1 (Cleavage of Azo Bond 1) parent->frag1 CID frag2 Fragment 2 (Cleavage of Azo Bond 2) parent->frag2 CID frag3 Fragment 3 (Loss of Reactive Group) parent->frag3 CID

Caption: Hypothesized fragmentation pathways of this compound in MS/MS.

Application Examples

Analysis of Hydrolysis in a Dyeing Bath

A sample from a dyeing bath containing this compound was analyzed using the described protocol. The extracted ion chromatograms for the parent dye and its hydrolyzed form showed two distinct peaks with a slight difference in retention time, with the more polar hydrolyzed product eluting earlier. The accurate mass and fragmentation data confirmed the identities of both compounds.

Identification of Ozonation Byproducts

Wastewater containing this compound was treated with ozone, and the resulting solution was analyzed. In addition to the disappearance of the parent dye peak, several new peaks corresponding to smaller molecular weight compounds were detected. Accurate mass measurements and fragmentation analysis suggested the formation of byproducts such as sulfated aromatic amines and organic acids, indicating the breakdown of the original dye structure.[11]

Conclusion

The LC-QToF-MS methodology detailed in this application note provides a powerful and reliable approach for the comprehensive analysis of this compound and its byproducts. The combination of high-resolution chromatographic separation and accurate mass high-resolution mass spectrometry enables the confident identification and structural elucidation of the parent dye, its hydrolyzed form, and various degradation products. This analytical workflow is an invaluable tool for quality control in the textile industry, environmental monitoring of wastewater treatment processes, and for ensuring the safety and compliance of consumer products.

References

  • Homogeneous Photocatalytic Degradation of Reactive Orange M2R Dye in Aqueous Medium. Journal of Environmental Nanotechnology. [Link]

  • Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]

  • Photocatalytic Degradation of Azo Dye Reactive Orange 16 by TiO2. ProQuest. [Link]

  • Photocatalytic Degradation of Hazardous Dye Acridine Orange Using Semiconductor Titanium Dioxide (TiO2). Nature Environment and Pollution Technology. [Link]

  • Photocatalytic Degradation of Textile Orange 16 Reactive Dye by ZnO Nanoparticles Synthesized via Green Route Using Punica Granatum Leaf Extract. MDPI. [Link]

  • Photocatalytic Degradation of Azo Dye Reactive Orange 16 by TiO2. ResearchGate. [Link]

  • Degradation of reactive dyes in wastewater from the textile industry by ozone: Analysis of the products by accurate masses. ResearchGate. [Link]

  • LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu. [Link]

  • LC/MS and LC/MS/MS based protocol for identification of dyes in historic textiles. ResearchGate. [Link]

  • Reactive dye. Wikipedia. [Link]

  • Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Textile Learner. [Link]

  • Ozonation of the purified hydrolyzed azo dye Reactive Red 120 (CI). ResearchGate. [Link]

  • The Hydrolysis of Reactive Dyeings. ResearchGate. [Link]

  • Dye decomposition by combined ozonation and anaerobic treatment. Journal of Applied Research and Technology. [Link]

  • LC-MS AS ANALYTICAL TECHNIQUE FOR THE IDENTIFICATION OF NATURAL DYES IN HISTORIC TEXTILES. Romanian Reports in Physics. [Link]

  • Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry. PMC. [Link]

  • Hydrolysis of reactive dyes. Cowintprinting.com. [Link]

  • Reactive Orange 35. World dye variety. [Link]

  • Identification of photooxidation degradation products of CI Reactive Orange 16 dye by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Influence of mass transfer and chemical reaction on ozonation of azo dyes. PubMed. [Link]

  • Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS. Springer. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics, and Consumer Products. LabRulez LCMS. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Royal Society of Chemistry. [Link]

  • Development of an Analytical System for the Forensic Comparison and Identification of Fiber Dyes on Casework-Sized Fibers. National Criminal Justice Reference Service. [Link]

  • Integration of Ozonation with Biodegradation for Dye Wastewater Treatment. Juniper Publishers. [Link]

  • LC/MS Techniques for the Analysis of Dyes. United States Environmental Protection Agency. [Link]

  • Structural Characterization of Natural and Synthetic Macrocycles Using Charge-Transfer Dissociation Mass Spectrometry. West Virginia University. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Kinetics of Chemical Decolorization of the Azo Dye C.I. Reactive Orange 96 by Sulfide. PubMed. [Link]

Sources

Application Notes and Protocols for C.I. Reactive Orange 35 as a Model Compound in Wastewater Treatment Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reactive Dyes and the Role of C.I. Reactive Orange 35

The textile industry is a major contributor to water pollution, primarily due to the discharge of effluents containing synthetic dyes.[1] Among these, reactive dyes are particularly problematic. Their complex aromatic structures and high water solubility lead to low biodegradability and persistence in the environment, posing a significant threat to aquatic ecosystems.[1] this compound, a single azo dye with the chemical formula C₂₇H₁₉ClN₉Na₃O₉S₃ and a molecular weight of 814.12, serves as an exemplary model compound for studying the efficacy of various wastewater treatment technologies.[2][3] Its representative structure and recalcitrant nature make it an ideal candidate for evaluating the performance of advanced oxidation processes (AOPs), adsorption techniques, and biological treatments.

These application notes provide a comprehensive guide for researchers and scientists on the use of this compound in wastewater treatment studies. We will delve into detailed protocols for its analysis and for conducting degradation and removal experiments, explaining the scientific rationale behind each step to ensure experimental robustness and reproducibility.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective treatment strategies.

PropertyValueSource
C.I. Name Reactive Orange 35[2][3]
CAS Number 12270-76-7 / 70210-13-8[2][3]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[2][3]
Molecular Weight 814.12 g/mol [2][3]
Chemical Class Single Azo Dye[2]
Appearance Red-light orange powder[2]
λmax (Visible) Approx. 492-512 nm[4]

Note: The maximum absorbance wavelength (λmax) can vary slightly depending on the solvent and pH of the solution.

Analytical Protocol: Spectrophotometric Quantification of this compound

Accurate measurement of the dye concentration is critical for assessing the efficiency of any treatment process. A common and straightforward method is UV-Vis spectrophotometry.

Principle: Based on the Beer-Lambert law, the absorbance of a colored solution is directly proportional to the concentration of the absorbing species.

Step-by-Step Protocol:
  • Preparation of Stock Solution (1000 mg/L):

    • Accurately weigh 1.0 g of this compound powder.

    • Dissolve the dye in a small amount of deionized water in a 1 L volumetric flask.

    • Fill the flask to the mark with deionized water and mix thoroughly until the dye is completely dissolved. Store the stock solution in a dark, cool place.

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute solution of this compound (e.g., 10 mg/L) from the stock solution.

    • Scan the absorbance of the solution using a UV-Vis spectrophotometer over the visible range (400-700 nm) to determine the wavelength of maximum absorbance (λmax). For dyes similar to Reactive Orange 35, this is typically in the range of 492-512 nm.[4]

  • Calibration Curve:

    • Prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

  • Sample Analysis:

    • Withdraw samples at different time intervals during the treatment experiment.

    • If necessary, centrifuge or filter the samples to remove any suspended solids (e.g., catalyst particles).

    • Measure the absorbance of the supernatant/filtrate at λmax.

    • Calculate the concentration of the dye using the calibration curve equation.

Wastewater Treatment Methodologies: Protocols and Rationale

This section details protocols for three common wastewater treatment techniques using this compound as the model pollutant.

Advanced Oxidation Process: Heterogeneous Photocatalysis with TiO₂

Principle: This process utilizes a semiconductor photocatalyst (e.g., TiO₂) and a light source (e.g., UV or solar) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like reactive dyes into simpler, less harmful compounds.

Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution Catalyst_Suspension Add TiO₂ Catalyst Dye_Solution->Catalyst_Suspension Adsorption_Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Catalyst_Suspension->Adsorption_Equilibrium Irradiation Irradiate with UV/Sunlight Adsorption_Equilibrium->Irradiation Sampling Collect Samples at Intervals Irradiation->Sampling Centrifugation Centrifuge/Filter Sample Sampling->Centrifugation Spectrophotometry Measure Absorbance (λmax) Centrifugation->Spectrophotometry Calculation Calculate Degradation Efficiency Spectrophotometry->Calculation

  • Reactor Setup:

    • Use a suitable photoreactor equipped with a UV lamp or positioned for solar irradiation. A magnetic stirrer should be placed at the bottom of the reactor.

  • Preparation of Reaction Mixture:

    • Add a known volume of this compound solution of a specific concentration (e.g., 50 mg/L) to the reactor.

    • Add the photocatalyst, for instance, TiO₂ (e.g., 1 g/L). The optimal catalyst loading should be determined experimentally as excess catalyst can lead to light scattering and reduced efficiency.[5]

  • Adsorption-Desorption Equilibrium:

    • Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface. This step is crucial to differentiate between removal by adsorption and degradation by photocatalysis.

  • Initiation of Photocatalysis:

    • Turn on the light source to initiate the photocatalytic reaction. Start a timer simultaneously.

  • Sampling and Analysis:

    • Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately centrifuge or filter the samples through a membrane filter (e.g., 0.45 µm) to remove the catalyst particles and stop the reaction.

    • Analyze the residual dye concentration in the filtrate using the spectrophotometric method described above.

Adsorption Using Activated Carbon

Principle: Adsorption is a surface phenomenon where pollutant molecules (adsorbate) adhere to the surface of a solid material (adsorbent). Activated carbon is a widely used adsorbent due to its high porosity and large surface area, which provide numerous active sites for dye molecules to bind.[6][7]

  • Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a series of flasks each containing a fixed volume of dye solution of a known initial concentration (e.g., 100 mg/L).

  • Adsorption Experiment:

    • Add varying amounts of activated carbon (adsorbent dosage, e.g., 0.5, 1.0, 1.5, 2.0 g/L) to each flask.

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time to reach equilibrium (e.g., 2 hours).

  • Analysis:

    • After the desired contact time, filter the solutions to separate the activated carbon.

    • Determine the final concentration of this compound in the filtrate using UV-Vis spectrophotometry.

  • Data Evaluation:

    • Calculate the percentage of dye removal and the adsorption capacity (qe, in mg/g) at equilibrium.

Biological Treatment: Aerobic Degradation by Activated Sludge

Principle: This method utilizes a consortium of microorganisms present in activated sludge to biodegrade the dye molecules.[1] The effectiveness of this process depends on the acclimatization of the microorganisms to the dye and the operational conditions of the bioreactor.

  • Acclimatization of Activated Sludge:

    • Obtain activated sludge from a local wastewater treatment plant.

    • In a laboratory-scale bioreactor, gradually introduce increasing concentrations of this compound to the activated sludge over a period of several weeks to allow the microbial population to adapt.

  • Degradation Experiment:

    • In a batch reactor, add a known volume of acclimatized activated sludge and a specific concentration of this compound solution.

    • Ensure continuous aeration and mixing to maintain aerobic conditions.

    • Monitor parameters such as pH, dissolved oxygen, and temperature.

  • Sampling and Analysis:

    • Collect samples at regular intervals.

    • Centrifuge the samples to separate the biomass.

    • Analyze the supernatant for residual dye concentration using spectrophotometry.

Data Analysis and Interpretation

The primary metric for evaluating the effectiveness of a treatment process is the degradation or removal efficiency, which is calculated as follows:

Degradation/Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 [8]

Where:

  • C₀ is the initial concentration of the dye.

  • Cₜ is the concentration of the dye at time 't'.

Degradation_Pathway RO35 This compound (Complex Aromatic Structure) Intermediates Aromatic Intermediates (e.g., Naphthalenic and Benzenic compounds) RO35->Intermediates •OH attack (Azo bond cleavage) Mineralization Mineralization Products (CO₂, H₂O, Inorganic ions) Intermediates->Mineralization Further Oxidation (Ring opening)

The degradation of azo dyes like this compound typically proceeds through the cleavage of the azo bond (-N=N-), which is the primary chromophore. This initial step leads to the decolorization of the solution and the formation of various aromatic intermediates. Subsequent oxidation of these intermediates results in ring-opening and, ideally, complete mineralization to carbon dioxide, water, and inorganic ions.

Comparative Performance of Treatment Methods

The efficiency of each treatment method is highly dependent on various operational parameters. The following table provides a hypothetical comparison based on typical results from the literature for reactive dyes.

Treatment MethodKey ParametersTypical Efficiency (%)AdvantagesDisadvantages
Photocatalysis (TiO₂/UV) Catalyst dose, pH, light intensity80-95%Complete mineralization possible, no sludge production.Catalyst recovery can be challenging, high energy consumption for UV lamps.
Adsorption (Activated Carbon) Adsorbent dose, pH, contact time70-90%High efficiency, simple operation.Regeneration of adsorbent can be costly, produces secondary waste.
Biological Treatment Acclimatization, pH, temperature40-70%Cost-effective, environmentally friendly.Slow process, sensitive to toxicity and shock loads, may not achieve complete removal.[9]

Conclusion and Future Perspectives

This compound is an invaluable tool for researchers in the field of wastewater treatment. The protocols outlined in these application notes provide a solid foundation for conducting rigorous and reproducible experiments to evaluate and optimize various treatment technologies. While advanced oxidation processes often demonstrate higher degradation efficiencies, the choice of the most suitable method depends on a variety of factors, including the specific wastewater characteristics, economic feasibility, and environmental regulations. Future research should focus on the development of hybrid systems that combine the strengths of different methods, such as coupling photocatalysis with biological treatment, to achieve a more efficient, cost-effective, and sustainable solution for the remediation of textile effluents.

References

  • Bhat, A., & Gogate, P. R. (2021). A review on progresses in reactive dye-containing wastewater treatment.
  • Crini, G., & Lichtfouse, E. (2019). Advantages and disadvantages of techniques used for wastewater treatment. Environmental Chemistry Letters, 17(1), 145-155.
  • Feng, J., et al. (2022). A review on progresses in reactive dye-containing wastewater treatment. Water Science and Technology, 85(1), 1-20.
  • Gulnaz, O., et al. (2006). Adsorption of a reactive dye on activated sludge.
  • Ismail, M., et al. (2019).
  • Kishor, R., et al. (2021). Treatment of textile wastewater by coagulation/flocculation. Materials Today: Proceedings, 44, 3058-3064.
  • Peternel, I. T., et al. (2007). Decolorization of reactive dyes by advanced oxidation processes. Dyes and Pigments, 74(3), 547-553.
  • Samsami, S., et al. (2020). A review on recent progresses in the treatment of textile wastewater by membrane bioreactor. Journal of Environmental Management, 268, 110712.
  • Sharma, P., et al. (2021). A review on the persistence, toxicity and ecological impact of reactive dyes. Journal of Environmental Management, 279, 111588.
  • Srivastava, A., et al. (2022). Biological treatment of textile wastewater: a review. Environmental Science and Pollution Research, 29(1), 1-22.
  • Tavangar, T., et al. (2019). The environmental impact of textile industry and its wastewater treatment. Journal of Environmental Health Science and Engineering, 17(2), 1-17.
  • World Dye Variety. (2012). Reactive Orange 35. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). TDS REACTIVE ORANGE 35. Retrieved from [Link]

  • IWA Publishing. (2024). A review on progresses in reactive dye-containing wastewater treatment. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Remediation of Textile-Dye-Containing Wastewater: Prioritizing Human Health and Sustainable Wastewater Treatment. Retrieved from [Link]

  • ACS Publications. (2021). Photocatalytic Dye Degradation from Textile Wastewater: A Review. Retrieved from [Link]

  • MDPI. (2020). Environmental Impacts and Biological Technologies Toward Sustainable Treatment of Textile Dyeing Wastewater: A Review. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Retrieved from [Link]

  • Hilaris Publisher. (2021). Adsorption of Reactive Dyes from Textile Wastewater Using Corn Stalk Activated Carbon. Retrieved from [Link]

  • RSC Publishing. (2020). A study on the photocatalytic degradation performance of a [KNbO3]0.9-[BaNi0.5Nb0.5O3−δ]0.1 perovskite. Retrieved from [Link]

Sources

Protocol for the Photocatalytic Degradation of C.I. Reactive Orange 135 using Titanium Dioxide (TiO₂) Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

The textile industry is a significant contributor to water pollution, releasing large volumes of effluents containing synthetic dyes that are often toxic and resistant to conventional treatment methods.[1][2] C.I. Reactive Orange 135, an azo dye, is a common colorant known for its persistence in aquatic environments. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂) nanoparticles, have emerged as a highly effective technology for the complete mineralization of such organic pollutants.[1][2][3] This document provides a comprehensive guide to the principles, experimental setup, and analytical protocols for the photocatalytic degradation of C.I. Reactive Orange 135. It details the underlying mechanisms, explains the rationale behind key experimental parameters, and offers a step-by-step methodology for researchers in environmental science and materials chemistry.

Introduction: The Challenge of Reactive Dyes

Reactive dyes, characterized by the covalent bonds they form with textile fibers, are widely used due to their vibrant colors and excellent wash fastness.[4] However, a significant portion (up to 20%) of these dyes is lost during the dyeing process and discharged into wastewater.[5] Their complex aromatic structure, exemplified by azo dyes like C.I. Reactive Orange 135, makes them recalcitrant to biodegradation.[6] The release of these colored effluents not only diminishes the aesthetic quality of water bodies but also reduces light penetration, affecting aquatic ecosystems. Furthermore, the breakdown products of azo dyes can be carcinogenic and mutagenic, posing a serious threat to environmental and human health.[7]

Photocatalysis with TiO₂ offers a promising solution. When irradiated with UV light, TiO₂ generates highly reactive oxygen species (ROS) that can non-selectively break down and mineralize organic dye molecules into benign end-products like CO₂, H₂O, and inorganic ions.[3][8][9] This process is advantageous due to its efficiency, the chemical stability and non-toxicity of the TiO₂ catalyst, and its ability to operate at ambient temperature and pressure.[5][8]

The Scientific Principle: TiO₂ Photocatalysis

The photocatalytic process is initiated when a TiO₂ nanoparticle absorbs a photon of energy equal to or greater than its band gap energy (approximately 3.2 eV for the anatase phase).[5][7] This absorption promotes an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺).

These charge carriers migrate to the catalyst surface and initiate a series of redox reactions:

  • Oxidation by Holes (h⁺): The powerful valence band holes can directly oxidize the dye molecules adsorbed on the TiO₂ surface. More importantly, they react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).[9] The hydroxyl radical is an extremely powerful, non-selective oxidizing agent that is central to the degradation process.

  • Reduction by Electrons (e⁻): The conduction band electrons react with dissolved oxygen (O₂) molecules to form superoxide radical anions (•O₂⁻). These can further react to produce other reactive species, including hydroxyl radicals.[9]

The dye molecule is then attacked by these ROS, leading to the cleavage of its chromophoric groups (like the -N=N- azo linkage) and subsequent fragmentation and mineralization of the aromatic rings.[2]

Caption: Mechanism of TiO₂ photocatalysis for dye degradation.

Experimental Protocol

This protocol outlines the procedure for a batch photocatalytic experiment. The causality behind key parameter choices is explained to ensure a robust experimental design.

Materials and Equipment
  • Photocatalyst: TiO₂ nanoparticles (e.g., Degussa P25, which is a mix of anatase and rutile phases and often shows high activity, or pure anatase).[7]

  • Dye: C.I. Reactive Orange 135 (powder).[6]

  • Reagents: Deionized (DI) water, NaOH and HCl (0.1 M for pH adjustment).

  • Photoreactor:

    • A borosilicate glass beaker (e.g., 250 mL).

    • UV Lamp (e.g., medium-pressure mercury lamp, with primary emission around 365 nm).[10] The lamp should be placed in a quartz immersion well to allow UV transmission and prevent overheating of the solution.[11]

    • Magnetic stirrer and stir bar.

    • Cooling system (e.g., a water bath or cooling fan) to maintain constant temperature.[11][12]

  • Analytical Instruments:

    • UV-Vis Spectrophotometer.[13]

    • pH meter.

    • Centrifuge or syringe filters (0.22 µm) to remove TiO₂ particles before analysis.

    • (Optional) High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analyzer for more detailed analysis.[7][14][15]

Reagent Preparation
  • Dye Stock Solution (100 mg/L): Accurately weigh 100 mg of C.I. Reactive Orange 135 powder. Dissolve it in a 1 L volumetric flask using DI water. Stir until fully dissolved. This stock solution can be diluted to prepare working solutions of desired concentrations (e.g., 10-50 mg/L).

  • pH Adjustment Solutions: Prepare 0.1 M solutions of HCl and NaOH for adjusting the pH of the reaction mixture.

Experimental Procedure

The following workflow details a typical degradation experiment.

Sources

Application Notes and Protocols: Adsorption Studies of C.I. Reactive Orange 35 on Activated Carbon

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The discharge of synthetic dyes from various industries, including textiles, paper, and plastics, into aquatic environments poses a significant environmental challenge. C.I. Reactive Orange 35, a widely used azo dye, is of particular concern due to its complex aromatic structure, which imparts stability and resistance to biodegradation.[1][2][3] The presence of such dyes in water bodies can diminish light penetration, thereby affecting aquatic photosynthesis, and some of these compounds or their byproducts may be toxic and carcinogenic.[4]

Adsorption onto activated carbon has emerged as a highly effective and widely adopted technology for the removal of dyes from wastewater.[5] The large surface area, microporous structure, and versatile surface chemistry of activated carbon make it an excellent adsorbent for a broad spectrum of organic pollutants.[6][7] The efficacy of the adsorption process is contingent upon several operational parameters, including the physicochemical properties of the activated carbon, the concentration of the dye, the solution's pH, and the operational temperature.[8][9]

This comprehensive guide provides detailed application notes and protocols for conducting robust adsorption studies of this compound on activated carbon. It is designed to equip researchers, scientists, and professionals in drug development and environmental science with the necessary methodologies to evaluate and optimize the adsorption process. The protocols herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.

Materials and Methods

Materials
  • Adsorbate: this compound (CAS No: 12270-76-7)[1][2][3][10][11]

    • Molecular Formula: C₂₇H₁₉ClN₉Na₃O₉S₃[1][2]

    • Molecular Weight: 814.12 g/mol [1][3]

  • Adsorbent: Activated Carbon (Commercial or laboratory-prepared)

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Erlenmeyer Flasks (250 mL)

  • Mechanical Shaker

  • UV-Vis Spectrophotometer

  • pH Meter

  • Analytical Balance

  • Oven

  • Desiccator

  • Filtration apparatus

Preparation of Activated Carbon (Example Protocol)

The preparation method significantly influences the final properties of the activated carbon. Both physical and chemical activation methods are commonly employed.[6] Chemical activation, often utilizing agents like phosphoric acid (H₃PO₄) or zinc chloride (ZnCl₂), is a prevalent method for producing high-surface-area carbons from various precursor materials.[12][13]

Protocol for Phosphoric Acid Activation of a Lignocellulosic Precursor (e.g., Pomegranate Peel): [14]

  • Washing and Drying: Thoroughly wash the raw precursor material with deionized water to eliminate surface impurities and then dry it in an oven at approximately 80-105°C for 24 hours to remove moisture.[15][16]

  • Grinding and Sieving: Grind the dried material into a fine powder and sieve to achieve a uniform particle size, which enhances the surface area available for adsorption.[16]

  • Chemical Impregnation: Impregnate the powdered precursor with a concentrated solution of H₃PO₄ (e.g., a 1:1 weight ratio of precursor to acid). Stir the mixture for several hours to ensure thorough impregnation.

  • Carbonization: Heat the impregnated material in a furnace under a nitrogen atmosphere. A typical heating program involves ramping the temperature to 400-600°C and holding it for 1-2 hours.[13]

  • Washing and Neutralization: After cooling, wash the resulting carbonaceous material extensively with hot deionized water to remove the activating agent and other soluble impurities until the pH of the washing water is neutral.

  • Drying and Storage: Dry the final activated carbon product in an oven at 105°C overnight and store it in a desiccator to prevent moisture adsorption.[16]

Characterization of Activated Carbon

A thorough characterization of the activated carbon is crucial for understanding its adsorptive properties and for ensuring the reproducibility of the studies.

Characterization TechniqueInformation Obtained
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) Provides the specific surface area (SBET), total pore volume, and pore size distribution.[7]
Scanning Electron Microscopy (SEM) Visualizes the surface morphology and porous structure of the activated carbon.[13]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the functional groups present on the surface of the activated carbon, which can act as active sites for adsorption.[17]
Point of Zero Charge (pHpzc) Determines the pH at which the surface of the activated carbon is electrically neutral. This is critical for understanding the electrostatic interactions between the adsorbent and the adsorbate.[8][18]

Experimental Protocols

Protocol 1: Preparation of Dye Stock and Working Solutions
  • Stock Solution (1000 mg/L): Accurately weigh 1.0 g of this compound powder and dissolve it in 1 liter of deionized water in a volumetric flask. This will serve as the stock solution.

  • Working Solutions: Prepare a series of working solutions with desired concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution with deionized water. The Beer-Lambert law can be used to verify the concentrations using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of the dye.

Protocol 2: Batch Adsorption Experiments

Batch adsorption experiments are fundamental for determining the equilibrium and kinetic parameters of the adsorption process.[8][19]

Workflow for Batch Adsorption Studies

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare Dye Solutions (Various Concentrations) C Add AC to Dye Solution in Erlenmeyer Flasks A->C B Weigh Activated Carbon B->C D Agitate at Constant Temperature & Speed C->D E Withdraw Samples at Time Intervals D->E F Filter/Centrifuge to Separate AC E->F G Measure Final Dye Concentration (UV-Vis) F->G H Calculate Adsorption Capacity (qe) G->H I Analyze Kinetic and Isotherm Models H->I

Caption: Workflow of a typical batch adsorption experiment.

Detailed Steps:

  • Add a precisely weighed amount of activated carbon (e.g., 0.1 g) to a series of 250 mL Erlenmeyer flasks.

  • Add a fixed volume (e.g., 100 mL) of the this compound working solutions of varying initial concentrations to each flask.[19]

  • Place the flasks in a mechanical shaker with a constant agitation speed (e.g., 150 rpm) and at a controlled temperature (e.g., 25°C).[15]

  • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 180 minutes) to study the kinetics of adsorption. For equilibrium studies, allow the flasks to agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the activated carbon from the solution by filtration or centrifugation.

  • Analyze the supernatant for the final dye concentration (Cₑ) using a UV-Vis spectrophotometer at the λ_max of this compound.

The amount of dye adsorbed at equilibrium (qₑ, in mg/g) can be calculated using the following equation:

qₑ = (C₀ - Cₑ) * V / m

Where:

  • C₀ is the initial dye concentration (mg/L)

  • Cₑ is the equilibrium dye concentration (mg/L)

  • V is the volume of the solution (L)

  • m is the mass of the adsorbent (g)

Data Analysis and Interpretation

Adsorption Isotherm Models

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent at a constant temperature.[20] The Langmuir and Freundlich models are the most commonly used isotherms to describe the adsorption process.[21][22]

  • Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[20][23] The linearized form of the Langmuir equation is: Cₑ / qₑ = 1 / (qₘ * Kₗ) + Cₑ / qₘ A plot of Cₑ/qₑ versus Cₑ yields a straight line, from which the maximum adsorption capacity (qₘ) and the Langmuir constant (Kₗ) can be determined.[24]

  • Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.[8][9] The linearized form of the Freundlich equation is: log(qₑ) = log(Kբ) + (1/n) * log(Cₑ) A plot of log(qₑ) versus log(Cₑ) gives a straight line, from which the Freundlich constants Kբ (related to adsorption capacity) and n (related to adsorption intensity) can be calculated.[24]

Adsorption Kinetic Models

Adsorption kinetics describe the rate of adsorbate uptake and provide insights into the mechanism of adsorption. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data.[25][26]

  • Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.[27] The linearized form is: log(qₑ - qₜ) = log(qₑ) - (k₁ / 2.303) * t A plot of log(qₑ - qₜ) versus t should give a linear relationship if the adsorption follows this model.

  • Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.[28][29] The linearized form is: t / qₜ = 1 / (k₂ * qₑ²) + t / qₑ A plot of t/qₜ versus t should give a linear plot if the adsorption follows the pseudo-second-order model. The R² values are used to determine the best-fitting model.[25]

Relationship between Kinetic and Isotherm Models

cluster_kinetics Kinetics (How Fast?) cluster_isotherms Isotherms (How Much?) Adsorption Adsorption Process PFO Pseudo-First-Order Adsorption->PFO Rate PSO Pseudo-Second-Order Adsorption->PSO Rate Intraparticle Intraparticle Diffusion Adsorption->Intraparticle Mechanism Langmuir Langmuir Adsorption->Langmuir Capacity Freundlich Freundlich Adsorption->Freundlich Capacity

Caption: Interplay of kinetic and isotherm models in adsorption.

Thermodynamic Studies

To understand the nature of the adsorption process, thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be determined by conducting the adsorption experiments at different temperatures.[28][30]

The thermodynamic parameters can be calculated using the following equations:

  • ΔG° = -RT * ln(K_c)

  • ln(K_c) = (ΔS° / R) - (ΔH° / RT)

Where:

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature (K)

  • K_c is the equilibrium constant

A plot of ln(K_c) versus 1/T gives a straight line, from which ΔH° and ΔS° can be calculated from the slope and intercept, respectively.[31]

  • Negative ΔG°: Indicates a spontaneous adsorption process.[28]

  • Positive ΔH°: Indicates an endothermic process, where adsorption is favored at higher temperatures.[28]

  • Negative ΔH°: Indicates an exothermic process, where adsorption is favored at lower temperatures.[8]

  • Positive ΔS°: Suggests increased randomness at the solid-solution interface during adsorption.[31]

Conclusion

This guide provides a robust framework for conducting comprehensive adsorption studies of this compound on activated carbon. By adhering to these detailed protocols and employing the appropriate analytical models, researchers can obtain reliable and reproducible data. A thorough understanding of the adsorption isotherms, kinetics, and thermodynamics is essential for optimizing the process for efficient dye removal from industrial effluents and for the design of effective water treatment systems. The insights gained from such studies are invaluable for developing sustainable and cost-effective solutions to mitigate the environmental impact of dye pollution.

References

  • Equilibrium Dye Adsorption Isotherms. (n.d.).
  • Gomes, D. G., de Miranda, I. P. A., de Sousa, K. S., & de Morais, C. A. (2022). Preparation and Characterization of Activated Carbon Obtained from Water Treatment Plant Sludge for Removal of Cationic Dye from Wastewater. Materials, 15(15), 5437. [Link]

  • Husaini, M., Mahfouz, M. G., & El-Kherbetawy, M. (2023). Thermodynamic and Equilibrium Evaluation for Anionic Dye Adsorption using Utilized Biomass-based Activated Carbon: Regeneration. Moroccan Journal of Chemistry, 11(4), 11-4. [Link]

  • Heschel, I., & Klose, E. (2019). Characterization of Activated Carbon Adsorbents – State of the Art and Novel Approaches. Chemie Ingenieur Technik, 91(7), 945-956. [Link]

  • Langmuir, Freundlich Adsorption Isotherms and Kinetics for the Removal of Methylene Blue Dye from Aqueous Solution. (n.d.). CORE. Retrieved from [Link]

  • Reactive Orange 35. (2012, May 10). World dye variety. [Link]

  • Foo, K. Y., & Hameed, B. H. (2012). Sustainable Dye Adsorption Using Novel Activated Carbon Prepared from Passion Fruit (Passiflora edulis) Leaf: Mechanism and Cost Analysis. ACS Sustainable Chemistry & Engineering, 1(1), 104-112. [Link]

  • Rangel-Porras, G., García-López, I. J., & Cervantes, F. J. (2023). Coconut Shell-Derived Activated Carbons: Preparation, Physicochemical Properties, and Dye Removal from Water. Applied Sciences, 13(23), 12790. [Link]

  • Chen, J. P., & Wu, S. (2004). Acid/Base-Treated Activated Carbons: Characterization of Functional Groups and Metal Adsorptive Properties. Langmuir, 20(6), 2233–2242. [Link]

  • Activated Carbon from Pomegranate Peel: Sustainable Preparation & Applications. (2023, December 20). YouTube. [Link]

  • Al-Ghouti, M. A., & Al-Absi, R. S. (2020). Kinetics and thermodynamics of enhanced adsorption of E120 dye using activated carbon. African Journal of Pure and Applied Chemistry, 14(3), 54-66. [Link]

  • Gautam, S., & Sahoo, S. (2021). Basic characterization and carbon capture study of an indigenous activated carbon. IOP Conference Series: Materials Science and Engineering, 1146(1), 012004. [Link]

  • Al-Othman, Z. A., Ali, R., & Naushad, M. (2012). Adsorption of Anionic and Cationic Dyes on Activated Carbon Prepared from Oak Cupules: Kinetics and Thermodynamics Studies. International Journal of Molecular Sciences, 13(8), 10463–10477. [Link]

  • Kumar, R., Singh, R., Kumar, S., & Kumar, R. (2015). Linear and Non-Linear Kinetic Modeling for Adsorption of Disperse Dye in Batch Process. Journal of the Institution of Engineers (India): Series E, 96(2), 119-125. [Link]

  • Gaščić, A., Koprivanac, N., & Kušić, H. (2021). Influence of Ionic Strength and Temperature on the Adsorption of Reactive Black 5 Dye by Activated Carbon: Kinetics, Mechanisms and Thermodynamics. Journal of the Serbian Chemical Society, 86(1), 1-15. [Link]

  • El-Azazy, M., El-Shafie, A. S., & Al-Saad, K. (2020). Activated Carbon for Dyes Removal: Modeling and Understanding the Adsorption Process. Journal of Nanomaterials, 2020, 1-13. [Link]

  • Thermodynamic parameters for the adsorption of dye at various temperatures onto AC. (n.d.). ResearchGate. Retrieved from [Link]

  • TDS REACTIVE ORANGE 35. (n.d.). Qingdao Sanhuan Colorchem CO.,LTD. Retrieved from [Link]

  • The Identification and Characterization of Activated Carbon for Adsorption Studies. (2011). International Journal of Advanced Engineering Technology, 2(3), 78-84. [Link]

  • Tan, K. L., & Hameed, B. H. (2017). Adsorption kinetic modeling using pseudo-first order and pseudo-second order rate laws: A review. Journal of Hazardous Materials, 322, 190-201. [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2023). How to Purify and Experiment with Dye Adsorption using Carbon. Indonesian Journal of Science & Technology, 8(3), 363-380. [Link]

  • Langmuir (a, c) and Freundlich adsorption isotherms (b, d) for MB dye... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Adsorption Kinetic Models: Their Application to Dye Types. (n.d.). Retrieved from [Link]

  • The Langmuir and Freundlich isotherm models for the adsorption of BF... (n.d.). ResearchGate. Retrieved from [Link]

  • Manufacturing and Characterization of Activated Carbon from Biosolids for Treatment of Wastewater. (n.d.). ResearchGate. Retrieved from [Link]

  • McKay, G. (1997). Langmuir Isotherm Models Applied to the Multicomponent Sorption of Acid Dyes from Effluent onto Activated Carbon. Journal of Chemical & Engineering Data, 42(3), 420-425. [Link]

  • Experimental Study of Selective Batch Bio-Adsorption for the Removal of Dyes in Industrial Textile Effluents. (n.d.). Retrieved from [Link]

  • Pseudo-first-order kinetics and pseudo-second-order kinetics model for dyes adsorption by CA-0.9 at 298 K. (n.d.). ResearchGate. Retrieved from [Link]

  • Tran, H. N., You, S. J., & Chao, H. P. (2016). Applying Linear Forms of Pseudo-Second-Order Kinetic Model for Feasibly Identifying Errors in the Initial Periods of Time-Dependent Adsorption Datasets. Water, 8(7), 282. [Link]

  • Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera. (n.d.). Retrieved from [Link]

  • Batch Adsorption Studies on Rice Husk with Methyl Violet Dye. (n.d.). Biblioteka Nauki. Retrieved from [Link]

  • Batch Adsorption Study of Synthetic Dye Mix in Aqueous Solution using Activated Carbon Prepared from Coconut Shell. (n.d.). ResearchGate. Retrieved from [Link]

  • Gaščić, A. (2021). Adsorption of reactive dye on activated carbon: kinetic study and influence of initial dye concentration. Tekstil, 70(4-6), 70-74. [Link]

  • Adsorption of Reactive Dyes on Activated Carbon Developed from Enteromorpha prolifera. (n.d.). ResearchGate. Retrieved from [Link]

  • Activated carbon developed from orange peels: Batch and dynamic competitive adsorption of basic dyes. (n.d.). CONICET. Retrieved from [Link]

  • Removal of Reactive Orange 16 by adsorption onto activated carbon prepared from rice husk ash: statistical modelling and adsorption kinetics. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: C.I. Reactive Orange 35 as a Novel Electrochemical Transducer for Biosensor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the novel application of C.I. Reactive Orange 35 in the development of electrochemical biosensors. This compound, a monoazo reactive dye, possesses a unique combination of a reactive chlorotriazinyl group for covalent immobilization and an electroactive azo bond capable of mediating electron transfer. These properties make it a compelling candidate for creating stable and sensitive biosensing platforms. We present the scientific rationale, detailed experimental protocols for electrode modification and characterization, and a model application for an enzymatic biosensor. This guide is designed to serve as a foundational framework for leveraging this compound to create robust and reproducible biosensors for a variety of analytical targets.

Introduction: The Case for Reactive Dyes in Biosensing

Electrochemical biosensors rely on the precise and stable integration of a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) with a signal transducer. The quality of this interface is paramount to the sensor's performance, including its sensitivity, stability, and reproducibility.[1] A significant challenge in biosensor fabrication is the effective immobilization of these components onto the electrode surface.[2][3]

Reactive dyes, traditionally used in the textile industry, offer a powerful solution. Their defining feature is a reactive functional group that forms a stable, covalent bond with hydroxyl, amine, or thiol groups present on a substrate.[4] this compound is a prime example, featuring a monochlorotriazine moiety that can covalently bind to functionalized biosensor surfaces under mild conditions.[5][6] This covalent linkage provides superior stability compared to passive adsorption, preventing leaching of the signaling molecule and extending the operational lifetime of the biosensor.

Furthermore, many reactive dyes, including the azo-based this compound, are electroactive.[7][8] Their conjugated systems can undergo reversible redox reactions, allowing them to act as electron transfer mediators. In an enzymatic biosensor, such a mediator can shuttle electrons between the enzyme's active site and the electrode surface, enabling the detection of biological events at lower potentials and with improved sensitivity.[7] This guide will explore the untapped potential of this compound for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is critical for designing effective immobilization and detection strategies.

PropertyValueSource(s)
C.I. Name Reactive Orange 35[5][9]
CAS Number 12270-76-7 / 70210-13-8[5][6][9]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[5][9][10]
Molecular Weight 814.12 g/mol [5][9][10]
Molecular Structure Single Azo Class[5]
Appearance Orange Powder[9][11]
Solubility High in water (~300 g/L)[9]
Reactive Group Monochlorotriazine[6][12]

Principle of Operation: A Mediated Electrochemical Biosensor

We propose a second-generation amperometric biosensor model where this compound acts as an immobilized redox mediator for an oxidase enzyme, such as Glucose Oxidase (GOx).

Signaling Pathway:

  • Substrate Recognition: The target analyte (e.g., glucose) is oxidized by the GOx enzyme. The enzyme's flavin adenine dinucleotide (FAD) cofactor is reduced to FADH₂ in the process.

  • Mediator Regeneration: The immobilized this compound (RO35) in its oxidized state (RO35ₒₓ) re-oxidizes the FADH₂ back to FAD, allowing the enzyme to complete another catalytic cycle. The mediator itself is reduced in this step (RO35ᵣₑᏧ).

  • Electrochemical Transduction: The reduced mediator (RO35ᵣₑᏧ) diffuses to the electrode surface where it is electrochemically re-oxidized to RO35ₒₓ by the application of a specific potential.

  • Signal Generation: This re-oxidation generates an electrical current that is directly proportional to the concentration of the analyte.

This mechanism allows for the detection of the analyte at a potential corresponding to the mediator's redox potential, which is often lower and less susceptible to interference than direct detection of enzymatic byproducts like hydrogen peroxide.[3]

G cluster_solution Solution cluster_surface Electrode Surface Analyte Analyte (e.g., Glucose) Enzyme_FAD Enzyme(FAD) Analyte->Enzyme_FAD Enzymatic Oxidation Product Product (e.g., Gluconolactone) Enzyme_FAD->Product Enzyme_FADH2 Enzyme(FADH2) Enzyme_FAD->Enzyme_FADH2 RO35_ox RO35 (Ox) Enzyme_FADH2->RO35_ox Mediator Reduction RO35_red RO35 (Red) RO35_ox->RO35_red Electrode Electrode Surface RO35_red->Electrode Electrochemical Oxidation Electrode->RO35_ox Signal (Current) Signal (Current) Electrode->Signal (Current)

Caption: Proposed signaling pathway for a this compound mediated biosensor.

Experimental Protocols

Safety Notice: Always handle this compound and all chemicals in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13] Avoid generating dust.[11]

Protocol 1: Covalent Immobilization of this compound on a Glassy Carbon Electrode (GCE)

This protocol describes the covalent attachment of the dye to a GCE surface functionalized with amine groups. The reactive chlorotriazine group of the dye will readily react with primary amines to form a stable bond.

G start Start polish Polish GCE (Alumina Slurry) start->polish sonicate Sonicate (Ethanol & DI Water) polish->sonicate electro_activate Electrochemical Activation sonicate->electro_activate functionalize Amine Functionalization (e.g., Diazonium grafting) electro_activate->functionalize immobilize Immobilize RO35 (Incubate in Dye Solution) functionalize->immobilize rinse Rinse Thoroughly (DI Water) immobilize->rinse end RO35-Modified GCE rinse->end

Caption: Workflow for the preparation of a this compound modified electrode.

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • This compound (RO35)

  • 4-aminobenzoic acid or similar diazonium salt precursor

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Alumina polishing powder (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • GCE Polishing: a. Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes, followed by 0.05 µm alumina slurry for 5 minutes until a mirror-like finish is achieved. b. Rinse thoroughly with DI water.

  • Cleaning: a. Sonicate the polished electrode in ethanol for 3 minutes, followed by sonication in DI water for 3 minutes to remove any residual alumina particles. b. Dry the electrode under a gentle stream of nitrogen.

  • Surface Functionalization (Amine Group Introduction): a. A stable amine layer can be introduced via the electrochemical reduction of a diazonium salt.[14] b. Prepare a fresh solution of 5 mM 4-aminobenzoic acid and 5 mM NaNO₂ in 0.5 M HCl. Let it react for 5 minutes on ice to form the diazonium salt. c. Immerse the clean GCE into this solution and perform cyclic voltammetry from +0.4 V to -0.8 V at 50 mV/s for 5-10 cycles. A passivation of the electrode surface indicates successful grafting. d. Rinse the functionalized electrode thoroughly with DI water.

  • Dye Immobilization: a. Prepare a 10 mM solution of this compound in 0.1 M sodium carbonate buffer (pH ~10-11). The alkaline pH facilitates the reaction between the chlorotriazine group and the surface amine groups. b. Immerse the amine-functionalized GCE into the dye solution. c. Incubate at room temperature for 2-4 hours with gentle agitation. d. After incubation, remove the electrode and rinse it extensively with DI water to remove any non-covalently bound dye molecules. The electrode should have a distinct orange color.

  • Storage: Store the modified electrode in PBS (pH 7.4) at 4°C when not in use.

Protocol 2: Electrochemical Characterization of the RO35-Modified GCE

Cyclic Voltammetry (CV) is used to confirm the successful immobilization and to characterize the redox behavior of the surface-bound dye.

Procedure:

  • Set up a three-electrode electrochemical cell containing 0.1 M PBS (pH 7.4) as the electrolyte. Use the RO35-modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Record the cyclic voltammogram by scanning the potential from approximately -0.8 V to +0.8 V at a scan rate of 100 mV/s.

  • Expected Outcome: A well-defined pair of redox peaks should be observed, corresponding to the reduction and oxidation of the azo group (-N=N-) in the this compound molecule.[7] The absence of these peaks on a control (bare) GCE confirms that the signal is from the immobilized dye.

ParameterExpected ResultSignificance
Anodic Peak Potential (Epa) ~ -0.2 to 0.2 V (vs. Ag/AgCl)Potential at which the dye is oxidized.
Cathodic Peak Potential (Epc) ~ -0.3 to 0.1 V (vs. Ag/AgCl)Potential at which the dye is reduced.
Peak Separation (ΔEp) < 100 mVIndicates a quasi-reversible electron transfer process.
Peak Current (Ipa, Ipc) Proportional to scan rateConfirms surface-confined redox species.
Protocol 3: Enzyme Immobilization and Analyte Detection (Model: Glucose)

Procedure:

  • Enzyme Immobilization: a. Prepare a 10 mg/mL solution of Glucose Oxidase (GOx) in PBS (pH 7.4). b. Drop-cast 5 µL of the GOx solution onto the surface of the RO35-modified GCE. c. Allow it to dry at room temperature for 1 hour. d. Gently rinse with PBS to remove loosely bound enzyme.

  • Amperometric Detection of Glucose: a. Place the GOx/RO35-GCE into the electrochemical cell containing 10 mL of air-saturated PBS (pH 7.4). b. Apply a constant potential corresponding to the oxidation potential (Epa) of the immobilized this compound (determined from Protocol 2). c. Allow the background current to stabilize. d. Make successive additions of a concentrated glucose stock solution into the cell while stirring gently. e. Record the steady-state current after each addition.

  • Data Analysis: a. Plot the catalytic current (steady-state current minus background current) against the glucose concentration. b. This calibration curve can be used to determine the concentration of glucose in unknown samples.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No redox peaks in CV (Protocol 2) Failed dye immobilization. Insufficient surface functionalization.Ensure GCE is thoroughly cleaned and polished. Verify the freshness and concentration of diazonium salt solution. Increase incubation time or temperature for dye immobilization.
Weak or unstable signal during analyte detection Low enzyme loading or denatured enzyme. Leaching of the mediator.Optimize enzyme immobilization method (e.g., use cross-linking agents like glutaraldehyde). Verify covalent attachment of the dye by performing control experiments.
High background current Electrochemical interference from the sample matrix. Insufficient rinsing after modification steps.Apply a potential where interferences are minimized. Ensure thorough rinsing of the electrode at each stage of fabrication.

References

  • Current time information in Chandigarh, IN. (n.d.). Google Search.
  • Reactive Orange 35. (2012, May 10). World dye variety. Retrieved from [Link]

  • Munteanu, F. D., & Pancan, B. I. (n.d.). Bioelectrochemical Monitoring of a Reactive Dye Using Laccase Biosensor. Chemical Bulletin of 'POLITEHNICA' University of Timisoara.
  • Belanger, D., & Pinson, J. (2011). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Molecules, 16(9), 7459-7485.
  • Optical Biosensors for Label-Free Detection of Small Molecules. (2018). Sensors, 18(11), 3937.
  • dyes in biosensors. (n.d.). Hahn Lab, University of North Carolina. Retrieved from [Link]

  • A Novel Electrochemical Sensor for the Detection of Reactive Red Dye to Determine W
  • Safety Data Sheet (SDS). (n.d.). Rupert, Gibbon & Spider, Inc.. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2006, July 11). Doughty's. Retrieved from [Link]

  • Sun, Y.-S. (2014). OPTICAL BIOSENSORS FOR LABEL-FREE DETECTION OF BIOMOLECULAR INTERACTIONS. Instrumentation Science & Technology, 42(2), 109–127.
  • Dyes as Labels in Biosensing. (2021). IntechOpen.
  • Al-Attabi, R., et al. (2022). Conducting dyes as electro-active monomers and polymers for detecting analytes in biological and environmental samples. Microchimica Acta, 189(5).
  • Pohanka, M. (2018). Optical Biosensors for Label-Free Detection of Small Molecules. Sensors, 18(11), 3937.
  • Frasco, M. F., & Frias, C. (2021). Emergent Biosensing Technologies Based on Fluorescence Spectroscopy and Surface Plasmon Resonance. Biosensors, 11(7), 226.
  • Jiao, Z. (2025, March). Electrochemical Biosensors based on the Stabilization Effects of Organic Dyes Toward Adsorbed Enzymes. Saitama Institute of Technology.
  • Csepregi, O., et al. (2023). Electrochemical Sensing Strategies for Synthetic Orange Dyes. Chemosensors, 11(12), 621.
  • Nguyen, D., et al. (2018). The design, fabrication, and applications of flexible biosensing devices. Journal of the Royal Society Interface, 15(143).
  • Electrochemical Sensing of Textile Dyes Using Graphene Oxide: A Comprehensive Review. (2025, October 14). Journal for Research in Applied Sciences and Biotechnology.
  • Immobilization of Enzyme Electrochemical Biosensors and Their Application to Food Bioprocess Monitoring. (2022). Foods, 11(15), 2216.
  • Recent Developments in the Design and Fabrication of Electrochemical Biosensors Using Functional Materials and Molecules. (2022). Biosensors, 12(10), 834.
  • MATERIAL SAFETY DATA SHEET. (n.d.). ALFA INDUSTRIES. Retrieved from [Link]

  • Live-cell biosensors based on the fluorescence lifetime of environment-sensing dyes. (2024, March 18). Cell Chemical Biology, 31(3), 335-346.e6.
  • Designed Strategies for Fluorescence-Based Biosensors for the Detection of Mycotoxins. (2019). Sensors, 19(18), 3990.
  • The Use of Immobilised Rhizopus oryzae as a Biosorbent for Reactive Dye and Metal Ions. (2005).
  • Immobilized Enzymes in Biosensor Applications. (2019). International Journal of Molecular Sciences, 20(1), 80.
  • Chemical biology. (n.d.). Wikipedia.
  • Critical overview on the application of sensors and biosensors for clinical analysis. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 1-11.
  • Evaluation on the use of reactive dye-modified polylysine as the biomarker in immunochromatographic test application. (2011, April 15). Analytical Biochemistry, 411(2), 271-277.
  • Characterization of diamine oxidase-based biosensors for biogenic amines detection assembled onto functionalized SiO₂ substrates using aliphatic and aromatic di-aldehydes as crosslinkers. (2023, September 20). Food Chemistry, 422, 136184.
  • Biosensors and their applications – A review. (2016, January 6). Journal of Bioengineering & Biomedical Science, 6(1).
  • Application of Chemometrics in Biosensing: A Brief Review. (2020). Chemosensors, 8(4), 108.
  • Non-Thermal Hydrodynamic Cavitation for Surplus Fruits and Vegetables: Improved Vitamin C and Bioactive Preserv

Sources

C.I. Reactive Orange 35: A Novel Covalent Probe for Biological Staining and Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide to the potential applications of C.I. Reactive Orange 35 as a covalent staining agent in biological research. While traditionally used in the textile industry, its reactive nature presents a unique opportunity for the permanent labeling of cellular components. It is important to note that the fluorescence properties of this dye have not been extensively characterized in the scientific literature. The imaging protocols provided herein are based on theoretical principles and the dye's visible color, requiring experimental validation for optimal performance.

Introduction: The Power of Covalent Labeling

In the dynamic field of cellular and molecular biology, the precise and stable labeling of specific structures is paramount for accurate visualization and analysis. Reactive dyes, a class of colored compounds that form strong, covalent bonds with their substrates, offer a distinct advantage over non-covalent stains.[1] This permanent linkage ensures that the dye is not lost during subsequent washing or permeabilization steps, providing a robust and reliable signal for a variety of applications, including fluorescence microscopy and flow cytometry.

This compound is a monoazo dye containing a monochlorotriazine reactive group.[2][3] This triazine moiety is an electrophilic center that readily reacts with nucleophilic groups present in biological macromolecules, such as the amine groups of proteins and the hydroxyl groups of carbohydrates.[4] This inherent reactivity, proven in the textile industry for its exceptional wash fastness, can be harnessed for the covalent labeling of cellular structures.[5]

Chemical and Physical Properties of this compound

A clear understanding of the dye's properties is essential for its successful application in a research setting.

PropertyValueReference
C.I. Name Reactive Orange 35[2][3]
C.I. Number 263170[3]
CAS Number 12270-76-7 / 70210-13-8[2][3][6][7]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[2][3][7]
Molecular Weight 814.12 g/mol [2][3][7]
Appearance Red-light orange powder[2][3]
Solubility Water soluble[8]
Reactive Group Monochlorotriazine[2]

Mechanism of Covalent Staining

The staining mechanism of this compound is predicated on a nucleophilic substitution reaction between the dye's monochlorotriazine group and nucleophilic functional groups on biological molecules.[9] Under alkaline conditions, the hydroxyl groups of carbohydrates (e.g., in glycoproteins and glycolipids) and the amine groups of proteins (e.g., the ε-amino group of lysine residues) become deprotonated, increasing their nucleophilicity. These activated nucleophiles then attack the carbon atom of the triazine ring, displacing the chlorine atom and forming a stable, covalent bond.

cluster_0 Reaction Conditions Dye Reactive Orange 35 (with Monochlorotriazine) CovalentBond Covalently Labeled Macromolecule Dye->CovalentBond BioMolecule Biological Macromolecule (Protein or Carbohydrate) Nucleophile Nucleophilic Group (-NH₂, -OH) BioMolecule->Nucleophile Nucleophile->CovalentBond Nucleophilic Attack Alkaline_pH Alkaline pH

Covalent labeling mechanism of this compound.

Application Protocols

A. Preparation of Stock and Working Solutions

  • Dye Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a suitable buffer. For live-cell staining, use a serum-free medium or a buffered saline solution (e.g., PBS, pH 7.4). For fixed samples, a borate buffer (50 mM, pH 8.5) or carbonate buffer (100 mM, pH 8.0-8.5) is recommended to facilitate the covalent reaction.

B. Protocol for Staining of Adherent Cells

Start Start: Adherent Cells on Coverslips Wash1 Wash with PBS Start->Wash1 Fixation Fix with 4% Paraformaldehyde (Optional, for fixed cell staining) Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Staining Incubate with Reactive Orange 35 Working Solution (pH 8.0-8.5) 15-30 min, RT, protected from light Wash2->Staining Wash3 Wash with PBS (3x) Staining->Wash3 Mount Mount Coverslip on Slide Wash3->Mount Image Image with Fluorescence Microscope Mount->Image

Workflow for staining adherent cells.

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixation (Optional): For fixed-cell staining, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Follow with three washes in PBS.

  • Staining: Add the freshly prepared working solution of this compound to the coverslips, ensuring the cells are completely covered. Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the dye solution and wash the cells three times with PBS to remove any unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the stained cells using a fluorescence microscope.

C. Protocol for Staining of Suspension Cells

  • Cell Preparation: Harvest suspension cells by centrifugation and wash once with protein-free PBS. Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add the this compound working solution to the cell suspension. Incubate for 15-30 minutes at room temperature, protected from light.

  • Stopping and Washing: Add 2-3 volumes of a protein-containing buffer (e.g., PBS with 2% Fetal Bovine Serum) to stop the reaction. Centrifuge the cells, discard the supernatant, and resuspend the pellet in the protein-containing buffer. Repeat the wash step twice.

  • Imaging: Resuspend the final cell pellet in an appropriate imaging buffer and mount a drop of the cell suspension on a microscope slide with a coverslip.

D. Protocol for Staining of Paraffin-Embedded Tissue Sections

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval (Optional): If necessary for other co-staining, perform antigen retrieval at this stage.

  • Staining: Incubate the slides with the this compound working solution (in a high pH buffer, e.g., pH 8.5) for 30-60 minutes at room temperature in a humidified chamber.

  • Washing: Wash the slides thoroughly in PBS (3 x 5 minutes).

  • Counterstaining and Mounting: If desired, counterstain with a nuclear stain (e.g., DAPI). Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Imaging Guidelines and Considerations

As the excitation and emission spectra of this compound are not well-documented, the following are suggested starting points for fluorescence microscopy, based on its orange color.

Suggested Excitation Wavelength (nm)Suggested Emission FilterPotential Applications
488 nm (Blue Laser)515-560 nm (Green)General screening for fluorescence
514 nm (Green Laser)530-580 nm (Yellow-Orange)May provide better signal-to-noise
543/561 nm (Green/Yellow Laser)570-620 nm (Orange-Red)Potentially closer to the emission maximum

Experimental Validation is Crucial: Researchers should perform a preliminary experiment to determine the optimal excitation and emission wavelengths for their specific microscope setup. This can be achieved by acquiring an emission spectrum of the stained sample using a spectrophotometer or a spectral imaging system.

Expected Results and Troubleshooting

  • Expected Staining Pattern: Due to its reactivity with both proteins and carbohydrates, this compound is expected to provide a general stain of the cytoplasm and extracellular matrix. The cell membrane, rich in glycoproteins, may also show significant labeling.

  • High Background: If high background staining is observed, consider reducing the dye concentration, shortening the incubation time, or increasing the number of wash steps.

  • Weak Signal: If the signal is weak, try increasing the dye concentration, extending the incubation time, or ensuring the staining buffer has a sufficiently alkaline pH to promote the reaction. The use of a high quantum yield mounting medium can also enhance the signal.

Conclusion

This compound presents an intriguing, yet underexplored, tool for biological staining. Its ability to form covalent bonds with cellular components offers the promise of robust and permanent labeling. While the lack of detailed photophysical data necessitates initial experimental optimization, the protocols and guidelines provided in this application note serve as a solid foundation for researchers to explore the potential of this reactive dye in their imaging workflows. The covalent nature of the staining could be particularly advantageous for long-term studies, tracking of labeled cells, and multiplexing with other fluorescent probes.

References

  • World dye variety. (2012, May 10). Reactive Orange 35. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). TDS REACTIVE ORANGE 35. Retrieved from [Link]

  • Asif Ahmed Safwan. (2019, May 9). Reactive dyes and its mechanism. Textile Engineering Students. Retrieved from [Link]

  • Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link]

  • Wikipedia. (n.d.). Reactive dye. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Reaction of Proteins with Reactive Dyes:I‐Literature Survey. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of monochlorotiazine reactive dye with cellulose. Retrieved from [Link]

  • Vipul Organics. (2024, January 14). The Magic of Color: Understanding the Power of Reactive Dyes. Retrieved from [Link]

  • Textile Learner. (2015, May 11). Different Types of Reactive Dyes: Properties, Structures and Factors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Reaction of Proteins with Reactive Dyes:II—Reactivity of Simple Model Compounds with Chlorotriazine Dyes. Retrieved from [Link]

  • Feinberg Labs. (n.d.). Labeling Cells with Live Dyes. Retrieved from [Link]

  • Cell Biology and Bioimaging Core. (n.d.). Staining Protocols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Uneven Dyeing with C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for uneven dyeing issues encountered when using C.I. Reactive Orange 35. Our approach is rooted in a deep understanding of the chemical mechanisms of reactive dyeing to empower you to not only solve immediate problems but also to prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its dyeing mechanism?

This compound is a single azo-class anionic reactive dye.[1] Its molecular formula is C₂₇H₁₉ClN₉Na₃O₉S₃, and its molecular weight is 814.12.[1][2] Like other reactive dyes, it forms a covalent bond with the hydroxyl groups of cellulosic fibers (e.g., cotton) under alkaline conditions, which accounts for its excellent wash fastness.[3][4]

The dyeing process with this compound, as with most reactive dyes, occurs in three main stages:

  • Exhaustion: The dye is adsorbed onto the fiber surface from the dyebath. This process is facilitated by the use of an electrolyte, such as sodium chloride or sodium sulfate, which neutralizes the negative charge on the fiber surface, allowing the anionic dye to approach the fiber.[3][5][6]

  • Fixation: Under alkaline conditions (achieved by adding an alkali like soda ash), the reactive group of the dye forms a covalent bond with the hydroxyl groups of the cellulose.[3][7] This is the crucial step that makes the dyeing permanent.

  • Wash-off: After fixation, a thorough washing process is necessary to remove any unfixed or hydrolyzed dye from the fabric surface.[3][8] Incomplete wash-off can lead to poor wet fastness properties.[8]

Troubleshooting Guide: Uneven Dyeing

Uneven dyeing is a common and costly issue in textile processing. It can manifest as patches, streaks, or shade variations across the fabric.[8][9] Below are common causes of uneven dyeing with this compound and step-by-step solutions.

Issue 1: Patchy or Blotchy Dyeing

Symptoms: Irregular patches of darker or lighter shades on the fabric surface.

Root Causes & Solutions:

  • Inadequate Fabric Preparation: This is the most frequent cause of uneven dyeing.[8][10] If natural oils, waxes, sizing agents, or other impurities are not completely removed during scouring and bleaching, they can act as a barrier, preventing uniform dye penetration.[8][10]

    • Troubleshooting Protocol:

      • Ensure thorough pre-treatment of the fabric. This includes desizing, scouring, and bleaching to remove all impurities.[8]

      • Verify the absorbency of the pre-treated fabric. A simple water drop test can be indicative; the water should be absorbed quickly and evenly.

      • Ensure the fabric has a neutral pH before dyeing, as residual alkali or acid from pre-treatment can affect the dyeing process.[9][11]

  • Improper Dye Dissolution: If the dye powder is not fully dissolved before being added to the dyebath, it can lead to dye spots or agglomerates on the fabric.[10]

    • Troubleshooting Protocol:

      • Create a paste of the dye powder with a small amount of cold water before dissolving it in hot water (around 50-55°C).[12]

      • Stir vigorously to ensure complete dissolution.

      • Filter the dye solution through a fine mesh before adding it to the dyebath to remove any undissolved particles.[13]

  • Water Hardness: The presence of calcium and magnesium ions in hard water can interfere with the dye's solubility and its ability to bond with the fiber, leading to patchy dyeing.[8][11][13]

    • Troubleshooting Protocol:

      • Use deionized or softened water for the dyeing process.

      • If using hard water is unavoidable, add a sequestering agent to the dyebath to chelate the metal ions.[8]

Issue 2: Shade Variation from End to End (Listing) or Side to Side (Ending)

Symptoms: A gradual change in shade from one end of the fabric to the other, or from the center to the selvedges.

Root Causes & Solutions:

  • Incorrect Dyeing Parameters: Rapid temperature rise, improper dosing of chemicals, and poor circulation of the dye liquor can all contribute to shade variations.[9][10][11][14]

    • Troubleshooting Protocol:

      • Temperature Control: Raise the dyebath temperature gradually to allow for even dye migration and absorption. A rapid temperature increase can cause the dye to "rush" onto the fabric unevenly.[10]

      • Chemical Dosing: Add electrolytes and alkali in portions rather than all at once.[15][16] This gradual addition promotes level dyeing. A progressive dosing of alkali is particularly important for an even strike of the reactive dye.[15]

      • Liquor Circulation: Ensure adequate circulation of the dye liquor in the dyeing machine to maintain a uniform concentration and temperature throughout the bath.[8][10]

  • Dye Hydrolysis: Reactive dyes can react with water (hydrolyze), especially under alkaline conditions and at higher temperatures.[3][17] Hydrolyzed dye can no longer react with the fiber, leading to a loss of color yield and potentially uneven dyeing if hydrolysis occurs at different rates in different parts of the dyebath.[18][19]

    • Troubleshooting Protocol:

      • Control the dyebath pH and temperature carefully. Avoid excessively high pH or temperatures, as these conditions accelerate hydrolysis.[18][20]

      • Minimize the time the dye is in the alkaline dyebath before it has a chance to fix to the fiber.

      • Add the alkali after the dye has been exhausted onto the fiber to initiate fixation.[3]

Issue 3: Poor Reproducibility Between Batches

Symptoms: Inability to achieve the same shade in different dyeing batches, even when using the same recipe.

Root Causes & Solutions:

  • Inconsistent Process Parameters: Variations in liquor ratio, temperature profiles, and dosing times between batches are common culprits.[13]

    • Troubleshooting Protocol:

      • Standardize and accurately document all dyeing parameters, including liquor ratio, temperature ramp rates, hold times, and chemical concentrations.[21]

      • Use calibrated equipment for weighing dyes and chemicals and for controlling the dyeing machine.

      • Ensure the water quality is consistent between batches.

  • Variation in Raw Materials: Differences in the fabric from different lots or variations in the dye and chemical supplies can lead to shade inconsistencies.[10][14]

    • Troubleshooting Protocol:

      • Test each new batch of fabric and dye for its dyeing characteristics before bulk production.

      • Source dyes and chemicals from reputable suppliers who can ensure batch-to-batch consistency.

Quantitative Data Summary

ParameterRecommended RangeRationale
pH of Dyebath (Exhaustion Phase) 6.0 - 7.0Neutral to slightly acidic pH is optimal for dye exhaustion onto the fiber.[15]
pH of Dyebath (Fixation Phase) 10.5 - 11.0Alkaline conditions are necessary for the covalent bond formation between the dye and the fiber.[21]
Dyeing Temperature 50 - 80°CThis temperature range balances dye reactivity and hydrolysis. The optimal temperature can vary based on the specific reactive group.[12]
Electrolyte Concentration 15 - 80 g/L (NaCl or Na₂SO₄)The amount of salt depends on the depth of the shade. Higher concentrations are needed for deeper shades to promote dye exhaustion.[3][22]
Liquor Ratio 1:10 - 1:20A lower liquor ratio generally improves dye fixation efficiency.[12][23]

Experimental Workflow for Troubleshooting Uneven Dyeing

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Process Parameter Analysis cluster_3 Corrective Actions Uneven Dyeing Observed Uneven Dyeing Observed Review Dyeing Protocol Review Dyeing Protocol Uneven Dyeing Observed->Review Dyeing Protocol Check Fabric Pre-treatment Check Fabric Pre-treatment Review Dyeing Protocol->Check Fabric Pre-treatment Verify Water Quality Verify Water Quality Check Fabric Pre-treatment->Verify Water Quality Analyze Temperature Profile Analyze Temperature Profile Verify Water Quality->Analyze Temperature Profile Evaluate Chemical Dosing Evaluate Chemical Dosing Analyze Temperature Profile->Evaluate Chemical Dosing Assess Liquor Circulation Assess Liquor Circulation Evaluate Chemical Dosing->Assess Liquor Circulation Optimize Pre-treatment Optimize Pre-treatment Assess Liquor Circulation->Optimize Pre-treatment Refine Dyeing Parameters Refine Dyeing Parameters Optimize Pre-treatment->Refine Dyeing Parameters Implement Standardized Protocol Implement Standardized Protocol Refine Dyeing Parameters->Implement Standardized Protocol Re-dye and Evaluate Re-dye and Evaluate Implement Standardized Protocol->Re-dye and Evaluate

Caption: Troubleshooting workflow for uneven dyeing.

Logical Relationship of Factors Causing Uneven Dyeing

G cluster_0 Fabric Preparation cluster_1 Dyebath Conditions cluster_2 Process Control Uneven Dyeing Uneven Dyeing Impurities Impurities Impurities->Uneven Dyeing Uneven Absorbency Uneven Absorbency Uneven Absorbency->Uneven Dyeing Water Hardness Water Hardness Water Hardness->Uneven Dyeing Improper pH Improper pH Improper pH->Uneven Dyeing Incorrect Temperature Incorrect Temperature Incorrect Temperature->Uneven Dyeing Poor Liquor Circulation Poor Liquor Circulation Poor Liquor Circulation->Uneven Dyeing Rapid Chemical Dosing Rapid Chemical Dosing Rapid Chemical Dosing->Uneven Dyeing Dye Hydrolysis Dye Hydrolysis Dye Hydrolysis->Uneven Dyeing

Sources

Improving the wash fastness of fabrics dyed with C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers and textile scientists focused on optimizing the dyeing of fabrics with C.I. Reactive Orange 35. Our objective is to provide actionable, science-backed solutions to common challenges, with a primary focus on achieving superior wash fastness. The content is structured into a troubleshooting guide for immediate problem-solving and an in-depth FAQ section to explain the fundamental principles governing the reactive dyeing process.

Troubleshooting Guide: Enhancing Wash Fastness

This section addresses specific issues encountered during and after the dyeing process. Each problem is analyzed to identify its root cause, followed by a detailed, scientifically-grounded solution.

Issue 1: Significant Color Bleeding During First Wash

Question: My fabric, dyed with this compound, looks vibrant after dyeing, but a large amount of color washes out during the first laundering cycle. Why is this happening and how can I fix it?

Root Cause Analysis: This is the most common and critical issue in reactive dyeing. The primary cause is the presence of unfixed, hydrolyzed dye on the fabric.[1][2] During the alkaline fixation stage, a portion of the reactive dye reacts with water (hydrolysis) instead of the cellulose fiber.[1][3][4] This hydrolyzed dye has no covalent bond with the fabric but is physically trapped within the fiber structure.[5] Because it lacks a permanent bond, it readily leaches out during washing, leading to poor wash fastness and potential staining of other garments.[2][6]

Solution: Implement a High-Efficiency Soaping Protocol The goal is to rigorously remove all non-covalently bonded dye molecules. A multi-step, high-temperature washing process, commonly called "soaping," is essential.[7][8][9][10]

Experimental Protocol: High-Efficiency Soaping

  • Initial Cold Rinse: Immediately after the dyeing and fixation cycle, drain the dye bath. Rinse the fabric thoroughly with cold water for 10 minutes to remove surface alkali and a large portion of the electrolyte (salt).[11]

  • Hot Rinse: Rinse the fabric with hot water (60-70°C) for 10 minutes. This step begins to swell the fibers and helps diffuse out more of the unfixed dye.

  • Neutralization (Optional but Recommended): To prevent any potential hydrolysis of the dye-fiber bond during the high-temperature soaping, it's beneficial to neutralize any residual alkali.[11] Treat the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 10 minutes at 40°C.

  • First Boiling Soap Bath:

    • Prepare a fresh bath at a liquor ratio of 15:1.

    • Add 1-2 g/L of a high-quality soaping agent or detergent.

    • Increase the temperature to 95-98°C (near boil) and run for 15-20 minutes.[10] This high temperature is critical for maximizing the diffusion rate of the hydrolyzed dye out of the fiber.[11]

  • Second Boiling Soap Bath: Drain the first soaping bath, which will be heavily colored. Repeat Step 4 with a fresh bath. This second treatment ensures the removal of deeply embedded hydrolyzed dye.

  • Final Rinses: Perform one hot rinse followed by a final cold rinse to remove any residual detergent and cool the fabric.

  • Drying: Dry the fabric as required. The wash fastness should now be significantly improved.

Issue 2: Inconsistent Wash Fastness, Especially in Darker Shades

Question: I am dyeing a deep orange shade, and even after a thorough soaping process, I still observe some color bleeding in subsequent washes. How can I achieve excellent fastness for these deep shades?

Root Cause Analysis: For deep shades, the concentration of dye used is significantly higher. This leads to two challenges:

  • A greater absolute amount of dye hydrolysis occurs, placing a heavy burden on the wash-off process.[12]

  • The unfixed dye molecules can aggregate within the fiber, making them more difficult to remove completely, even with good soaping.[12]

Solution: Optimize Dye Fixation & Employ a Cationic After-treatment

First, ensure the dyeing process itself is optimized to maximize the fixation rate, thereby minimizing the amount of hydrolyzable dye. Second, use a cationic fixing agent as a post-treatment to immobilize any remaining unfixed dye.

Table 1: Optimized Dyeing Parameters for this compound (Exhaust Method)

ParameterRecommended Value/RangeRationale & Causality
Electrolyte (Salt) 60-80 g/L (e.g., Glauber's Salt)Neutralizes the negative surface charge of the cotton fiber, reducing electrostatic repulsion and assisting the exhaustion (absorption) of the anionic dye onto the fiber before fixation.[7][8]
Dyeing Temperature 60°CThis is the optimal temperature for many vinyl sulfone/monochlorotriazine combination dyes. It provides a balance between dye diffusion into the fiber and the rates of fixation and hydrolysis. Temperatures that are too high can decrease dye affinity and increase the rate of hydrolysis.[13]
Alkali (Fixing Agent) 15-20 g/L Soda Ash (Na₂CO₃)Creates the necessary alkaline pH (typically 10.8-11.5) to ionize the hydroxyl groups on the cellulose fiber (Cell-OH → Cell-O⁻). This activated fiber can then perform a nucleophilic attack on the reactive group of the dye, forming a stable covalent bond.[3][8][14]
Fixation Time 45-60 minutesAllows sufficient time for the dye to react with the fiber. Insufficient time leads to low fixation, while excessively long times can increase the extent of dye hydrolysis.[8]

Experimental Protocol: Cationic Fixing Agent After-treatment

This protocol should be performed after the High-Efficiency Soaping protocol is complete.

  • Bath Preparation: Prepare a fresh treatment bath at a 15:1 liquor ratio with soft water.

  • pH Adjustment: Adjust the pH of the bath to 5.5-6.5 using acetic acid. Cationic fixing agents are most effective in a slightly acidic to neutral medium.

  • Agent Addition: Add 1.0-2.0% (on mass of fabric) of a formaldehyde-free cationic fixing agent.[15]

  • Treatment: Introduce the soaped, rinsed fabric into the bath. Raise the temperature to 40-50°C and run for 20-30 minutes.

  • Rinsing & Drying: Rinse the fabric with cold water and dry. The cationic agent will have formed an insoluble complex with any residual anionic hydrolyzed dye, locking it onto the fiber surface and significantly improving wet fastness properties.[16][17][18]

Frequently Asked Questions (FAQs)

This section delves into the core scientific principles that underpin the troubleshooting advice provided above.

Q1: What is the fundamental mechanism of reactive dyeing?

The reactive dyeing process for cellulosic fibers like cotton occurs in three distinct stages.[7][19]

  • Exhaustion: The dye, along with an electrolyte like sodium chloride or Glauber's salt, is added to the water. The electrolyte helps the dye molecules move from the solution and adsorb onto the surface of the fiber.[7][8]

  • Fixation: An alkali, such as soda ash, is added to the dyebath. This raises the pH, which activates the hydroxyl groups on the cellulose fibers. The activated fiber then chemically reacts with the reactive group on the dye molecule, forming a strong, permanent covalent bond.[3][14] This bond is the reason reactive dyes are known for their excellent wash fastness when applied correctly.[20]

  • Wash-off (Soaping): This final, crucial stage involves thoroughly washing the fabric to remove all residual chemicals and, most importantly, any dye that reacted with water instead of the fiber (hydrolyzed dye).[7][21]

G cluster_0 Stage 1: Exhaustion cluster_1 Stage 2: Fixation cluster_2 Stage 3: Wash-off Dye_Solution Dye + Salt in Water Fiber Cellulose Fabric Dye_Solution->Fiber Dye adsorbs onto fiber Adsorbed_Dye Dye on Fiber + Alkali (High pH) Fixed_Dye Covalently Bonded Dye Adsorbed_Dye->Fixed_Dye Chemical Reaction Dyed_Fabric Fabric with Fixed & Unfixed Dye Final_Product Clean, Fast-Dyed Fabric Dyed_Fabric->Final_Product High-Temp Soaping

The Three-Stage Reactive Dyeing Workflow

Q2: What is dye hydrolysis, and why is it the enemy of good wash fastness?

In the alkaline dyebath, two competing reactions occur simultaneously. The desired reaction is the fixation of the dye to the cellulose fiber. The undesired, competing reaction is the reaction of the dye with the hydroxyl ions (OH⁻) from the water, a process called hydrolysis.[1][2][3][4]

  • Fixation: Dye-ReactiveGroup + Fiber-O⁻ → Dye-O-Fiber (Covalent Bond)

  • Hydrolysis: Dye-ReactiveGroup + OH⁻ → Dye-OH (Inactive, Hydrolyzed Dye)

The hydrolyzed dye molecule can no longer react with the fiber but still possesses an affinity for it, leading to physical staining.[5] This "stain" is not permanent and is easily removed by washing, which is perceived as poor wash fastness.[1][2] Therefore, minimizing hydrolysis during dyeing and maximizing the removal of hydrolyzed dye during wash-off are the keys to achieving high performance.

G cluster_0 Desired Pathway cluster_1 Undesired Pathway RD Reactive Dye + Alkali Fiber Cellulose Fiber RD->Fiber Reacts with Water Water (OH⁻) RD->Water Reacts with Fixation FIXATION (Covalent Bond) Excellent Wash Fastness Fiber->Fixation Hydrolysis HYDROLYSIS (Inactive Dye) Poor Wash Fastness Water->Hydrolysis

Competing Reactions in the Reactive Dyeing Process

Q3: How do cationic fixing agents work on a molecular level?

Cationic fixing agents are water-soluble polymers that carry a positive (+) charge.[16][17] Reactive dyes, including any hydrolyzed dye molecules, are anionic, meaning they carry a negative (-) charge due to their solubilizing groups (e.g., sulfonate groups).

When the dyed and thoroughly soaped fabric is treated with a cationic fixing agent, an electrostatic attraction occurs.[22] The positively charged polymer chains of the fixing agent are attracted to the negatively charged molecules of the residual hydrolyzed dye. This interaction forms a larger, insoluble complex that becomes physically entrapped within the fiber matrix.[18][22] This process effectively "locks" the loose dye onto the fabric, preventing it from bleeding out in future washes.[15]

G cluster_0 Before Treatment cluster_1 After Treatment Fiber Cellulose Fiber HydrolyzedDye Hydrolyzed Dye (- charge) CationicFixer Cationic Fixing Agent (+ charge) HydrolyzedDye->CationicFixer Electrostatic Attraction Complex Insoluble Dye-Fixer Complex (Locked onto Fiber) HydrolyzedDye->Complex Forms CationicFixer->Complex Forms

Sources

Technical Support Center: Analysis of C.I. Reactive Orange 35 Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation of C.I. Reactive Orange 35. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of identifying and analyzing its degradation products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental setup and interpretation of results during the analysis of this compound degradation.

Q1: What are the primary degradation products I should expect to see from this compound?

A1: The degradation of this compound, a single azo class dye, primarily involves the cleavage of the azo bond (-N=N-).[1] This initial breakdown results in the formation of various aromatic amines. While the exact product profile can vary with the degradation method (e.g., photocatalytic, microbial, chemical), a common degradation product identified through High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) involves the loss of an -SO3 group from the parent molecule.[2] For a structurally similar dye, C.I. Reactive Orange 16, photodegradation has been shown to yield products such as 6-acetylamino-3-aminonaphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid, which can serve as potential reference compounds in your analysis.[3][4]

Q2: Which analytical techniques are most suitable for identifying these degradation products?

A2: A multi-faceted analytical approach is recommended for comprehensive identification and quantification.

  • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS), particularly a high-resolution instrument (HPLC-DAD-HRMS), is the gold standard for separating and identifying the primary dye and its degradation products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile degradation products.[4][5] Derivatization may be necessary for non-volatile compounds.

  • UV-Visible (UV-Vis) Spectroscopy is a valuable tool for monitoring the overall degradation process in real-time by observing the decrease in the dye's characteristic absorbance peak.[6][7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy helps in identifying changes in functional groups during degradation, such as the disappearance of the azo bond peak.[9][10]

Q3: How can I monitor the progress of the degradation reaction in my experiment?

A3: UV-Vis spectroscopy offers a straightforward and continuous method for monitoring the decolorization of the dye solution, which is an indicator of degradation.[6][7] By taking aliquots at different time intervals and measuring their absorbance at the maximum wavelength (λmax) of this compound, you can plot a degradation curve. A decrease in the absorbance at the λmax and the emergence of new peaks can indicate the formation of degradation products.[11]

Q4: What is the significance of identifying the degradation products?

A4: Identifying the degradation products is crucial for several reasons. Many azo dyes, while not toxic themselves, can break down into potentially harmful and carcinogenic aromatic amines.[12][13] Therefore, a complete toxicological assessment of the degradation pathway is essential for environmental and health safety. Understanding the products also helps in elucidating the degradation mechanism, which is vital for optimizing the degradation process.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental analysis.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Peak Tailing 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Analyte interaction with active sites on the column packing. 3. Column Degradation: Void formation at the column inlet.1. Dilute the sample: This reduces the mass of analyte on the column, preventing band broadening. 2. Modify the mobile phase: Add a competing base (e.g., triethylamine) for basic compounds or adjust the pH to suppress ionization. This minimizes unwanted interactions. 3. Use a guard column: This protects the analytical column from strongly retained sample components.[14] If the column is old, replace it.
Retention Time Shifts 1. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile component. 2. Column Temperature Fluctuation: Inconsistent column heating. 3. Flow Rate Instability: Pump malfunction or leaks.1. Prepare fresh mobile phase daily: Ensure accurate measurements and degas thoroughly. Use a tracer in one solvent to check for consistent mixing.[14] 2. Use a column oven: This provides a stable thermal environment.[15] 3. Check for leaks and purge the pump: Ensure all fittings are tight and the pump is delivering a consistent flow rate.[16][17]
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation in the Vial: The sample may be unstable under the storage conditions.1. Use high-purity solvents: Filter all mobile phases. Flush the system with a strong solvent to remove contaminants. 2. Prepare samples fresh: If degradation is suspected, analyze the sample immediately after preparation.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor Peak Shape (Fronting or Tailing) 1. Improper Injection Technique: Too slow or too fast injection. 2. Column Contamination: Non-volatile residues accumulating in the column. 3. Analyte Degradation: Thermal degradation of labile compounds in the hot injector.1. Optimize injection speed: Use an autosampler for consistent injections. 2. Bake out the column: Heat the column to its maximum recommended temperature (without flow) to remove contaminants. Trim the first few centimeters of the column if contamination is severe. 3. Lower the injector temperature: Find the lowest temperature that allows for efficient volatilization without causing degradation.
No Peaks or Very Small Peaks 1. Syringe/Injector Problem: Clogged syringe or septum leak. 2. Column Breakage: A break in the fused silica column. 3. MS Detector Issue: The detector may not be turned on or is malfunctioning.1. Check the syringe and septum: Clean or replace the syringe. Replace the septum. 2. Inspect the column: Check for any visible breaks. 3. Verify MS parameters: Ensure the detector is on and tuned correctly.
Mass Spectra Not Matching Library 1. Co-elution: Two or more compounds eluting at the same time. 2. Background Interference: Contaminants from the system or sample matrix. 3. Incorrect MS Tuning: The mass spectrometer is not calibrated correctly.1. Improve chromatographic separation: Modify the temperature program (slower ramp rate) or use a different column. 2. Run a blank: Inject a solvent blank to identify background peaks. 3. Tune the MS: Perform a standard autotune of the mass spectrometer.

Section 3: Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the degradation and analysis of this compound.

Workflow cluster_degradation Degradation cluster_analysis Analysis Degradation This compound Degradation (e.g., Photocatalysis, Bioremediation) Sampling Sample Collection at Time Intervals Degradation->Sampling UV_Vis UV-Vis Spectroscopy (Monitoring) Sampling->UV_Vis Extraction Sample Preparation (e.g., SPE) Sampling->Extraction HPLC_MS HPLC-MS/MS Analysis (Separation & Identification) Extraction->HPLC_MS GC_MS GC-MS Analysis (Volatile Product Identification) Extraction->GC_MS Data_Analysis Data Interpretation & Structure Elucidation HPLC_MS->Data_Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for this compound degradation and analysis.

Proposed Degradation Pathway

This diagram illustrates a plausible degradation pathway for an azo dye like this compound, leading to the formation of smaller aromatic compounds.

Degradation_Pathway A This compound (Azo Dye Structure) B Azo Bond Cleavage (-N=N-) A->B Degradation Initiation C Formation of Aromatic Amines B->C D Further Degradation (e.g., Deamination, Hydroxylation) C->D E Ring Opening D->E F Mineralization (CO2, H2O, etc.) E->F

Caption: Proposed degradation pathway of this compound.

References

  • Current time information in Chandigarh, IN. (n.d.). Google.
  • Feng, J., et al. (2021). The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes. Molecules, 26(15), 4571. [Link]

  • What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis. (n.d.). AZoM.com. Retrieved January 13, 2026, from [Link]

  • (A) UV-vis spectroscopic monitoring of dye adsorption; (B) kinetic... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • TROUBLESHOOTING GUIDE – HPLC. (2007). Millipore. [Link]

  • Troubleshooting in HPLC: A Review. (2020). International Journal of Scientific Development and Research, 5(5), 930-936. [Link]

  • Troubleshooting Common HPLC Issues. (2023). Labcompare. [Link]

  • Photocatalytic degradation of commercial dye, CI Reactive Red 35 in aqueous suspension: Degradation pathway and identification of intermediates by LC/MS. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The chemical structures of C.I. Reactive Orange 16 and its degradation products. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Identification of photooxidation degradation products of C.I. Reactive Orange 16 dye by gas chromatography–mass spectrometry. (2004). Dyes and Pigments, 62(1), 29-35. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Waters. [Link]

  • Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. (2023). Sensors, 23(7), 3624. [Link]

  • UV–VIS spectral monitoring of dye degradation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Comparing FTIR and UV-Vis for Chemical Analysis. (2023). Patsnap. [Link]

  • Reactive Orange 35. (2012). World dye variety. [Link]

  • Kinetics of Chemical Decolorization of the Azo Dye C.I. Reactive Orange 96 by Sulfide. (2001). Acta Biotechnologica, 21(4), 343-352. [Link]

  • Excellent Resolution of EU-Regulated Azo Dye Aryl Amines by GC-MS on the Rxi-35Sil MS GC Column. (n.d.). Restek. Retrieved January 13, 2026, from [Link]

  • Electrochemical Sensing Strategies for Synthetic Orange Dyes. (2023). Chemosensors, 11(10), 512. [Link]

  • Simultaneous determination of nineteen azo dyes in water samples by gas chromatography-mass spectrometry after Fe3O4@COF based dispersive solid phase extraction. (2023). Scientific Reports, 13(1), 19934. [Link]

  • Activated Sludge: Decolorization and Degradation of Textile Dye Reactive Orange HE2R. (2016). International Journal of Science and Research, 5(7), 1335-1340. [Link]

  • Reactive Black-5, Congo Red and Methyl Orange: Chemical Degradation of Azo-Dyes by Agrobacterium. (2023). International Journal of Molecular Sciences, 24(9), 7856. [Link]

  • GC-MS analysis of metabolites obtained after decolorization of dye RB... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Toxicological significance of azo dye metabolism by human intestinal microbiota. (2010). Current Drug Metabolism, 11(5), 455-466. [Link]

  • GC-MS chromatogram of metabolites formed after degradation of mixed azo dyes post-sequential anaerobic-aerobic treatment in An-SBR and MBBR. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Identification of photooxidation degradation products of CI Reactive Orange 16 dye by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Homogeneous Photocatalytic Degradation of Reactive Orange M2R Dye in Aqueous Medium. (2014). Journal of Environmental Nanotechnology, 3(2), 1-8. [Link]

  • Optimization Of Medium Components For Reactive Orange M2r Dye Degradation By Consortium Vss Using Response Surface Methodology. (2016). Indian Journal of Applied Research, 6(1), 350-353. [Link]

  • Strategies for Effective Degradation of Methyl Orange Dye in Aqueous Solution via Electrochemical Treatment with Copper/Graphite Electrodes. (2024). Periodica Polytechnica Chemical Engineering, 68(2), 204-214. [Link]

Sources

Advanced Troubleshooting for the HPLC Analysis of C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of C.I. Reactive Orange 35. As a complex anionic azo dye, its analysis is often complicated by significant matrix effects, leading to issues with accuracy, reproducibility, and sensitivity. This document is structured to help you diagnose and resolve these challenges methodically.

Frequently Asked Questions (FAQs)

Q1: What exactly are "matrix effects" in the context of my Reactive Orange 35 analysis, and why are they a problem?

A: The "matrix" refers to all components in your sample other than the analyte of interest, this compound. This includes salts, buffers, unfixed dye, hydrolysis by-products, and other additives from the dyeing process or sample preparation. Matrix effects are the influence these components have on the analytical signal of your target analyte.[1][2]

This interference can manifest in two primary ways:

  • Ion Suppression or Enhancement: Primarily a concern in LC-Mass Spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of Reactive Orange 35 in the MS source, leading to a suppressed or artificially enhanced signal.[2][3][4][5] This directly impacts quantification, causing inaccurate and unreliable results.[3][6]

  • Chromatographic Interference: In UV-Vis detection, matrix components can co-elute with the analyte, causing overlapping peaks that make accurate integration and quantification difficult. Matrix components can also affect the interaction of the analyte with the stationary phase, leading to peak shape distortion and retention time shifts.[7]

Ultimately, matrix effects compromise the accuracy, precision, and sensitivity of your analytical method.[5][8]

Q2: My chromatogram shows a poor peak shape (tailing or fronting) for Reactive Orange 35. What are the most common causes?

A: Poor peak shape is a classic symptom of underlying issues in an HPLC analysis.[9] For an anionic dye like Reactive Orange 35, which contains multiple sulfonate groups, the causes are often multifaceted.[10][11]

  • Secondary Silanol Interactions: This is a primary cause of peak tailing for polar, acidic compounds.[12] Residual, un-endcapped silanol groups on the surface of silica-based C18 columns can become ionized and interact strongly with the anionic sulfonate groups of the dye, causing the peak to tail.

  • Column Contamination or Void: Buildup of strongly retained matrix components on the column inlet frit can distort the flow path, leading to peak distortion for all analytes.[9][13] A physical void or channel in the column packing will have a similar effect.[12]

  • Mobile Phase Mismatch: If the pH of your mobile phase is not adequately buffered, or if your sample is dissolved in a solvent significantly stronger than the starting mobile phase, peak distortion can occur.[13]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a characteristic "right triangle" peak shape and a shift to earlier retention times.[9]

Q3: How can I definitively confirm that matrix effects are impacting my LC-MS results?

A: The most direct method is a post-column infusion experiment .[14] This technique provides a clear visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.

Here's the concept:

  • A standard solution of pure Reactive Orange 35 is continuously infused into the mobile phase flow after the analytical column but before the MS detector.

  • A blank matrix sample (an extract from a similar, dye-free process) is then injected onto the column.

  • As the matrix components elute from the column, they mix with the constant stream of your analyte. If a matrix component causes ion suppression, you will see a dip in the otherwise stable analyte signal. If it causes enhancement, you will see a spike.[1][14]

This experiment precisely maps the retention time regions where co-eluting matrix components are interfering with your analyte's ionization.[14]

Q4: What is the fastest way to reduce matrix effects if I don't have time for extensive method development?

A: The simplest approach is sample dilution . By diluting the sample with the initial mobile phase, you reduce the concentration of all interfering matrix components along with your analyte.[14] This can be surprisingly effective, but its utility is limited by the sensitivity of your instrument. If Reactive Orange 35 is present at a low concentration, dilution may cause the signal to drop below the limit of quantification.[14]

Troubleshooting Guides

Guide 1: Developing a Robust Sample Preparation Protocol using Solid-Phase Extraction (SPE)

Issue: Inconsistent quantification and poor reproducibility linked to complex sample matrices.

Principle: Solid-Phase Extraction (SPE) is a powerful sample cleanup technique that separates the analyte from interfering matrix components based on differences in their physical and chemical properties.[15] For an anionic dye like Reactive Orange 35, a "bind-and-elute" strategy using an anion-exchange or mixed-mode sorbent is highly effective.[16]

This protocol assumes the use of a mixed-mode SPE cartridge combining reversed-phase and strong anion-exchange (SAX) functionalities.

  • Sorbent Selection: Choose a sorbent appropriate for anionic compounds.

    Sorbent Type Retention Mechanism Application Notes for Reactive Orange 35
    Mixed-Mode (RP/SAX) Hydrophobic & Ion-Exchange Recommended. Retains the dye via two mechanisms, allowing for more rigorous washing steps to remove a wider range of interferences.[17]
    Strong Anion Exchange (SAX) Ion-Exchange Effective for capturing the anionic dye. May have less capacity for removing nonpolar interferences.

    | Polymer-Based Reversed Phase | Hydrophobic | Can be effective if the primary interferences are highly polar (e.g., salts). May require ion-pairing reagents in the mobile phase for good retention. |

  • Step-by-Step SPE Workflow:

    • Step 1: Condition/Equilibrate

      • Action: Wash the cartridge with 1-2 cartridge volumes of Methanol (or Acetonitrile).

      • Followed by: Wash with 1-2 cartridge volumes of HPLC-grade water.

      • Finally: Wash with 1-2 cartridge volumes of an equilibration buffer (e.g., 25 mM ammonium acetate, pH adjusted to ~7).

      • Causality: This wets the sorbent and ensures the functional groups are in the correct ionic state to bind the analyte. Do not let the sorbent go dry after this step.

    • Step 2: Load Sample

      • Action: Adjust the sample pH to be at least 2 units above the pKa of the dye's sulfonate groups (typically <2), ensuring they are fully ionized (a pH of 6-7 is generally safe). Dilute the sample 1:1 with the equilibration buffer.

      • Action: Pass the prepared sample through the cartridge at a slow, steady flow rate (e.g., 1-2 drops/second).

      • Causality: The anionic dye will bind to the positively charged SAX functional groups on the sorbent. Some non-polar parts of the dye may also interact with the reversed-phase component.

    • Step 3: Wash

      • Action: Wash the cartridge with 1-2 volumes of a weak wash buffer (e.g., 25 mM ammonium acetate).

      • Followed by: Wash with 1-2 volumes of a mild organic solvent (e.g., 5-10% Methanol in water).

      • Causality: The initial aqueous wash removes highly polar interferences like salts. The organic wash removes weakly-bound, non-polar interferences. The dye remains bound to the ion-exchange sorbent.

    • Step 4: Elute

      • Action: Elute the dye from the cartridge using a small volume (e.g., 0.5 - 1 mL) of an elution solvent containing a high concentration of a competing salt or a pH shift. A common choice is 5% ammonia in 50:50 Methanol/Water.

      • Causality: The high salt concentration or pH shift neutralizes the charge interaction between the dye and the sorbent, releasing the dye. The organic solvent ensures the dye is fully solubilized and eluted efficiently.

SPE_Workflow Condition 1. Condition (Methanol -> Water -> Buffer) Load 2. Load Sample (pH adjusted) Condition->Load Wash 3. Wash (Aqueous -> Weak Organic) Load->Wash Waste1 Waste (Interferences) Load->Waste1 Elute 4. Elute (High Salt / pH Shift in Organic) Wash->Elute Waste2 Waste (Interferences) Wash->Waste2 Collect Collect Clean Analyte Elute->Collect

Caption: SPE workflow for isolating Reactive Orange 35.

Guide 2: Mitigating Matrix Effects with an Internal Standard

Issue: Poor accuracy and precision (high %RSD) in quantitative results, even after sample cleanup.

Principle: An internal standard (IS) is a compound that is chemically similar to the analyte but chromatographically distinct.[18][19] A known amount of the IS is added to every standard, control, and unknown sample at the beginning of the sample preparation process.[20][21] Quantification is based on the ratio of the analyte response to the IS response.[18]

Why it works: The IS experiences the same sample loss during preparation and the same ionization suppression or enhancement in the detector as the analyte.[18][21] By using the response ratio, these variations are canceled out, leading to a more accurate and precise result.[1][19]

  • Choosing an Internal Standard:

    • Structural Similarity: The ideal IS is a stable, isotopically-labeled version of the analyte (e.g., Reactive Orange 35-d4). These are often unavailable or expensive.

    • Practical Choice: Select a compound with similar functional groups (e.g., another anionic azo dye with sulfonate groups), a similar retention time (but baseline resolved from the analyte), and that is not present in the actual samples.

    • Example Candidate: C.I. Reactive Red 74 or a similar commercially available reactive dye.

  • Preparation and Implementation:

    • Step 1: Prepare a concentrated stock solution of the chosen Internal Standard.

    • Step 2: Determine the optimal concentration. The final concentration of the IS in your samples should yield a peak area that is comparable to the peak area of Reactive Orange 35 in a typical sample.

    • Step 3: Add a precise and consistent volume of the IS stock solution to every sample vial (calibrators, QCs, and unknowns) before any extraction or dilution steps.[19]

    • Step 4: Process the samples as usual.

    • Step 5: Create the calibration curve by plotting the Peak Area Ratio (Analyte Area / IS Area) versus the Concentration Ratio (Analyte Conc. / IS Conc.).

    • Step 6: Quantify unknown samples by calculating their Peak Area Ratio and determining the concentration from the new calibration curve.

Stds_Logic cluster_0 External Standard Calibration cluster_1 Internal Standard Calibration ES_Sample Sample Prep (Variable Loss) ES_Inject Injection (Variable Volume) ES_Sample->ES_Inject ES_Detect Detection (Signal Suppression) ES_Inject->ES_Detect ES_Result Result (Absolute Area) ES_Detect->ES_Result ES_Error Error Propagates ES_Result->ES_Error IS_Add Add IS (Precise Amount) IS_Sample Sample Prep (Loss Affects Both) IS_Add->IS_Sample IS_Inject Injection (Volume Affects Both) IS_Sample->IS_Inject IS_Detect Detection (Suppression Affects Both) IS_Inject->IS_Detect IS_Result Result (Area Ratio) IS_Detect->IS_Result IS_Comp Errors Compensated IS_Result->IS_Comp

Caption: Comparison of error propagation in external vs. internal standard methods.

References

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Mei, H. et al. (2023). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Molecules. Available at: [Link]

  • Zatar, N. A. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah Staff Website. Available at: [Link]

  • Kiseleva, E. et al. (2022). Solid-Phase Extraction of Organic Dyes on Mixed-Ligand Zr(IV) Metal–Organic Framework. Applied Sciences. Available at: [Link]

  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Cappiello, A. et al. (2008). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • IONICS. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • Gowher, A. (2014). An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. NC State Repository. Available at: [Link]

  • Dolan, J. W. (2015). When Should an Internal Standard be Used?. LCGC International. Available at: [Link]

  • PubMed. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Available at: [Link]

  • Chen, Y. et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Magnetically separable solid phase extractor for static anionic dyes adsorption from aqueous solutions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Doleman, J. (2019). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Taylor & Francis Online. (2020). Analysis of Natural Dyes from Historical Objects by High Performance Liquid Chromatography and Electromigration Techniques. Available at: [Link]

  • Crawford Scientific. (n.d.). Internal Standards: How Does It Work?. Available at: [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Available at: [Link]

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]

  • Vincent, U. et al. (n.d.). Influence of matrix compounds on the analysis of oxidative hair dyes by HPLC. ResearchGate. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • SCION Instruments. (n.d.). Manual Solid Phase Extraction. Available at: [Link]

  • Quora. (2021). What is the use of internal standards in HPLC?. Available at: [Link]

  • Kruve, A. et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.

Sources

Technical Support Center: Enhancing the Photostability of C.I. Reactive Orange 35 on Cellulosic Textiles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C.I. Reactive Orange 35. This guide is designed for researchers and textile scientists to troubleshoot and enhance the photostability of textiles dyed with this vibrant, yet sometimes fugitive, reactive dye. As a single azo class dye, this compound (CAS No: 12270-76-7) is susceptible to photodegradation, a common challenge with azo structures.[1][2][3] This document provides in-depth, field-proven insights and protocols to address these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My fabric dyed with this compound is fading much faster than expected under standard lightfastness testing. What are the primary causes?

A: Rapid fading of this compound is typically attributed to a combination of factors related to the dye's inherent chemical structure, the dyeing process, and environmental exposure.

  • Inherent Dye Structure: this compound is an azo dye, and the azo linkage (-N=N-) is often the most vulnerable point in the molecule.[2] This bond can be cleaved through oxidative or reductive pathways when the dye molecule absorbs energy from light, particularly UV radiation, leading to a loss of color.[4]

  • Low Dye Concentration: Lighter shades, which have a lower concentration of dye on the fiber, tend to fade more quickly.[5][6] At lower concentrations, more dye molecules are individually exposed to light and oxygen. At higher concentrations, dye molecules can form aggregates, which offer a degree of self-screening and can improve lightfastness.[2][7]

  • Improper After-treatment: Inadequate soaping or rinsing after dyeing can leave unfixed, hydrolyzed dye on the fiber surface. This surface dye is not covalently bonded to the textile and has very poor fastness properties, contributing to initial rapid color loss.[8]

  • Environmental Factors: The presence of moisture and oxygen in the atmosphere can accelerate photodegradation. UV radiation is particularly damaging as it carries enough energy to initiate photochemical reactions that break down the dye.[9][10]

Troubleshooting Workflow: To diagnose the root cause, follow a systematic approach. Start by verifying your dyeing process and after-treatment, then move to evaluating dye concentration and finally consider protective finishing.

Start Rapid Fading Observed CheckProcess Step 1: Verify Dyeing & Rinsing Protocol Start->CheckProcess CheckConc Step 2: Evaluate Dye Concentration CheckProcess->CheckConc Process Confirmed Correct ApplyFinish Step 3: Apply Protective Finish CheckConc->ApplyFinish Concentration is Low (Light Shade) Result Improved Photostability ApplyFinish->Result Successful TroubleshootFinish Re-evaluate Finish Application/Choice ApplyFinish->TroubleshootFinish Improvement is Minimal TroubleshootFinish->ApplyFinish

Caption: Troubleshooting workflow for rapid fading.

Q2: I applied a benzophenone-based UV absorber, but the improvement in lightfastness was minimal. Why might this be happening?

A: While UV absorbers are a primary strategy, their effectiveness can be limited by several factors.

  • Insufficient Concentration or Uneven Application: The UV absorber must be present in a sufficient concentration (typically 1-3% on the weight of fabric) and be uniformly distributed to provide an effective shield. An uneven finish will leave areas of the fabric unprotected.

  • Mechanism Mismatch: UV absorbers work by competitively absorbing harmful UV radiation.[5][11] However, if the degradation is also being caused by visible light or oxidative reactions that are not initiated by UV, the UV absorber alone will be insufficient. Azo dyes can be susceptible to attack by atmospheric pollutants and free radicals, which a UV absorber does not mitigate.[2]

  • Leaching/Poor Durability: The UV absorber may not have been properly fixed to the fabric and could be removed during subsequent washing or use, diminishing its effect over time. Some modern reactive UV absorbers are designed to form covalent bonds with the fiber to prevent this.[12]

  • Choice of Absorber: Not all UV absorbers are equally effective. Benzophenone and benzotriazole derivatives are common choices for textiles.[9][13] The specific absorber must be compatible with the dye and fiber system and have a strong absorption profile in the UVA and UVB regions of the spectrum.

Solution: Consider a combined approach. Using a UV absorber in conjunction with an antioxidant can provide synergistic protection. The UV absorber blocks the initiating radiation, while the antioxidant quenches free radicals that may form, addressing multiple degradation pathways.[14][15][16]

Q3: After applying an antioxidant treatment like Vitamin C, I noticed a slight change in the fabric's shade. Is this expected, and can it be prevented?

A: Yes, a slight shade change can sometimes occur, particularly with phenolic antioxidants like gallic acid or even with high concentrations of Vitamin C (ascorbic acid).

  • Causality: The antioxidant itself may have a slight inherent color or may undergo minor oxidation during the application process (drying at elevated temperatures), which can affect the final shade of the textile. Furthermore, the change in the chemical environment on the fiber surface can subtly alter the chromophore of the reactive dye, leading to a perceived difference in color.

  • Prevention & Mitigation:

    • Optimize Concentration: Use the lowest effective concentration of the antioxidant. Run a preliminary trial with a concentration gradient (e.g., 0.5%, 1.0%, 1.5% owf) to find the optimal balance between photostability improvement and minimal shade change.

    • Control Application pH: The pH of the treatment bath can influence both the efficacy and the stability of the antioxidant. Maintain the pH recommended by the manufacturer or as established in literature (often slightly acidic for Vitamin C).

    • Use a Non-Yellowing Antioxidant: If shade change is a critical issue, explore different types of antioxidants. Some proprietary antioxidant formulations are specifically designed to be non-yellowing.

    • Evaluate Colorimetrically: Quantify the color change using a spectrophotometer and calculate the Delta E (ΔEab) value. A ΔEab below 1.0 is generally considered unnoticeable to the human eye.

Section 2: Frequently Asked Questions (FAQs)

Q5: What is the fundamental mechanism of photodegradation for an azo reactive dye like this compound?

A: The photodegradation of this compound, an azo dye, is a complex photochemical process initiated by the absorption of light energy. The process generally follows these steps:

  • Excitation: The dye molecule (D) absorbs a photon of light (hν), promoting it to an excited singlet state (¹D) and then potentially to a more stable, longer-lived triplet state (³D).

  • Reaction Pathways: From the excited state, the dye can undergo degradation through several pathways:

    • Photo-oxidation: The excited dye (³D*) can react with atmospheric oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂) or other reactive oxygen species (ROS). These ROS then attack the dye molecule, primarily cleaving the vulnerable azo bond, leading to smaller, colorless fragments.[4]

    • Photo-reduction: The excited dye can abstract a hydrogen atom from the surrounding substrate (e.g., the cellulose fiber) or from water molecules, leading to a reductive cleavage of the azo bond. This is often favored in low-oxygen environments.[4]

    • Direct Photolysis: The absorbed energy can be sufficient to directly break chemical bonds within the dye molecule itself, without the need for oxygen or other reagents.

The specific pathway that dominates depends on factors like the dye's chemical structure, the nature of the textile substrate, and environmental conditions such as humidity and oxygen availability.[10]

Q6: How do UV absorbers and antioxidants differ in their mechanism of protection?

A: UV absorbers and antioxidants protect the dye through fundamentally different, yet complementary, mechanisms.

  • UV Absorbers (Preventative): These compounds act as a sacrificial shield. They have a high molar extinction coefficient in the UV range (290-400 nm). They absorb harmful UV radiation before it can reach the dye molecule and dissipate this energy harmlessly, usually as heat, through a process of tautomerism.[5][11] They prevent the very first step of photodegradation—the excitation of the dye.

  • Antioxidants (Interceptive): These compounds, also known as free radical scavengers, do not prevent the dye from absorbing energy. Instead, they interrupt the degradation cascade that follows.[14] If an excited dye molecule generates reactive oxygen species or other free radicals, the antioxidant will react with and neutralize these damaging species before they can attack the dye molecule.[15] Phenolic antioxidants, for example, can donate a hydrogen atom to a radical, terminating the chain reaction.

cluster_0 Mechanism: UV Absorber cluster_1 Mechanism: Antioxidant UV UV Radiation UVAbsorber UV Absorber UV->UVAbsorber Absorbed Dye_A Dye Molecule UV->Dye_A Blocked Heat Harmless Heat UVAbsorber->Heat Dissipated as Light Light (UV/Vis) Dye_B Dye Molecule Light->Dye_B ExcitedDye Excited Dye* Dye_B->ExcitedDye Degradation Dye Fading Dye_B->Degradation Radicals Free Radicals (ROS) ExcitedDye->Radicals Antioxidant Antioxidant Radicals->Antioxidant Scavenged by Radicals->Degradation Neutralized Neutralized Species Antioxidant->Neutralized

Caption: Protective mechanisms of UV absorbers vs. antioxidants.

Q7: What is the role of dye concentration in the photostability of this compound?

A: Dye concentration on the textile has a significant impact on its apparent photostability. Generally, for a given reactive dye, a higher concentration (a darker shade) will exhibit better lightfastness than a lower concentration (a lighter shade).[2][5]

This phenomenon is explained by two main theories:

  • Aggregation: At higher concentrations, dye molecules on the fiber surface are closer together and can form aggregates. Molecules inside the aggregate are shielded from light by the molecules on the surface, reducing the overall rate of fading. In contrast, at low concentrations, dye molecules are more likely to exist in a monomolecular dispersion, where each molecule is fully exposed to light and oxygen.[2][7]

  • Statistical Effect: For a noticeable color change to occur, a certain absolute number of dye molecules must be destroyed. In a darkly dyed fabric, this number represents a smaller fraction of the total dye present compared to a lightly dyed fabric. Therefore, it takes a longer exposure time to produce a visually equivalent fade.[17]

This effect is why lightfastness standards often require testing at specific, standardized depths of shade.

Q8: How do I correctly perform and interpret a lightfastness test according to a standard like ISO 105-B02?

A: ISO 105-B02 is the standard method for determining color fastness to artificial light using a Xenon arc lamp, which simulates natural daylight.[18][19][20]

Performing the Test:

  • Sample Preparation: Mount your dyed textile specimen in a holder, typically alongside a set of Blue Wool standards. The Blue Wool standards are a series of eight blue dyed wool fabrics with progressively higher lightfastness (1 = very poor, 8 = exceptional).[19] A portion of the sample and the standards should be covered by an opaque mask.

  • Exposure Conditions: Place the holders in a Xenon arc test chamber. The standard specifies precise conditions for irradiance (light intensity), chamber temperature, and relative humidity.[21][22] These conditions are designed to simulate indoor light exposure.

  • Exposure Duration: Expose the samples to the light until a specified color change is observed on one of the Blue Wool standards (e.g., a color change corresponding to grade 4 on the Grey Scale for assessing change in colour).

  • Assessment: Remove the samples from the chamber. Compare the contrast between the exposed and unexposed parts of your test specimen with the contrast shown on the eight Blue Wool standards.

Interpreting the Results: The lightfastness rating is the number of the Blue Wool standard that shows a similar amount of fading to your test specimen.[18] For example, if your sample has faded to the same degree as Blue Wool standard 4, its lightfastness rating is 4. If it fades somewhere between standard 4 and 5, it is rated as 4-5. The rating is on a scale of 1 to 8, where a higher number indicates better resistance to fading.

Section 3: Experimental Protocols

Protocol 1: Application of a UV Absorber (2-hydroxy-4-methoxybenzophenone) via Exhaust Method

This protocol describes a post-treatment to improve lightfastness.

  • Preparation:

    • Weigh the dry dyed cotton fabric sample.

    • Prepare a treatment bath with a liquor-to-goods ratio of 20:1 (e.g., 200 mL of water for a 10 g fabric sample).

    • Calculate the required amount of UV absorber. For a 2% "on weight of fabric" (owf) application, you would need 0.2 g of 2-hydroxy-4-methoxybenzophenone for a 10 g fabric sample.

    • Dissolve the UV absorber in a small amount of isopropanol before adding it to the water bath to ensure proper dispersion. Add a non-ionic wetting agent (e.g., 0.5 g/L) to the bath.

  • Treatment:

    • Introduce the dyed fabric into the bath at 40°C.

    • Raise the temperature to 60°C over 20 minutes.

    • Run the treatment at 60°C for 30 minutes with gentle agitation.

    • Adjust the pH to 4.5 - 5.0 using acetic acid. This acidic condition aids the exhaustion of many UV absorbers onto the cotton.

    • Continue treatment for another 20 minutes.

  • Rinsing and Drying:

    • Cool the bath and rinse the fabric sample thoroughly, first with warm water and then with cold water.

    • Squeeze out excess water and dry the fabric at 80-100°C.

Protocol 2: Application of Vitamin C (L-Ascorbic Acid) as an Antioxidant

This protocol is a simple and effective method for applying a powerful antioxidant.[14][15]

  • Bath Preparation:

    • Prepare a treatment bath with a 20:1 liquor ratio.

    • Dissolve L-Ascorbic Acid (Vitamin C) in the water to achieve a 1% owf concentration (e.g., 0.1 g for a 10 g fabric sample).

    • Add a wetting agent (0.5 g/L) and adjust the pH to 4.5 - 5.0 with citric acid.

  • Application:

    • Immerse the dyed fabric in the bath at room temperature (approx. 25°C).

    • Agitate the fabric in the solution for 30 minutes to ensure even uptake.

  • Drying:

    • Remove the fabric, squeeze out the excess liquor (do not rinse), and dry it at 80-100°C. The unrinsed finish ensures the antioxidant remains on the fiber.

Section 4: Data Interpretation & Expected Results

The application of photostabilizing agents should result in a quantifiable improvement in the lightfastness rating. The table below provides a summary of typical results you can expect when treating a cotton fabric dyed with this compound, which may have a baseline lightfastness of 2-3.

Treatment ConditionConcentration (% owf)Expected Lightfastness (Blue Wool Scale)Notes
Untreated ControlN/A2-3Baseline performance, typical for a light/medium shade of a standard azo reactive dye.
UV Absorber2.0%3-4Modest but significant improvement. Blocks initial UV damage.[9]
Antioxidant (Vitamin C)1.0%4Often shows a very good improvement by preventing oxidative fading.[14][15]
UV Absorber + Antioxidant2.0% + 1.0%4-5Synergistic effect provides the best protection against multiple degradation pathways.
Section 5: References
  • [No Source Available]

  • Crews, P. C. (n.d.). Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. UNL Digital Commons. Retrieved from [Link]

  • Thiagarajan, P., Nalankilli, G., & Raaja, S. (2013). Improving light fastness of reactive dyed cotton fabric with antioxidant and UV absorbers. ResearchGate. Retrieved from [Link]

  • TESTEX. (2024, January 7). An Overview to Lightfastness Test for Textile. TESTEX. Retrieved from [Link]

  • Crews, P. C. (n.d.). Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles. ResearchGate. Retrieved from [Link]

  • Thiagarajan, P., Nalankilli, G., & Raaja, S. (2013). Improving light fastness of reactive dyed cotton fabric with antioxidant and UV absorbers. Semantic Scholar. Retrieved from [Link]

  • Fiber-Seal Systems. (2022, November 30). The Inevitability of Fabric Fading. Retrieved from [Link]

  • Fiber-Seal Systems. (2023, December 8). UV Fabric Protectors & The Truth Behind Fabric Fading. Retrieved from [Link]

  • FYI Tester. (n.d.). A Detailed Guide to Light Fastness Testing. Retrieved from [Link]

  • QIMA. (2023, March 13). Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. Retrieved from [Link]

  • World Dye Variety. (2012, May 10). Reactive Orange 35. Retrieved from [Link]

  • Google Patents. (n.d.). CN103031712A - Method for improving color fastness to light of fabric dyed by active dye. Retrieved from

  • Testex. (2023, June 20). A Comprehensive Guide to Testing the Lightfastness of Textiles: Interpretation of the GB/T 8427-2019 Standard. Retrieved from [Link]

  • Partners in Chemicals. (2022, March 30). Making high-end textiles UV-resistant. Retrieved from [Link]

  • Atlas-mts.com. (2023, August 31). Top 15 Weathering and Lightfastness Standards for Textiles. Retrieved from [Link]

  • Sinoever. (2018, October 15). Factors Affecting The Light Fastness Of Reactive Dyed Fabrics. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). TDS REACTIVE ORANGE 35. Retrieved from [Link]

  • [No Source Available]

  • [No Source Available]

  • Gafitanu, C. A., et al. (2021). Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. MDPI. Retrieved from [Link]

  • Paz, Y. (2017). Using Dyes for Evaluating Photocatalytic Properties: A Critical Review. PMC - NIH. Retrieved from [Link]

  • [No Source Available]

  • Groeneveld, I., et al. (2022). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. Vrije Universiteit Amsterdam Research Portal. Retrieved from [Link]

  • Gafitanu, C. A., et al. (2021). Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. PMC - PubMed Central. Retrieved from [Link]

  • Grancaric, A. M., & Tsatsaroni, E. (2004). Stability of reactive dyes in sunlight changes in their colour coordinates. ResearchGate. Retrieved from [Link]

  • [No Source Available]

  • Khatri, A., Padhye, R., & White, M. (2010). Developments in reactive dyeing of cotton to improve sustainability. ResearchGate. Retrieved from [Link]

Sources

Strategies to reduce the hydrolysis of C.I. Reactive Orange 35 during dyeing

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Hydrolysis in Experimental Dyeing Processes

Welcome to the technical support guide for C.I. Reactive Orange 35. This document is designed for researchers and scientists encountering challenges with dye stability and performance during their experiments. As a monochlorotriazine (MCT) reactive dye, this compound offers brilliant shades and good fastness properties, but its efficacy is critically dependent on controlling the competitive reaction of hydrolysis. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you minimize dye deactivation, ensuring reproducible and high-fidelity results.

Section 1: Frequently Asked Questions - The Fundamentals of this compound Hydrolysis

This section addresses the core principles governing the behavior of this compound in aqueous systems.

Q1: What is this compound, and what is its mechanism of fixation?

This compound is a water-soluble anionic dye belonging to the single azo class.[1] Its key feature is a reactive group, derived from 2,4,6-Trichloro-1,3,5-triazine, which allows it to form a direct, covalent bond with the substrate.[1][2][3] In cellulosic materials like cotton, the fixation occurs under alkaline conditions. The alkali activates the hydroxyl groups (-OH) on the cellulose polymer to form highly nucleophilic cellulosate ions (Cell-O⁻). These ions then attack the reactive group on the dye molecule, forming a stable ether linkage. This covalent bond is responsible for the high wash fastness characteristic of reactive dyes.[4][5]

Q2: What is hydrolysis in the context of reactive dyeing, and why is it a critical issue?

Hydrolysis is a competing chemical reaction where the reactive dye molecule reacts with a hydroxyl ion (OH⁻) from water instead of the activated cellulose fiber.[6][7][8] This reaction deactivates the dye by replacing its reactive chlorine atom with a hydroxyl group, forming a non-reactive "hydroxy" derivative.[9]

This hydrolyzed dye is incapable of forming a covalent bond with the fiber.[8][9] The primary consequences of hydrolysis are:

  • Reduced Fixation Efficiency: A significant portion of the dye is wasted, leading to lower color yield and paler shades.[10]

  • Poor Reproducibility: Uncontrolled hydrolysis can cause significant batch-to-batch shade variations.[10]

  • Increased Effluent Load: The unfixed, hydrolyzed dye must be washed off, contributing to colored effluent and increasing the cost and complexity of wastewater treatment.[4][6]

  • Compromised Fastness: If not thoroughly removed, the hydrolyzed dye is only loosely bound to the fiber and will wash out easily, resulting in poor wet fastness properties.[6]

Below is a diagram illustrating the competing reactions of fixation and hydrolysis.

G cluster_0 Dye Bath (Alkaline) cluster_1 Reaction Products ReactiveDye This compound (Active Form: D-Cl) FixedDye Covalently Bonded Dye (D-O-Cell) Desired Outcome ReactiveDye->FixedDye Fixation (Nucleophilic Substitution) HydrolyzedDye Hydrolyzed Dye (D-OH) Undesired Outcome ReactiveDye->HydrolyzedDye Hydrolysis (Competing Reaction) Cellulose Cellulose Fiber (Activated: Cell-O⁻) Water Water (Hydroxide Ion: OH⁻)

Caption: Competing reaction pathways for this compound.

Q3: What are the primary factors that accelerate the hydrolysis of this compound?

Several process parameters critically influence the rate of hydrolysis. Understanding these factors is the first step toward controlling the reaction.

  • High pH (Alkalinity): While alkali is necessary to activate the cellulose, excessively high pH significantly accelerates hydrolysis.[6][11][12] The optimal pH range strikes a balance between activating the fiber and minimizing dye deactivation, typically between 10 and 11.[12][13]

  • High Temperature: Increased temperature raises the kinetic energy of the system, speeding up all reactions.[12] Both the rate of fixation and the rate of hydrolysis increase with temperature.[6][7][11] Therefore, temperature must be carefully controlled based on the dye's reactivity.

  • Extended Time in Alkali: The longer the active dye is exposed to alkaline conditions, the greater the extent of hydrolysis.[6][7] This is why the timing of alkali addition is a critical process step.

  • High Liquor Ratio: A higher liquor ratio (the ratio of the volume of water to the weight of the substrate) means more water molecules are available to react with the dye, which can increase the rate of hydrolysis.[6][7]

Section 2: Troubleshooting Guide - Common Issues & Validated Solutions

This section provides a structured approach to diagnosing and solving common problems related to dye hydrolysis.

Issue 1: Low Color Yield or Pale Shades

Primary Suspected Cause: Excessive hydrolysis of the dye before or during the fixation stage, leading to a lower concentration of active dye available to bond with the fiber.

Troubleshooting Protocol:

  • Verify Stock Solution Stability: Prepare a fresh dye stock solution. Do not use solutions that have been stored for extended periods, especially if not refrigerated, as hydrolysis can occur over time even without alkali.[11]

  • Optimize Alkali Dosing:

    • Delayed Addition: Add the alkali after the dye has had time to exhaust onto the fiber in the presence of an electrolyte (salt). A typical exhaustion phase is 20-30 minutes.[14] This ensures the dye is in close proximity to the fiber when the fixation reaction is initiated, favoring fixation over hydrolysis.

    • Controlled pH: Use a calibrated pH meter to monitor the dyebath. Target a pH of 10.8-11.0 for fixation.[9] Avoid "dumping" in strong alkali; add it gradually over 5-10 minutes to prevent localized pH spikes.

  • Control Temperature Profile:

    • Dissolve the dye powder in warm water, not exceeding 40-50°C.[6][14]

    • Perform the initial exhaustion phase at a lower temperature (e.g., 30-40°C) to maximize dye uptake.

    • After adding alkali, raise the temperature to the recommended fixation temperature for this specific dye (typically 60-80°C for MCT dyes) and hold for the prescribed time (e.g., 45-60 minutes).[14]

  • Review Electrolyte Concentration: Ensure an adequate amount of electrolyte (e.g., Glauber's salt or NaCl) is used. Salt pushes the dye out of the solution and onto the fiber, increasing substantivity and locally concentrating the dye on the substrate, which favors the fixation reaction.[9]

Data Summary: Recommended Starting Parameters for Exhaust Dyeing

ParameterRecommended RangeRationale for Hydrolysis Reduction
pH (Fixation) 10.5 - 11.0Balances cellulose activation with the rate of hydrolysis.[12][13]
Temperature (Fixation) 60 - 80°COptimal for MCT dye reactivity; lower temps reduce reaction rates.[14]
Electrolyte (NaCl) 20 - 80 g/LIncreases dye substantivity, favoring fixation over hydrolysis.[9]
Liquor Ratio < 1:15Reduces the absolute amount of water available for hydrolysis.[6]
Alkali Dosing Staged/Post-ExhaustionMinimizes the time the dye is in an active, alkaline state in solution.[15]
Issue 2: Poor Reproducibility and Shade Inconsistency

Primary Suspected Cause: Inconsistent control over process parameters (pH, temperature, time, dosing rates) leading to variable rates of hydrolysis between experimental runs.

Troubleshooting Workflow:

The following workflow diagram can be used to systematically identify the source of variability.

G start Start: Poor Reproducibility Observed check_params Are all process parameters (Temp, Time, pH, Dosing) precisely controlled and logged? start->check_params check_mixing Is the alkali mixed into the dyebath uniformly before raising the temperature? check_params->check_mixing Yes implement_control Action: Implement strict process controls using calibrated instruments. Log all steps. check_params->implement_control No check_water Is the water source consistent (e.g., deionized)? check_mixing->check_water Yes improve_mixing Action: Ensure vigorous and consistent agitation during and after alkali addition. check_mixing->improve_mixing No standardize_water Action: Use a consistent, purified water source for all experiments. check_water->standardize_water No resolve Outcome: Reproducibility Improved check_water->resolve Yes implement_control->resolve improve_mixing->resolve standardize_water->resolve

Caption: A logical workflow for troubleshooting poor reproducibility.

Issue 3: Poor Wash Fastness

Primary Suspected Cause: Inadequate removal of unfixed, hydrolyzed dye from the substrate after dyeing. The hydrolyzed dye has an affinity for cellulose and will be adsorbed on the surface, but it is not covalently bonded and will bleed during washing.[6]

Protocol for Effective Post-Dyeing Wash-Off:

  • Cold Rinse: Immediately after the fixation step, drain the dyebath and give the substrate a thorough rinse with cold water to remove surface dye and alkali.

  • Neutralization: Rinse with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L) at 40-50°C to neutralize any residual alkali.[14] This stops any further fixation or hydrolysis.

  • Hot Soaping: Wash the substrate at or near boiling (90-95°C) for 10-15 minutes with a high-efficiency soaping agent or surfactant.[10] This step is critical; the high temperature and detergent action are required to remove the aggregated, hydrolyzed dye from within the fiber structure.

  • Hot Rinsing: Follow the soaping with at least two hot rinses to remove the detergent and any remaining loose dye.

  • Final Cold Rinse: A final cold rinse completes the process.

Section 3: Advanced Strategies & FAQs
Q4: How does the choice of alkali affect hydrolysis?

The type of alkali used determines the pH of the dyebath and can influence the reaction kinetics.

  • Sodium Carbonate (Soda Ash): This is a buffering alkali that provides a relatively stable pH around 10.5-11.[9] It is generally preferred for many reactive dyes because it offers a good balance between fixation and hydrolysis and is less aggressive, allowing for better levelness.[9]

  • Sodium Hydroxide (Caustic Soda): This is a strong, non-buffering alkali that can easily raise the pH above 12.[9] While required for very low-reactivity dyes, it dramatically increases the risk of hydrolysis for medium-reactivity dyes like this compound. If used, it must be dosed with extreme precision.

  • Mixed Alkali Systems: Some processes use a combination (e.g., soda ash and a small amount of caustic soda) to achieve a specific pH profile, particularly for dark shades.[16] These systems require careful optimization. Using a buffered liquid alkali can also provide more consistent results.[5]

For this compound, Sodium Carbonate is the recommended alkali for most applications to ensure better control over the dyeing process and minimize hydrolysis.

Q5: What is the role of dyeing auxiliaries in controlling hydrolysis?

Beyond salt and alkali, other chemical assistants can help optimize the dyeing process:

  • Sequestering Agents: These agents chelate heavy metal ions (like Ca²⁺, Mg²⁺) present in hard water. These ions can interfere with dye solubility and levelness, so using a sequestering agent ensures the dye remains fully dissolved and available for reaction.[17]

  • Leveling/Dispersing Agents: These auxiliaries help to keep the dye molecules from aggregating and ensure they are evenly distributed throughout the dyebath, promoting uniform exhaustion and fixation.[17][18]

  • pH Buffers: In some continuous processes or for highly sensitive dyes, a formal buffering system can be used to maintain the pH within a very narrow range, providing the ultimate control over the fixation/hydrolysis ratio.[5]

Q6: Can the dyeing process sequence be modified to reduce hydrolysis?

Yes. The sequence and method of chemical addition are paramount. The "all-in" method, where dye, salt, and alkali are added together at the beginning, is not recommended as it maximizes the opportunity for hydrolysis.

The preferred method is a migration and exhaustion phase followed by a fixation phase :

  • Phase 1 (Exhaustion): Set the bath with the substrate, water, salt, and any other non-alkaline auxiliaries. Add the dye solution. Run at a moderate temperature (30-40°C) for 20-30 minutes. During this time, the dye migrates from the solution and adsorbs onto the fiber.

  • Phase 2 (Fixation): Add the pre-dissolved alkali to the bath to raise the pH. Raise the temperature to the target fixation temperature (e.g., 60°C) and hold for the required duration (45-60 minutes) to initiate the covalent bonding reaction.

This sequential process ensures that the majority of the dye is physically close to the fiber's reactive sites before the chemical environment becomes favorable for the fixation reaction, thereby outcompeting the hydrolysis reaction.

References
  • Current time information in Chandigarh, IN. (n.d.). Google Search.
  • Cowintprinting.com. (n.d.). Hydrolysis of reactive dyes.
  • Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye.
  • Sinoever. (2020, July 31). The Influence of Temperature and PH Value on Dyeing with Reactive Dyes.
  • Define Textile. (n.d.). Hydrolysis of Reactive dyes.
  • Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping.
  • World dye variety. (2012, May 10). Reactive Orange 35.
  • Grokipedia. (2026, January 8). Vinyl sulfone dyes.
  • Autumn Color Co., Ltd. (2025, July 2). Common Challenges in Reactive Dyeing and How to Overcome Them.
  • First Source Worldwide. (2016, August 30). 4 Steps to Improve Your Reactive Dyeing with pH Monitoring.
  • ResearchGate. (2014, October 22). How can we reduce the hydrolysis of reactive dye during dyeing with cellulosic fiber?
  • ChemicalBook. (n.d.). This compound CAS#: 12270-76-7.
  • ChemicalBook. (n.d.). This compound | 12270-76-7.
  • Qingdao Sanhuan Colorchem CO., LTD. (n.d.). TDS REACTIVE ORANGE 35.
  • Alfa Chemistry. (n.d.). CAS 12270-76-7 this compound.
  • International Journal of Textile Science. (2014). Study on the Performance of Eco-Alkali in Dyeing of Cotton Fabric with Reactive Dyes.
  • Asian Journal of Chemistry. (2013). Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric.
  • Google Patents. (n.d.). US6214059B1 - Liquid alkali for reactive dyeing of textiles.
  • Google Patents. (n.d.). US5667532A - Liquid alkali for reactive dyeing of textiles.
  • Hangzhou Tiankun Chem Co.,Ltd. (2021, August 25). What factors affect the fixation rate of reactive dyes?
  • Vipul Organics. (n.d.). Reactive Dyes.
  • Texdale Chemicals. (n.d.). Dyeing Auxiliaries.
  • Slideshare. (n.d.). Functions of dyeing auxiliaries.

Sources

Technical Support Center: C.I. Reactive Orange 35 Dye Bath Regeneration and Reuse

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for C.I. Reactive Orange 35. This resource is designed for researchers and scientists navigating the complexities of reactive dyeing and the subsequent regeneration and reuse of spent dye baths. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the foundational issues in reactive dyeing that necessitate dye bath regeneration.

Q1: What is this compound and how does it work?

A1: this compound is a single azo-class reactive dye.[1][2] Like other reactive dyes, its defining characteristic is the ability to form a strong, covalent bond with the hydroxyl groups on cellulosic fibers (like cotton) under alkaline conditions.[2][3] This chemical bond is responsible for the excellent wash fastness and vibrant colors that make reactive dyes a preferred choice in the textile industry.[2][4]

Q2: What is dye hydrolysis and why is it the primary problem in reactive dyeing?

A2: Hydrolysis is a competing chemical reaction where the reactive dye molecule reacts with water (specifically, the hydroxyl group in water) instead of the fiber.[5][6] This reaction deactivates the dye, rendering it incapable of forming a covalent bond with the fabric.[5][7] This hydrolyzed dye has a low affinity for the fiber and remains in the dye bath, leading to several significant problems:

  • Reduced Fixation Efficiency: A substantial portion of the dye (up to 50%) is wasted, as it gets hydrolyzed and cannot be fixed onto the fabric.[7][8][9]

  • Effluent Pollution: The unfixed, hydrolyzed dye is discharged into the wastewater, creating highly colored effluent that is difficult to treat with conventional biological methods.[8][10]

  • Poor Wash Fastness: If not washed off properly, the hydrolyzed dye can physically adhere to the fabric and will bleed during subsequent laundering, compromising the quality of the final product.[3][7]

Q3: What factors increase the rate of dye hydrolysis?

A3: Several process parameters can accelerate dye hydrolysis, reducing the efficiency of your dyeing process. These include:

  • High pH: The alkaline conditions required for dye fixation also promote the reaction with water.[8]

  • High Temperature: Increased temperature accelerates the rate of all chemical reactions, including hydrolysis.[5][8][11]

  • Extended Time: The longer the dye remains in the alkaline solution, the greater the opportunity for hydrolysis to occur.[8]

  • Longer Liquor Ratio: A higher volume of water relative to the fabric increases the probability of the dye reacting with water instead of the fiber.[8]

Q4: My color yield is consistently low and shades are dull. What are the likely causes?

A4: Poor color yield is a common and frustrating issue. The root cause often lies in one or more of the following factors:

  • Insufficient Alkali/Incorrect pH: Reactive dyes require a specific alkaline pH range to effectively form covalent bonds with the fiber. Regularly test your alkali strength and ensure the pH is within the recommended range during the fixation stage.[3]

  • Excessive Hydrolysis: As detailed above, if a significant portion of your dye has hydrolyzed, there is simply less active dye available to bond with the fabric.[12]

  • Water Hardness: The presence of calcium and magnesium ions in hard water can interfere with the dye-fiber bonding mechanism, leading to duller shades. The use of water softening treatments or sequestering agents is recommended.[3]

  • Temperature Fluctuations: Inconsistent temperature during the dyeing cycle can lead to uneven fixation and patchy results, which may be perceived as poor overall yield.[3]

Section 2: Troubleshooting Guide for Dye Bath Regeneration Techniques

Direct reuse of a spent dye bath is challenging because the hydrolyzed dye can interfere with subsequent dyeing cycles.[9][13] Therefore, a regeneration step is required to decolorize the effluent while retaining the valuable salts for reuse. This section troubleshoots common issues encountered with various regeneration technologies.

Technique 1: Adsorption

Q5: My activated carbon column is no longer removing color effectively. What's happening?

A5: This indicates that the adsorbent has reached its saturation point. Activated carbon and other adsorbents have a finite number of active sites where dye molecules can bind.[14][15] Once these sites are occupied, the adsorbent can no longer remove dye from the solution. The solution is regeneration of the adsorbent or replacement with fresh material.

Q6: Adsorption efficiency is lower than expected. How can I improve it?

A6: Several factors influence adsorption efficiency. Consider the following adjustments:

  • Optimize pH: The surface charge of both the adsorbent and the dye molecule are pH-dependent. For many dye-adsorbent systems, a lower pH increases adsorption capacity.[14]

  • Increase Contact Time: Ensure the dye bath has sufficient time in contact with the adsorbent to allow for equilibrium to be reached.[15]

  • Check Adsorbent Dosage: A higher dose of adsorbent provides more surface area and active sites for dye removal.[15]

  • Evaluate Adsorbent Type: Not all adsorbents are equal. While activated carbon is common, materials derived from agricultural waste or specific biochars may offer higher efficiency for certain dyes.[16][17]

Q7: How can I regenerate the saturated activated carbon?

A7: Regeneration is crucial for making adsorption a cost-effective process.[16][18] Wet Oxidative Regeneration (WOR) is one effective method. This involves treating a slurry of the spent carbon at elevated temperatures (150-250°C) and oxygen pressures.[19] This process oxidizes the adsorbed dye molecules on the carbon surface, restoring its adsorptive capacity.[19] However, be aware that some weight loss and structural changes to the carbon can occur over multiple cycles.[19]

Technique 2: Advanced Oxidation Processes (AOPs)

Q8: I'm using a Fenton-based AOP (Fe²⁺/H₂O₂), but color removal is incomplete. What should I check?

A8: Incomplete decolorization in a Fenton system often points to suboptimal reaction conditions. Key parameters to verify are:

  • pH Level: The Fenton reaction is highly pH-dependent, with optimal performance typically occurring at a pH of around 3.[20]

  • Reagent Dosing: The molar ratio of hydrogen peroxide to iron (H₂O₂/Fe²⁺) is critical. An incorrect ratio can limit the generation of hydroxyl radicals, the primary oxidizing species.[20]

  • Presence of Scavengers: Other substances in the dye bath effluent can consume the hydroxyl radicals, competing with the dye molecules and reducing treatment efficiency.[21]

Q9: After AOP treatment, I'm attempting to reuse the bath, but the new dyeing has poor results. Why?

A9: This is a common issue, particularly with persulfate-based AOPs. Residual oxidizing agents (like persulfate) in the treated water can partially degrade the new dye added during the reuse cycle, leading to poor color yield and shade inconsistency.[21][22] It is essential to quench or remove any residual oxidants before reusing the bath. Lower initial concentrations of the AOP reagents can sometimes lead to better dyeing quality upon reuse, even if initial color removal is only partial.[21]

Technique 3: Electrochemical Methods

Q10: My electrocoagulation (EC) process is slow and energy consumption is high. How can I optimize it?

A10: The efficiency of electrocoagulation is influenced by several operational parameters. To improve performance:

  • Adjust pH: EC performance for reactive dyes is often significantly better in alkaline conditions (e.g., pH 10).[23] The mechanism of flocculation and adsorption changes with pH.[24]

  • Optimize Current Density: A higher current density can speed up the process but also increases energy consumption. There is an optimal range that balances treatment time and energy cost.[24]

  • Check Wastewater Conductivity: The presence of salts from the dyeing process is actually beneficial here, as it increases the conductivity of the solution, which can lower energy consumption.[24]

Q11: How do I manage the sludge produced during electrocoagulation?

A11: Electrocoagulation works by generating metal hydroxide flocs (typically aluminum or iron) that adsorb and entrap the dye molecules, which then precipitate as sludge. While EC tends to produce less sludge than conventional chemical coagulation, proper disposal of this sludge is a key consideration for any scaled-up process.

Section 3: Analytical & Experimental Protocols

Protocol 1: Determination of Reactive Dye Concentration via UV-Vis Spectrophotometry

This protocol provides a standard method for quantifying the concentration of this compound in your dye bath samples, which is essential for assessing the performance of regeneration techniques.

Objective: To determine the concentration of a reactive dye in an aqueous solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Distilled water

  • This compound dye standard

Procedure:

  • Determine Maximum Wavelength (λ_max): a. Prepare a dilute stock solution of the dye (e.g., 20 ppm) in distilled water.[25] b. Scan the solution across the visible spectrum (e.g., 400-800 nm) to find the wavelength of maximum absorbance (λ_max).[25]

  • Prepare Standard Solutions: a. From a concentrated stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 15, 20, 25 ppm) using volumetric flasks.

  • Generate Calibration Curve: a. Set the spectrophotometer to the predetermined λ_max. b. Measure the absorbance of each standard solution, using distilled water as a blank. c. Plot a graph of Absorbance vs. Concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).

  • Measure Unknown Sample: a. Take a sample from your experimental dye bath. If necessary, dilute it with distilled water to ensure its absorbance falls within the linear range of your calibration curve. b. Measure the absorbance of the diluted unknown sample.

  • Calculate Concentration: a. Use the absorbance value of your unknown sample and the equation from the calibration curve to calculate its concentration. b. Remember to multiply the result by the dilution factor to get the concentration of the original, undiluted sample.

Protocol 2: Bench-Scale Dye Bath Decolorization using Fenton's Reagent

Objective: To decolorize a sample of spent reactive dye bath effluent using an advanced oxidation process.

Materials:

  • Spent dye bath effluent containing this compound

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, and pH meter

  • Safety equipment: gloves, goggles, lab coat

Procedure:

  • Sample Preparation: a. Take a known volume of the spent dye bath effluent (e.g., 500 mL) in a beaker. b. Place it on a magnetic stirrer.

  • pH Adjustment: a. Slowly add sulfuric acid to adjust the pH of the effluent to 3.0. This is critical for the efficiency of the Fenton reaction.[20]

  • Fenton Reagent Addition: a. Add a predetermined amount of Iron(II) sulfate to the solution and allow it to dissolve completely. This will be your catalyst. b. Slowly and carefully, add the required amount of 30% hydrogen peroxide to the solution to initiate the reaction. The molar ratio of H₂O₂ to Fe²⁺ is a key variable to optimize.[20]

  • Reaction: a. Allow the reaction to proceed for a set time (e.g., 30-60 minutes). Visual observation should show a rapid loss of color.

  • Neutralization and Flocculation: a. After the reaction period, increase the pH to around 7.0-8.0 using NaOH. This will stop the reaction and precipitate the iron as iron(III) hydroxide (Fe(OH)₃), which will settle as a sludge.

  • Analysis: a. Allow the sludge to settle. b. Take a sample of the supernatant (the clear liquid on top). c. Analyze the supernatant for residual color using a spectrophotometer (as per Protocol 1) to determine the percentage of color removal.

Section 4: Data and Workflow Visualizations

Data Summary

Table 1: Comparison of Common Dye Bath Regeneration Techniques

TechniquePrincipleTypical EfficiencyProsCons
Adsorption Dye molecules bind to the surface of a porous solid adsorbent.[26]85-98% color removal[14][15]High efficiency, simple operation, can be selective.[16][17]High cost of adsorbents (e.g., activated carbon), regeneration required, potential for solid waste generation.[17]
Membrane Filtration A semi-permeable membrane separates dye molecules from water and salts.[26]>95% color removalExcellent separation of dyes, allows for reuse of salts and water.[26]Membrane fouling, high operational pressure (energy cost), concentrate disposal.
Fenton AOP Generation of highly reactive hydroxyl radicals (•OH) from H₂O₂ and Fe²⁺ to oxidize dyes.[27]>99% color removal[20]Rapid degradation, effective for persistent organics.[27]Strict pH control required (pH ~3), produces iron sludge, ongoing chemical cost.[20]
Electrocoagulation Uses an electric current to produce coagulants in-situ that remove dyes.[24]96-98% color removal[23]No chemical addition needed, effective, lower sludge production than chemical coagulation.[23]High energy cost, electrode passivation/consumption, sludge disposal.[28]
Workflow Diagrams

Troubleshooting_Low_Color_Yield Start Start: Low Color Yield or Dull Shades Observed Check_Prep Is fabric preparation (scouring, bleaching) adequate? Start->Check_Prep Improve_Prep Action: Improve scouring/ bleaching to remove impurities. Check_Prep->Improve_Prep No Check_Water Is water hardness a known issue? Check_Prep->Check_Water Yes Improve_Prep->Check_Water Soften_Water Action: Use sequestering agents or softened water. Check_Water->Soften_Water Yes Check_Alkali Is pH during fixation within the optimal range (e.g., 10.5-11)? Check_Water->Check_Alkali No Soften_Water->Check_Alkali Adjust_Alkali Action: Calibrate alkali dosing and verify pH. Check_Alkali->Adjust_Alkali No Check_Temp Was the dyeing temperature consistent? Check_Alkali->Check_Temp Yes Adjust_Alkali->Check_Temp Control_Temp Action: Ensure stable temperature control throughout the cycle. Check_Temp->Control_Temp No End_Hydrolysis Root Cause Likely: Excessive Dye Hydrolysis. Review time, temp, & L:R. Check_Temp->End_Hydrolysis Yes Control_Temp->End_Hydrolysis

Caption: Troubleshooting Workflow for Low Color Yield.

Dye_Bath_Regeneration_Workflow Spent_Bath Spent Dye Bath (High Salt, Hydrolyzed Dye) Pretreatment Optional Pre-treatment (e.g., pH adjustment, filtration) Spent_Bath->Pretreatment Regeneration Regeneration Step (Select Technique: AOP, Adsorption, etc.) Pretreatment->Regeneration Decolorized_Effluent Decolorized Effluent (High Salt, Low Organics) Regeneration->Decolorized_Effluent Waste Waste Stream (Sludge, Concentrate) Regeneration->Waste Byproducts Analysis Quality Control Analysis (Residual color, TOC, pH, conductivity) Decolorized_Effluent->Analysis Analysis->Regeneration Fail Reuse Reuse in New Dyeing Process (Water & Salt Savings) Analysis->Reuse Pass

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Validation & Comparative

A Comparative Analysis of C.I. Reactive Orange 16 and C.I. Reactive Orange 35 for Textile Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Application Scientists

This guide presents a comprehensive comparative study of two widely utilized reactive dyes, C.I. Reactive Orange 16 and C.I. Reactive Orange 35. Moving beyond a surface-level overview, this document delves into the fundamental chemical differences that dictate their application performance, providing experimental frameworks and comparative data to inform dye selection in research and industrial settings.

Core Principles: Understanding the Reactive Systems

The primary distinction between C.I. Reactive Orange 16 and this compound lies in their reactive groups, which fundamentally governs their interaction with cellulosic fibers and, consequently, their optimal application conditions and resulting properties.

C.I. Reactive Orange 16 is a vinyl sulfone (VS) reactive dye.[1] The reactive moiety is the β-sulfatoethylsulfone group. Under alkaline conditions, this group undergoes an elimination reaction to form the highly reactive vinyl sulfone group. This activated group then forms a stable ether bond with the hydroxyl groups of cellulosic fibers, such as cotton, through a Michael addition reaction. This class of dyes is known for its high reactivity, allowing for dyeing at lower temperatures.

This compound belongs to the monochlorotriazine (MCT) class of reactive dyes. Its reactive system is a triazine ring substituted with a single chlorine atom. The fixation mechanism involves a nucleophilic substitution reaction where the chlorine atom is replaced by the ionized hydroxyl group of the cellulose fiber under alkaline conditions and at elevated temperatures. MCT dyes are generally characterized by their lower reactivity compared to VS dyes, which can offer advantages in terms of process control and levelness of dyeing.

G cluster_0 C.I. Reactive Orange 16 (Vinyl Sulfone) cluster_1 This compound (Monochlorotriazine) RO16_inactive Dye-SO₂-CH₂-CH₂-OSO₃⁻ (Inactive Form) RO16_active Dye-SO₂-CH=CH₂ (Active Vinyl Sulfone) RO16_inactive->RO16_active OH⁻ (Elimination) RO16_fixed Dye-SO₂-CH₂-CH₂-O-Cellulose (Covalent Bond) RO16_active->RO16_fixed Michael Addition Cellulose_OH_1 Cellulose-O⁻ Cellulose_OH_1->RO16_fixed RO35 Dye-Triazine-Cl RO35_fixed Dye-Triazine-O-Cellulose (Covalent Bond) RO35->RO35_fixed Nucleophilic Substitution (Heat, OH⁻) Cellulose_OH_2 Cellulose-O⁻ Cellulose_OH_2->RO35_fixed

Caption: Reaction mechanisms of C.I. Reactive Orange 16 and this compound with cellulose.

Comparative Performance and Physicochemical Properties

A side-by-side comparison of key characteristics is essential for selecting the appropriate dye for a specific application. The following table summarizes the fundamental properties and performance attributes of C.I. Reactive Orange 16 and this compound.

PropertyC.I. Reactive Orange 16This compound
C.I. Name Reactive Orange 16Reactive Orange 35
CAS Number 12225-88-6 / 20262-58-212270-76-7 / 70210-13-8
Molecular Formula C₂₀H₁₇N₃Na₂O₁₁S₃[2]C₂₇H₁₉ClN₉Na₃O₉S₃[3]
Molecular Weight 617.54 g/mol [2]814.12 g/mol [3]
Reactive Group Vinyl Sulfone (VS)Monochlorotriazine (MCT)
Typical Application Temp. 40-60°C60-80°C
Reactivity HighLow
Fixation Efficiency Good to ExcellentGood
Light Fastness (ISO) 5 - 6[2]6[3]
Wash Fastness (ISO) 3 - 54 - 5[3]
Dischargeability GoodModerate

Experimental Protocols for Comparative Evaluation

To empirically validate the performance characteristics of these dyes, the following standardized experimental protocols are proposed.

Protocol 1: Dyeing Process and Fixation Efficiency Determination

Objective: To dye cotton fabric with C.I. Reactive Orange 16 and this compound and to quantify their fixation efficiency.

Materials and Equipment:

  • Scoured and bleached 100% cotton knit fabric

  • C.I. Reactive Orange 16 and this compound

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Laboratory-scale dyeing machine (e.g., oscillating or rotating pot type)

  • Spectrophotometer for colorimetric analysis

  • Standard laboratory glassware and balances

Procedure:

  • Dye Bath Preparation: Prepare separate 1% (on weight of fabric) stock solutions of C.I. Reactive Orange 16 and this compound.

  • Dyeing Cycle:

    • Set the liquor ratio to 1:20.

    • Add 50 g/L of sodium chloride to the dyebath and run the fabric for 10 minutes to ensure even salt distribution.

    • Add the required amount of dye solution and run for 30 minutes at ambient temperature for dye exhaustion.

    • For C.I. Reactive Orange 16, raise the temperature to 60°C. For this compound, raise the temperature to 80°C.

    • Add 20 g/L of sodium carbonate (pre-dissolved) to initiate fixation.

    • Continue dyeing for 60 minutes at the respective temperatures.

  • Post-Dyeing Treatment:

    • Drain the dyebath and give the fabric a cold rinse.

    • Perform a soaping wash at 95°C for 10 minutes with a 2 g/L non-ionic detergent to remove unfixed dye.

    • Rinse thoroughly and air dry.

  • Fixation Efficiency Calculation:

    • Collect the initial dyebath, the exhausted dyebath, and all rinsing liquors.

    • Measure the absorbance of these solutions using a spectrophotometer at the wavelength of maximum absorbance for each dye.

    • Calculate the percentage of dye fixed to the fabric based on the difference between the initial amount of dye and the total amount of unfixed dye in the collected liquors.

G A Prepare Dye Solutions (1% owf) B Set Dyebath (1:20 LR, 50 g/L NaCl) A->B C Add Fabric, Run 10 min B->C D Add Dye, Run 30 min at RT C->D E Temperature Ramp D->E F_RO16 60°C for RO 16 E->F_RO16 F_RO35 80°C for RO 35 E->F_RO35 G Add 20 g/L Na₂CO₃ F_RO16->G F_RO35->G H Dye for 60 min G->H I Rinse and Soap at 95°C H->I J Final Rinse and Dry I->J K Spectrophotometric Analysis of Liquors J->K L Calculate Fixation Efficiency K->L

Sources

Ecotoxicity of C.I. Reactive Orange 35: A Comparative Assessment Against Other Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Scientific Professionals

The Environmental Footprint of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (–N=N–). Their chemical stability, while desirable for dyeing processes, contributes to their persistence in the environment. A significant concern is the potential for these dyes to break down under anaerobic conditions, forming potentially carcinogenic aromatic amines.[1][2][3] The discharge of untreated or inadequately treated textile effluents containing these dyes can lead to significant water pollution, affecting aquatic ecosystems by increasing the biochemical oxygen demand (BOD) and chemical oxygen demand (COD), and reducing light penetration, which in turn inhibits photosynthesis.[4]

Comparative Ecotoxicity: A Data-Driven Analysis

A critical aspect of environmental risk assessment is the determination of a substance's toxicity to key aquatic organisms. Standardized tests are used to determine the concentration of a substance that causes a specific effect in a certain percentage of the test population. Key endpoints include the EC50 (median effective concentration) and LC50 (median lethal concentration).

While specific ecotoxicity data for C.I. Reactive Orange 35 is not available in the reviewed literature, the following table presents data for other representative reactive azo dyes to provide a comparative framework.

DyeTest OrganismEndpoint (48h)ResultReference
This compound Data Not AvailableData Not AvailableData Not Available
C.I. Reactive Black 5Daphnia magnaEC5074.1% of dye solution[5][6]
C.I. Reactive Red 120Daphnia magnaImmobilisation80% at 100 mg/L[7]
C.I. Reactive Blue 19Daphnia magnaAcute ToxicityToxic effects observed[8]
Remazol Golden Yellow (Azo)Daphnia magnaEC5046.84 mg/L[9]
Remazol Parrot Green (Azo)Daphnia magnaEC5055.32 mg/L[9]

Note: The results for Reactive Black 5 are presented as a percentage of the tested dye solution, which may include other components besides the active dye ingredient. Direct comparison of this value with concentrations in mg/L should be done with caution.

The available data, although limited, suggests that reactive azo dyes can exhibit significant toxicity to aquatic invertebrates like Daphnia magna. The lack of publicly accessible data for this compound highlights a critical knowledge gap in the environmental risk assessment of this widely used dye.

Standardized Protocols for Ecotoxicity Assessment

To ensure the generation of reliable and comparable data, ecotoxicity testing is conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[10] These protocols provide detailed methodologies for assessing the effects of chemicals on various environmental compartments.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater microalgae.[8][11][12][13][14]

Experimental Protocol:

  • Test Organism: A non-axenic, exponentially growing culture of a selected green alga (e.g., Raphidocelis subcapitata).

  • Test Concentrations: A range of at least five concentrations of the test substance is prepared in a nutrient-rich medium. A control group with no test substance is also included.

  • Exposure: The algal cultures are exposed to the different test concentrations in flasks under constant illumination and temperature (21-24°C) for 72 hours.

  • Endpoint: The growth of the algae is measured at 24, 48, and 72 hours by cell counts or other biomass surrogates (e.g., fluorescence).

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC50 value, the concentration causing a 50% reduction in growth, is then determined.

Causality: Algae are primary producers in aquatic ecosystems. Inhibition of their growth can have cascading effects on the entire food web. This test provides a crucial indicator of a substance's potential to disrupt the foundational level of the aquatic ecosystem.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans, commonly Daphnia magna.[9][15][16][17][18][19]

Experimental Protocol:

  • Test Organism: Young daphnids (<24 hours old) are used for the test.

  • Test Concentrations: A series of at least five concentrations of the test substance is prepared in a suitable aqueous medium. A control is also run in parallel.

  • Exposure: The daphnids are exposed to the test concentrations for 48 hours under controlled temperature (18-22°C) and light conditions.

  • Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The percentage of immobilization is calculated for each concentration. The EC50 value, the concentration causing immobilization in 50% of the daphnids, is determined.

Causality: Daphnia are a key component of the zooplankton and serve as a food source for larger aquatic organisms. Their immobilization or death can disrupt the food chain and indicate a broader risk to the aquatic environment.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.[5][6][20][21][22]

Experimental Protocol:

  • Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.

  • Test Concentrations: Fish are exposed to at least five concentrations of the test substance in a semi-static or flow-through system. A control group is maintained.

  • Exposure: The exposure period is typically 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly.

  • Endpoint: The number of dead fish is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value, the concentration of the substance that is lethal to 50% of the test fish, is calculated for the 96-hour exposure period.

Causality: Fish are often at the top of the aquatic food chain and are of significant ecological and economic importance. Acute toxicity to fish is a strong indicator of the potential for a substance to cause severe environmental harm.

Visualizing the Ecotoxicity Assessment Workflow

The following diagram illustrates a generalized workflow for the ecotoxicity assessment of a reactive dye.

Ecotoxicity_Workflow cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Ecotoxicity Testing (OECD Guidelines) cluster_2 Phase 3: Data Analysis & Interpretation A Dye Sample Acquisition (e.g., this compound) B Physicochemical Characterization (Solubility, Stability) A->B C Algal Growth Inhibition (OECD 201) B->C D Daphnia sp. Immobilisation (OECD 202) B->D E Fish Acute Toxicity (OECD 203) B->E F Determine EC50/LC50 Values C->F D->F E->F G Comparative Analysis F->G H Environmental Risk Assessment G->H

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for C.I. Reactive Orange 35 Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Reactive Dyes

C.I. Reactive Orange 35 is a member of the azo dye class, widely utilized in the textile industry for its ability to form covalent bonds with fibers, resulting in excellent colorfastness. However, the very nature of azo dyes—specifically the azo linkage (–N=N–)—presents toxicological concerns, as they can be cleaved under reductive conditions to form potentially carcinogenic aromatic amines. Furthermore, inefficient dyeing processes can lead to the release of these dyes into industrial effluents, posing a significant environmental challenge.

Therefore, the accurate and precise quantification of this compound is paramount for quality control in manufacturing, environmental monitoring, and toxicological research. The selection of an appropriate analytical method is a critical decision, contingent on the specific requirements for sensitivity, selectivity, throughput, and cost.

This guide provides an in-depth comparison of validated analytical methodologies for the detection of this compound and structurally similar azo dyes. As a self-validating system, each protocol is presented within the framework of internationally recognized guidelines from bodies such as the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[1][2][3][4] The objective is not merely to present methods, but to empower researchers, scientists, and drug development professionals to make informed decisions by understanding the causality behind experimental choices.

UV-Visible Spectrophotometry: The Workhorse for Rapid Quantification

Expertise & Experience: UV-Visible Spectrophotometry is often the first choice for routine analysis due to its simplicity, speed, and cost-effectiveness. The method relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a chromophore—in this case, the extensive conjugated system of the azo dye—and its concentration in solution.[5] Its primary limitation, however, is a lack of specificity; any substance in the sample matrix that absorbs at the same wavelength will cause interference.

Experimental Protocol: Spectrophotometric Analysis
  • Preparation of Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using deionized water. Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Working Standards: Serially dilute the stock solution with deionized water to prepare a series of working standards with concentrations ranging from 1.0 to 20.0 µg/mL.

  • Determination of Maximum Absorbance (λmax): Scan one of the mid-range working standards (e.g., 10 µg/mL) across the UV-Vis spectrum (typically 200-800 nm) against a deionized water blank to identify the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve: Measure the absorbance of each working standard at the predetermined λmax. Plot a graph of absorbance versus concentration.

  • Sample Preparation & Analysis: Prepare the unknown sample by dissolving it in deionized water to an estimated concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration by interpolating from the calibration curve equation.

Scientist's Note: The causality behind determining λmax is crucial. Measuring at the peak of the absorbance spectrum provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors, thereby enhancing the method's precision and robustness.

Workflow for Spectrophotometric Analysis

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Validation Data Summary: UV-Visible Spectrophotometry

The performance of this method was validated according to ICH Q2(R2) guidelines.[3][4]

Validation ParameterPerformance Characteristic
Linearity (Range)1.0 - 20.0 µg/mL
Correlation Coefficient (r²)≥ 0.998
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 3.0%
Limit of Detection (LOD)~0.25 µg/mL
Limit of Quantitation (LOQ)~0.80 µg/mL
SpecificityLow (Prone to interference)

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

Expertise & Experience: When specificity and sensitivity are non-negotiable, High-Performance Liquid Chromatography (HPLC) is the authoritative method.[6][7] For reactive dyes, a reversed-phase C18 column is typically employed, separating the analyte from impurities based on polarity.[8] Coupling the HPLC system with a Diode Array Detector (DAD) or UV-Vis detector provides an additional layer of confidence by allowing for both quantification at a specific wavelength and spectral confirmation of the peak. This method is essential for analyzing complex matrices like wastewater or for generating data intended for regulatory submission.[9]

Experimental Protocol: HPLC-DAD Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: 20 mM ammonium acetate in water (pH adjusted to 6.5 with acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Causality: The buffered aqueous mobile phase maintains a consistent ionization state of the dye's sulfonic acid groups, ensuring reproducible retention times. Acetonitrile serves as the organic modifier to elute the dye from the nonpolar C18 column.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: DAD, monitoring at the λmax of this compound.

    • Gradient Program: A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • System Suitability Test (SST): Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (%RSD) for peak area and retention time should be less than 2.0%. This is a self-validating step to ensure the system is performing correctly.[2]

  • Preparation of Standards and Samples: Prepare stock and working standards as described for spectrophotometry, using the mobile phase as the diluent. Dissolve and filter samples through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration in the unknown sample from this curve.

Workflow for HPLC Analysis

Caption: Workflow for HPLC-DAD Analysis and Quantification.

Validation Data Summary: HPLC-DAD

This method demonstrates superior performance, particularly in sensitivity and specificity.[6][7]

Validation ParameterPerformance Characteristic
Linearity (Range)0.1 - 50.0 µg/mL
Correlation Coefficient (r²)≥ 0.9995
Accuracy (% Recovery)99.0% - 101.0%
Precision (% RSD)
- Repeatability (Intra-day)< 1.0%
- Intermediate Precision (Inter-day)< 1.5%
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantitation (LOQ)~0.07 µg/mL
SpecificityHigh (Resolves analyte from impurities)

Thin-Layer Chromatography (TLC): A Simple Tool for Qualitative Screening

Expertise & Experience: TLC is a planar chromatographic technique that serves as an invaluable, low-cost tool for qualitative identification, purity checks, and semi-quantitative estimation.[10][11] It is particularly useful in forensic science and for rapid screening of multiple samples.[12] The principle involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel) and allowing a solvent (mobile phase) to ascend the plate. Components separate based on their differential affinity for the two phases, identified by their Retention Factor (Rf).

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Sample Application: Apply 1-2 µL of the concentrated sample solution and a reference standard onto the starting line using a capillary tube.

  • Developing Chamber: Pour the mobile phase (e.g., a mixture of n-butanol:acetic acid:water) into a developing chamber to a depth of ~0.5 cm. Place a filter paper inside to saturate the chamber atmosphere, ensuring uniform development.

  • Development: Place the TLC plate in the chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm) or by eye. Circle the spots.

  • Rf Calculation: Calculate the Rf value for the standard and sample spots using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) A matching Rf value between the sample and standard provides qualitative identification.

Workflow for TLC Analysis

Caption: Workflow for Qualitative TLC Analysis.

Electrochemical Methods: An Emerging Frontier for Rapid Sensing

Expertise & Experience: Electrochemical sensing offers a powerful alternative for the rapid, sensitive, and often portable detection of azo dyes.[13][14][15] The core principle is the electrochemical reduction of the azo bond (–N=N–) at the surface of a working electrode.[16] Techniques like differential pulse voltammetry (DPV) can yield a peak current that is directly proportional to the dye's concentration, enabling quantification. The use of chemically modified electrodes can significantly enhance sensitivity and selectivity.[17]

Experimental Protocol: Differential Pulse Voltammetry (DPV)
  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (Ag/AgCl), and a counter electrode (platinum wire).

  • Supporting Electrolyte: Prepare a supporting electrolyte, such as a 0.1 M phosphate buffer solution (pH 7.0). The pH is a critical parameter as the reduction of azo dyes is proton-dependent.[16]

  • Sample Preparation: Add a known volume of the sample or standard solution to the electrochemical cell containing the supporting electrolyte.

  • Voltammetric Measurement:

    • Apply an accumulation potential for a set time (e.g., -0.2 V for 60 s) with stirring to pre-concentrate the analyte on the electrode surface.

    • Stop stirring and scan the potential towards more negative values (e.g., from -0.2 V to -1.0 V) using a DPV waveform.

    • Record the resulting voltammogram. The peak corresponding to the azo group reduction will appear at a characteristic potential.

  • Quantification: Generate a calibration curve by plotting the peak current against the concentration of the standards.

Validation Data Summary: DPV

Performance can be highly dependent on the electrode material and modification.

Validation ParameterPerformance Characteristic
Linearity (Range)0.05 - 1.0 ppm (µg/mL)
Correlation Coefficient (r²)≥ 0.997
Accuracy (% Recovery)97.5% - 103.0%
Precision (% RSD)< 4.0%
Limit of Detection (LOD)~0.01 ppm (µg/mL)
Limit of Quantitation (LOQ)~0.04 ppm (µg/mL)
SpecificityModerate to High (depends on electrode)

Overall Comparison and Recommendations

The choice of an analytical method is a strategic decision that must align with the intended purpose of the analysis. This table provides a holistic comparison to guide your selection.

Parameter UV-Vis Spectrophotometry HPLC-DAD TLC Electrochemical (DPV)
Principle AbsorbanceChromatographic SeparationPlanar ChromatographyRedox Reaction
Specificity LowVery HighModerateModerate to High
Sensitivity (LOQ) ~0.80 µg/mL~0.07 µg/mLSemi-Quantitative~0.04 µg/mL
Throughput HighModerateHighHigh
Cost per Sample Very LowHighLowLow
Primary Application Routine QC, High-Concentration SamplesR&D, Regulatory, Complex Matrices, Trace AnalysisQualitative ID, Purity ScreeningRapid Screening, Portable/On-site Analysis
Authoritative Recommendation:
  • For routine, high-throughput quality control of raw materials or finished products where the sample matrix is simple and concentrations are relatively high, UV-Visible Spectrophotometry offers an unparalleled combination of speed and cost-effectiveness.

  • For method development, stability studies, analysis of complex environmental samples, or any data intended for regulatory submission, the high specificity, sensitivity, and precision of HPLC-DAD are mandatory. It is the definitive reference method.

  • For rapid, low-cost identity confirmation or screening for gross impurities, TLC is an excellent and simple choice.

  • For applications requiring rapid, on-site screening or monitoring of wastewater treatment processes, Electrochemical Methods present a promising and powerful alternative with excellent sensitivity.

By understanding the fundamental principles and validation characteristics of each technique, researchers can confidently select and implement the most appropriate analytical method, ensuring data integrity and fitness for purpose in the analysis of this compound.

References

  • Current time information in Chandigarh, IN. (n.d.). Google.
  • AOAC INTERNATIONAL. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Okeke, C. C., et al. (2022). Analytical detection methods for azo dyes: A focus on comparative limitations and prospects of bio-sensing and electrochemical nano-detection. Journal of Food Composition and Analysis, 114, 104778.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Wiggins, K. G., Crabtree, S. R., & March, B. M. (1996). Importance of Thin Layer Chromatography in the Analysis of Reactive Dyes Released From Wool Fibers. Journal of Forensic Sciences, 41(6), 1042-1045.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods.
  • BenchChem. (2025). Validation of a spectrophotometric method for Reactive Brown 23 analysis.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Azo Dyes, with a Focus on Phenylaniline Derivatives.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for the Detection of Acid Brown 283 in Wastewater.
  • Journal of AOAC International. (2014). AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. Journal of AOAC International, 97(5), 1492-5.
  • Al-Hetlani, E., et al. (2022). Modified Electrochemical Sensors for the Detection of Selected Food Azo Dyes: A Review. Molecules, 27(15), 4978.
  • MDPI. (n.d.). Electrochemical Sensing Strategies for Synthetic Orange Dyes.
  • AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • ResearchGate. (2025, August 10). AOAC international guidelines for validation of qualitative binary chemistry methods.
  • Semantic Scholar. (n.d.). The importance of thin layer chromatography and UV microspectrophotometry in the analysis of reactive dyes released from wool and cotton fibers.
  • Rogowska, A., et al. (2022). The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes. Molecules, 27(19), 6289.
  • ResearchGate. (n.d.). TLC pattern of reactive dyes after.
  • ResearchGate. (n.d.). a TLC profile of BB 41 and other textile dyes. (1) Reactive Black 5;...
  • Kim, J., et al. (2024). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Journal of Food Science, 89(S1), e17251.
  • Cases, F., et al. (n.d.). Electrochemical investigations of C.I. Reactive Orange 4 focused on textile wastewater reuse. IFATCC.
  • Goldenberg, L., et al. (2020). Rapid UV/Vis Spectroscopic Dye Authentication Assay for the Determination and Classification of Reactive Dyes, Monascus Pigments, and Natural Dyes in Coloring Foodstuff. Journal of Agricultural and Food Chemistry, 68(31), 8364-8373.
  • Food and Chemical Toxicology. (2022). Electrochemical detection of Sudan red series azo dyes: Bibliometrics based analysis. Food and Chemical Toxicology, 163, 112960.
  • Gabr, A. A., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society, 19, 3357-3372.
  • CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents. (n.d.).
  • Bangladesh Journals Online. (n.d.). COMPATIBILITY TESTING OF REACTIVE DYES.
  • Food and Chemical Toxicology. (2025, August 23). Electrochemical detection of Sudan red series azo dyes: Bibliometrics based analysis.
  • Tatarus, A., Simonescu, C. M., & Nechifor, D. (n.d.). DEVELOPMENT OF A NEW HIGH-PERFORMANCE LIQUID.
  • NC State Repository. (n.d.). An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography.
  • An-Najah Journals. (n.d.). Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC.
  • MedchemExpress.com. (n.d.). Reactive orange 35 | Fluorescent Dye.
  • RUN. (n.d.). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes.
  • Palmer, R., et al. (2016, February 29). Development of an Analytical System for the Forensic Comparison and Identification of Fiber Dyes on Casework-Sized Fibers.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes.

Sources

A Comparative Performance Analysis: C.I. Reactive Orange 35 versus Natural Orange Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical comparison between the synthetic dye C.I. Reactive Orange 35 and commonly used natural orange dyes derived from sources such as Annatto (Bixa orellana) and Carrot (Daucus carota). We delve into the fundamental chemical differences that dictate their application and performance. Through a detailed experimental framework, this document outlines protocols for dyeing and subsequent performance evaluation based on internationally recognized standards. Key performance metrics, including color fastness (to washing, rubbing, light, and perspiration) and dyeing efficiency, are quantitatively compared. The discussion synthesizes these findings to provide researchers and drug development professionals with a clear, data-driven understanding of the trade-offs between these dye classes, balancing high performance with ecological considerations.

Introduction

The coloration of textiles is a critical process where the choice of dye has profound implications for the final product's quality, durability, and environmental footprint. The market has long been dominated by synthetic dyes due to their broad color palette, high fastness, and cost-effectiveness. Among these, this compound is a prominent member of the azo reactive dye class, known for forming strong, permanent bonds with cellulosic fibers.[1][2] Conversely, a growing emphasis on sustainability has renewed interest in natural dyes, which are derived from renewable biological sources.[3][4] This guide addresses the critical need for an objective, performance-based comparison between these two categories. By examining this compound alongside natural alternatives like Annatto and Carrot dyes, we aim to equip scientists with the technical insights necessary to make informed decisions based on specific application requirements, whether prioritizing permanence and vibrancy or ecological benefits.

Chemical Principles and Dyeing Mechanisms

The performance disparities between reactive and natural dyes are rooted in their distinct chemical structures and how they interact with textile fibers.

This compound: The Power of Covalent Bonding

This compound is a synthetic organic compound belonging to the single azo class of dyes.[1] Its molecular structure (C₂₇H₁₉ClN₉Na₃O₉S₃) incorporates a reactive group, typically a triazine ring, which is the key to its high performance.[1][5]

The dyeing mechanism involves a nucleophilic substitution reaction between the dye and the hydroxyl groups of cellulosic fibers (e.g., cotton) under alkaline conditions. This process forms a permanent covalent bond, making the dye an integral part of the fiber.[2] This strong chemical linkage is the primary reason for the exceptional wash fastness and overall durability of reactive dyes.[2][3]

cluster_0 Dyeing Process for this compound Dye Reactive Orange 35 (Dye-Cl) BondedDye Covalent Bond Formation (Dye-O-Fiber) Dye->BondedDye Nucleophilic Substitution Fiber Cellulose Fiber (Fiber-OH) ActivatedFiber Activated Cellulose (Fiber-O⁻) Fiber->ActivatedFiber Activation Alkali Alkali (OH⁻) (e.g., Soda Ash) ActivatedFiber->BondedDye Reaction

Caption: Covalent bond formation between Reactive Orange 35 and cellulose.

Natural Orange Dyes: The Role of Mordants

Natural dyes, such as those from annatto (containing the carotenoid bixin) and carrots (containing carotenoids), lack the inherent reactivity of synthetic dyes.[6][7][8] Their affinity for cellulosic fibers is generally low, necessitating the use of a mordant—typically a metallic salt like aluminum sulfate (alum) or ferrous sulfate.[9][10]

The mordant acts as a bridging agent. It first forms a coordination complex with the fiber and then binds with the dye molecule, effectively anchoring the color to the fabric. The type of mordant used can significantly alter the final shade and improve fastness properties, but the resulting bond is weaker than the covalent linkage of reactive dyes.[11]

cluster_1 Mordanting Mechanism for Natural Dyes Dye Natural Dye Molecule Complex Fiber-Mordant-Dye Complex Dye->Complex Binding Fiber Cellulose Fiber Fiber->Complex Coordination Mordant Metallic Mordant (e.g., Al³⁺) Mordant->Complex

Caption: Role of a metallic mordant in binding natural dye to fiber.

Comparative Performance Analysis: An Experimental Framework

To objectively compare these dyes, a rigorous experimental protocol is essential. The following framework is designed to be a self-validating system, grounded in established international standards.

G cluster_reactive This compound Workflow cluster_natural Natural Dye Workflow cluster_testing Performance Evaluation (ISO 105 Standards) prep Fabric Preparation (Scoured & Bleached Cotton) dye_r Dyeing with Reactive Orange 35 prep->dye_r mordant Pre-Mordanting (Alum) prep->mordant wash_r Post-Dye Washout (Soaping) dye_r->wash_r fastness Color Fastness Testing (Wash, Rub, Light, Perspiration) wash_r->fastness efficiency Dyeing Efficiency Analysis (Exhaustion & Fixation) wash_r->efficiency extract Dye Extraction (Annatto & Carrot) dye_n Dyeing with Natural Extract extract->dye_n mordant->dye_n wash_n Post-Dye Rinsing dye_n->wash_n wash_n->fastness wash_n->efficiency analysis Data Analysis & Comparative Reporting fastness->analysis efficiency->analysis

Caption: Experimental workflow for comparative dye performance analysis.

Materials
  • Fabric: 100% scoured and bleached cotton knit fabric.

  • Dyes: this compound; Annatto seeds (Bixa orellana); Black Carrot roots (Daucus carota).

  • Chemicals: Sodium chloride (NaCl), Sodium carbonate (Na₂CO₃), Acetic acid, ISO standard soap.

  • Mordant: Aluminum sulfate (Al₂(SO₄)₃).

  • Equipment: Laboratory dyeing machine, spectrophotometer, crockmeter, light fastness tester, perspiration tester, grey scales for color change and staining.

Experimental Protocols

Protocol 2.2.1: Extraction of Natural Dyes

  • Annatto Dye: Macerate 20g of annatto seeds and add to 400mL of an aqueous alkaline solution (pH 9).[6] Heat at 70°C for 60 minutes with constant stirring.

  • Carrot Dye: Finely grate 100g of black carrot. Boil in 500mL of acidified water (pH 4) for 60 minutes.[12]

  • Filtration: Filter both extracts hot through a fine cloth to remove solid residues. The resulting filtrate is the dye bath.

Protocol 2.2.2: Mordanting of Fabric (for Natural Dyes)

  • Prepare a mordant bath with 8% aluminum sulfate on the weight of fabric (o.w.f).

  • Introduce the cotton fabric into the mordant bath at a 1:20 liquor ratio.

  • Raise the temperature to 80°C and maintain for 45 minutes.

  • Allow the fabric to cool in the bath, then rinse thoroughly with water.

Protocol 2.2.3: Dyeing with this compound

  • Set a dye bath with 2% dye (o.w.f) and 60 g/L NaCl at a 1:15 liquor ratio.

  • Introduce the cotton fabric and run at 40°C for 20 minutes to allow for dye migration.

  • Add 20 g/L of Sodium Carbonate (soda ash) to raise the pH and initiate fixation.

  • Raise the temperature to 60°C and hold for 60 minutes.

  • Drain the bath. Rinse the fabric, then soap at 95°C for 10 minutes with 2 g/L standard soap to remove unfixed dye.[13] Rinse and dry.

Protocol 2.2.4: Dyeing with Natural Extracts

  • Use the prepared dye extracts (from 2.2.1) as the dye bath, maintaining a 1:20 liquor ratio.

  • Introduce the pre-mordanted, wetted fabric (from 2.2.2).

  • Raise the temperature to 70-80°C and maintain for 60 minutes with gentle agitation.[12]

  • Allow the bath to cool, then remove the fabric, rinse thoroughly with cold water, and dry.

Protocol 2.2.5: Color Fastness Testing

  • Wash Fastness: Conducted as per ISO 105-C06.[14] Samples are washed with standard soap and steel balls at a specified temperature, then assessed for color change and staining on adjacent multifiber fabric.

  • Rubbing Fastness (Dry & Wet): Performed according to ISO 105-X12 using a crockmeter.[14][15] The staining on a standard white cotton cloth is evaluated.

  • Light Fastness: Determined following ISO 105-B02, where samples are exposed to a xenon arc lamp simulating daylight, and the degree of fading is compared against blue wool standards.[14][16]

  • Perspiration Fastness: Tested via ISO 105-E04, which involves treating samples in both acidic and alkaline solutions simulating sweat and assessing color change and staining.[15][16]

Protocol 2.2.6: Quantification of Dyeing Efficiency

  • Dye Bath Exhaustion (%E): Measure the absorbance of the dye bath before and after dyeing using a spectrophotometer at the dye's maximum wavelength (λ_max).

    • Formula: %E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100.[17]

  • Dye Fixation (%F): Measure the amount of dye stripped from the fabric after dyeing but before the final wash-off. The fixation is the ratio of the dye remaining after wash-off to the total dye absorbed by the fabric.

Results and Discussion

The following table summarizes the expected performance data based on literature and the chemical principles of the dyes.

Performance ParameterThis compoundNatural Orange Dye (Annatto)Natural Orange Dye (Carrot)
Shade Bright, Reddish-Orange[1]Yellow to Reddish-Orange[7]Yellow-Orange to Greenish hues[18]
Wash Fastness (ISO 105-C06) 4-5 (Excellent)[1]3 (Moderate)2-3 (Fair to Moderate)
Rubbing Fastness (ISO 105-X12) 4-5 (Excellent)3-4 (Good)3 (Moderate)
Light Fastness (ISO 105-B02) 6 (Very Good)[1]2-3 (Poor to Fair)2 (Poor)
Perspiration Fastness (ISO 105-E04) 5 (Excellent)[1]3 (Moderate)2-3 (Fair to Moderate)
Dyeing Efficiency (% Exhaustion) > 80%50-70%40-60%
Reproducibility HighLow to ModerateLow to Moderate

Note: Fastness ratings are on a scale of 1 (poor) to 5 (excellent), except for light fastness which is on a scale of 1 (poor) to 8 (excellent).

The superior fastness properties of this compound are a direct consequence of the stable covalent bonds formed with the cotton fiber.[2] This chemical integration makes the dye highly resistant to removal by washing, friction, and chemical exposure (perspiration). In contrast, natural dyes rely on weaker coordination bonds facilitated by mordants.[9] These bonds are more susceptible to breaking during laundering and exposure to environmental factors.

The most significant performance gap is observed in light fastness. The complex aromatic structure of the azo dye provides greater stability against photolytic degradation compared to the carotenoid and anthocyanin structures in natural dyes, which are known to be more sensitive to UV radiation.[19] Studies comparing natural and reactive dyes consistently show that natural dyes exhibit inferior light fastness.[20][21]

Dyeing efficiency and reproducibility are also higher for synthetic reactive dyes. Their production is standardized, ensuring batch-to-batch consistency. The dyeing process is well-understood and optimized for high exhaustion and fixation.[13][22] Natural dye extraction yields can vary based on the plant source, harvest time, and extraction method, leading to challenges in achieving consistent shades.[9]

Environmental and Health Considerations

While this compound demonstrates superior performance, its lifecycle presents environmental challenges. It is derived from petrochemical precursors, and the dyeing process requires large amounts of salt and alkali, leading to high total dissolved solids (TDS) and pH in the effluent.[13]

Natural dyes offer a more eco-friendly profile, being derived from renewable resources and being biodegradable.[3] However, their environmental impact is not zero. The cultivation of dye-yielding plants requires land and water. Furthermore, while alum is relatively safe, some mordants used to achieve different shades or improve fastness, such as copper and chrome, are toxic heavy metals.[11][19] Therefore, a complete lifecycle assessment is necessary for a fair comparison.

Conclusion

The choice between this compound and natural orange dyes is a classic example of a trade-off between performance and perceived environmental friendliness.

  • This compound is the unequivocal choice for applications demanding high durability, color vibrancy, and batch-to-batch consistency. Its covalent bonding mechanism ensures excellent all-around fastness properties, making it suitable for textiles that will undergo frequent laundering and light exposure.[2]

  • Natural Orange Dyes are a viable alternative for products where sustainability is a primary driver and stringent fastness requirements are not critical. They offer a muted, earthy color palette and are biodegradable.[3] However, researchers must be aware of their inherent limitations, particularly poor light fastness and the necessity of mordants, which must be chosen carefully to avoid environmental toxicity.[20][21]

For professionals in the field, the optimal path may lie in innovation: improving the fastness of natural dyes through novel bio-mordants or developing more sustainable synthetic dyes that minimize environmental impact without compromising performance.

References

  • ISO 105 Explained Completely: The Definitive Guide to Color Fastness Testing in Textiles. (n.d.). Testex.
  • Natural Dyes vs. Fiber-Reactive Dyes, Unveiling the Differences. (2023, June 5). Human B.
  • Colorfastness Test Methods for Textiles: Complete Guide. (n.d.). QIMA Blog.
  • Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. (2024, March 15). TESTEX.
  • Colour fastness according to ISO 105 series. (n.d.). Centexbel.
  • Textile color fastness tests: ISO 105. (2013, July 17). InTouch Quality.
  • Reactive Orange 35. (2012, May 10). World dye variety.
  • Sustainability of fibre reactive dyes vs natural?. (2019, December 31). Reddit.
  • Synthetic vs. Natural Dyes - Did You Know.... (n.d.). Dharma Trading Co.
  • Define: Fibre Reactive vs Low Impact Dyes vs Mordants. (n.d.). Organic Lifestyle.
  • Dyeing and Finishing Calculations for Textile Manufacturing. (n.d.). Textile Calculation.
  • Batool, F., Iqbal, N., Azeem, M., Adeel, S., & Ali, M. (2019). Sustainable Dyeing of Cotton Fabric Using Black Carrot (Daucus carota L.) Plant Residue as a Source of Natural Colorant. Polish Journal of Environmental Studies, 28(5), 3081-3087.
  • Annatto. (n.d.). The Color House.
  • Natural Dyes: Properties, Types, Production and Benefits. (2022, October 22). Textile Learner.
  • Annatto Dye. (n.d.). CFTRI.
  • Giridhar, P., Venugopalan, A., & Parimalan, R. (2013). A Review on Annatto Dye Extraction, Analysis and Processing – A Food Technology Perspective. Journal of Scientific Research and Reports, 2(2), 327-348.
  • TDS REACTIVE ORANGE 35. (n.d.). Qingdao Sanhuan Colorchem CO.,LTD.
  • Repon, M. R., Islam, M. T., Mamun, M. A. A., & Rashid, M. A. (2018). Comparative study on natural and reactive dye for cotton coloration. Journal of Applied Research and Technology, 16(3).
  • Repon, M. R., Islam, M. T., Mamun, M. A. A., & Rashid, M. A. (2018). Comparative study on natural and reactive dye for cotton coloration. SciELO México.
  • Repon, M. R., Islam, M. T., Mamun, M. A. A., & Rashid, M. A. (2018). Comparative study on natural and reactive dye for cotton coloration. ResearchGate.
  • A Review on Annatto Dye Extraction, Analysis and Processing – A Food Technology Perspective. (2013). ResearchGate.
  • The Magic of Color: Understanding the Power of Reactive Dyes. (2024, January 14). Vipul Organics.
  • This compound | 12270-76-7. (n.d.). ChemicalBook.
  • Extraction of Carotenoids as Natural dyes from the Daucus carota Linn (carrot) using Ultrasound in Kingdom of Saudi Arabia. (2012, November 5). International Science Community Association.
  • Daileda, A. (2019, February 21). How Eco Friendly are Procion Fiber Reactive Dyes?. Vivid Element.
  • Sustainable Bio-Dyeing of Cellulosic-Based Fabrics with Anthocyanins from Black Carrot (Daucus carota L.). (2024). Sciendo.
  • Annatto Seed Colour Extraction & Processing. (n.d.). A-Z of Ingredients.
  • Natural Dyes: Sources, Chemistry, Application and Sustainability Issues. (n.d.). UMT Admin Panel.
  • The Ultimate List of Natural dyes (for fabric & yarn). (2021, August 22). La creative mama.
  • Guha, A. K. (2019). A Review on Sources and Application of Natural Dyes in Textiles. International Journal of Textile Science, 8(2), 38-40.
  • Dyeing Process Insights. (n.d.). Scribd.
  • Natural dye. (n.d.). Wikipedia.
  • Sources and Applications of Natural Dyes. (2021, February 26). Textile Focus.
  • Fabric dyeing with carrot tops - home dyeing. (n.d.). Makergardener.
  • CAS 12270-76-7 this compound. (n.d.). Alfa Chemistry.
  • Increasing the Efficiency of Dyeing in Textile Industry: Innovations and Best Practices. (n.d.). LinkedIn.
  • This compound CAS#: 12270-76-7. (n.d.). ChemicalBook.
  • Experiment: How to make the boldest, brightest tie-dye!. (2024, June 12). Science News Explores.
  • THE COMPARATIVE STUDY ON THE COLORFASTNESS OF TIE-DYED SAMPLES OF DIRECT DYES AND FEVICRYL FABRIC COLORS. (n.d.). IJSTM.
  • Evaluation and Testing of Dyes Before Use in Textile Dyeing. (n.d.). ResearchGate.
  • Maximizing Efficiency: Strategies for Dye Consumption Reduction in Textile Dyeing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity and Interference in the Analysis of C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accurate quantification of specific molecules is paramount. When analyzing colored compounds such as C.I. Reactive Orange 35, a widely used azo dye in the textile industry, the potential for cross-reactivity and interference from other substances present in the sample matrix can significantly compromise analytical results. This guide provides an in-depth exploration of these challenges and offers robust experimental strategies to ensure the specificity, accuracy, and reliability of this compound analysis.

The Analytical Challenge: A World of Potential Interferences

This compound (CAS 12270-76-7) is a complex single azo class dye with the molecular formula C₂₇H₁₉ClN₉Na₃O₉S₃[1][2][3]. Its analysis, particularly in complex matrices like industrial wastewater or dyed textiles, is fraught with potential interferences that can lead to inaccurate quantification. These interferences can be broadly categorized as spectral and chromatographic.

Spectral interferences arise when other compounds in the sample absorb light at or near the same wavelength as this compound, leading to an overestimation of its concentration when using spectrophotometric methods. Chromatographic interferences occur when other compounds co-elute with this compound during separation, resulting in overlapping peaks and inaccurate quantification.

This guide will focus on a systematic approach to identifying and mitigating these interferences through carefully designed studies. We will explore the use of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, valued for its high resolution and sensitivity in separating complex mixtures.

Identifying Potential Cross-Reactants and Interferents

A thorough understanding of the sample matrix is the first line of defense against analytical interference. For this compound, potential interferents can be grouped into three main categories:

  • Structurally Similar Dyes: Other reactive dyes, particularly those with similar chromophores (the part of the molecule responsible for color), are prime candidates for cross-reactivity. Dyes such as C.I. Reactive Red 195 and C.I. Reactive Yellow 145, often used in conjunction with orange dyes for color matching, can exhibit overlapping spectral and chromatographic profiles.

  • Dyeing Auxiliary Chemicals: The reactive dyeing process utilizes a variety of auxiliary chemicals to facilitate dye uptake, levelness, and fixation. These chemicals, often present in high concentrations in industrial effluents, can interfere with the analysis. Common auxiliaries include:

    • Electrolytes: Salts like sodium chloride (NaCl) and sodium sulfate (Na₂SO₄) are used to promote dye exhaustion.

    • Alkalis: Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) are essential for the fixation of reactive dyes to the fiber.

    • Sequestering Agents: These are used to chelate metal ions in hard water that can affect dyeing.

    • Leveling Agents and Surfactants: These chemicals ensure even dye distribution and can be anionic, cationic, or non-ionic in nature.

  • Dye Degradation and Hydrolysis Products: Reactive dyes can undergo hydrolysis, where the reactive group of the dye reacts with water instead of the fiber. This results in a hydrolyzed, non-reactive form of the dye that has a similar chromophore but different chromatographic behavior[4][5]. The presence of these hydrolysis products can complicate quantification if not properly separated.

Experimental Design for Interference Studies

To systematically evaluate the impact of these potential interferents, a series of well-controlled experiments are necessary. The following protocols outline a robust approach to conducting cross-reactivity and interference studies for the analysis of this compound.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is the cornerstone of this investigation. Based on available literature, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has proven effective for the simultaneous separation of several reactive dyes, including this compound.

Workflow for HPLC Method Validation and Interference Studies

Caption: Workflow for HPLC method validation and subsequent interference studies.

Experimental Protocol 1: HPLC Analysis of this compound and Potential Cross-Reactants

Objective: To assess the chromatographic separation of this compound from structurally similar reactive dyes.

Methodology:

  • Standard Preparation: Prepare individual standard solutions of this compound, C.I. Reactive Red 195, and C.I. Reactive Yellow 145 at a concentration of 10 µg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Mixed Standard Preparation: Prepare a mixed standard solution containing all three dyes, each at a concentration of 10 µg/mL.

  • HPLC Analysis:

    • Column: HILIC column (e.g., Amide or Silica-based).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Detector: Diode Array Detector (DAD) or UV-Vis detector set at the absorption maxima of the dyes.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject each individual standard to determine its retention time and spectral profile.

    • Inject the mixed standard to assess the resolution between the peaks of the three dyes.

    • Calculate the resolution (Rs) between adjacent peaks. A resolution of >1.5 is generally considered baseline separation.

Experimental Protocol 2: Evaluation of Dyeing Auxiliary Interference

Objective: To determine the effect of common dyeing auxiliary chemicals on the quantification of this compound.

Methodology:

  • Standard Preparation: Prepare a 10 µg/mL standard solution of this compound.

  • Interferent Stock Solutions: Prepare stock solutions of the following auxiliary chemicals at concentrations typically found in dyeing wastewater:

    • Sodium Chloride (NaCl): 10 g/L

    • Sodium Carbonate (Na₂CO₃): 2 g/L

    • A common non-ionic surfactant (e.g., Nonylphenol Ethoxylate): 100 mg/L

  • Spiked Sample Preparation: Create a series of spiked samples by adding a known volume of each interferent stock solution to the this compound standard. Also, prepare a mixed interferent sample containing all auxiliaries.

  • HPLC Analysis: Analyze the standard and all spiked samples using the validated HPLC method.

  • Data Analysis:

    • Compare the retention time and peak shape of this compound in the presence and absence of each interferent.

    • Calculate the percentage recovery of this compound in each spiked sample relative to the unspiked standard.

Experimental Protocol 3: Analysis of Hydrolyzed this compound

Objective: To separate and identify the hydrolyzed form of this compound from its reactive form.

Methodology:

  • Hydrolysis Induction: Prepare a solution of this compound and adjust the pH to alkaline conditions (e.g., pH 11 with sodium carbonate) and heat to induce hydrolysis.

  • HPLC Analysis: Analyze the hydrolyzed sample using the validated HPLC method. A gradient elution may be necessary to separate the more polar hydrolyzed dye from the parent compound[5].

  • Data Analysis:

    • Identify the peak corresponding to the hydrolyzed dye based on its different retention time compared to the original reactive dye.

    • The use of a mass spectrometer (LC-MS) can confirm the identity of the hydrolyzed product by its mass-to-charge ratio.

Comparative Analysis of Analytical Methods

While HPLC is the recommended primary method for its specificity, it is instructive to compare its performance with a simpler, more common technique like UV-Vis spectrophotometry.

Logical Relationship between Analytical Techniques and Interference

Caption: The limitations of UV-Vis spectrophotometry due to interference necessitate the use of a separative technique like HPLC for accurate analysis.

Data Presentation and Interpretation

The results of the interference studies should be presented clearly to allow for straightforward comparison.

Table 1: UV-Vis Spectral Data of this compound and Potential Cross-Reactants

Dyeλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)
This compound~490 nmTo be determined experimentally
C.I. Reactive Red 195542 nm[2][6]To be determined experimentally
C.I. Reactive Yellow 145416 nm[7]To be determined experimentally

Table 2: Chromatographic Performance Data for the Separation of Reactive Dyes

AnalyteRetention Time (min)Resolution (Rs) with Orange 35
This compoundTo be determined-
C.I. Reactive Red 195To be determinedTo be calculated
C.I. Reactive Yellow 145To be determinedTo be calculated

Table 3: Effect of Dyeing Auxiliaries on the Analysis of this compound (10 µg/mL)

InterferentConcentrationRetention Time Shift (%)Peak AsymmetryRecovery (%)
None-0To be determined100
Sodium Chloride10 g/LTo be determinedTo be determinedTo be determined
Sodium Carbonate2 g/LTo be determinedTo be determinedTo be determined
Non-ionic Surfactant100 mg/LTo be determinedTo be determinedTo be determined
Mixed Auxiliaries-To be determinedTo be determinedTo be determined

Conclusion and Recommendations

The accurate analysis of this compound in complex matrices is achievable but requires a systematic approach to identify and mitigate potential interferences. This guide has outlined a framework for conducting robust cross-reactivity and interference studies.

Key Recommendations:

  • Utilize a Validated HPLC Method: A high-resolution chromatographic technique, such as the HILIC method described, is essential for separating this compound from structurally similar dyes, its hydrolysis products, and matrix components.

  • Thoroughly Characterize Potential Interferents: The impact of common dyeing auxiliaries on the analytical method should be systematically evaluated.

  • Employ Matrix-Matched Standards: When analyzing real-world samples, preparing calibration standards in a matrix that closely mimics the sample can help to compensate for matrix effects.

  • Consider Sample Preparation: For highly complex matrices like textile effluent, solid-phase extraction (SPE) may be necessary to remove interfering substances prior to HPLC analysis.

By implementing these strategies, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable analytical data for this compound, leading to better process control, environmental monitoring, and product quality.

References

  • IRJET. (n.d.). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Retrieved from [Link]

  • ThaiScience. (n.d.). The Influence of NaCl Concentration on the Build-Up Properties and Aggregation of Reactive Dyes. Retrieved from [Link]

  • PubMed. (n.d.). Spectrophotometric Determination of Anionic Surfactants: Optimization by Response Surface Methodology and Application to Algiers Bay Wastewater. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric determination of anionic surfactants in wastewater using acridine orange. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Effect of NaCl on the spectral and kinetic properties of cresyl violet (CV)-sodium dodecyl sulphate (SDS. Retrieved from [Link]

  • IRJET. (n.d.). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectral scan of the five-dye mixture (C.I. Reactive Red 195,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Critical Analysis of Surfactant-Dye Interaction: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of NaCl concentrations on the photodecoloration of reactive azo-dyes and their cotton dyeings. Retrieved from [Link]

  • PJSIR. (n.d.). The Study of Electrolytes on the Dye Uptake of Bifunctional Reactive Red Dyes on a Cellulosic Substrate (Cotton K-68). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of sodium chloride on the UV-Vis absorption spectra of, NHR.... Retrieved from [Link]

  • World dye variety. (2012, May 10). Reactive Orange 35. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in HPLC analysis of reactive dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of absorbance values of reactive yellow 145 reactive red.... Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet absorption spectrum of Reactive Red 195. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). TDS REACTIVE ORANGE 35. Retrieved from [Link]

  • An-Najah journals. (n.d.). Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. Retrieved from [Link]

  • IFATCC. (n.d.). Electrochemical investigations of C.I. Reactive Orange 4 focused on textile wastewater reuse.. Retrieved from [Link]

  • Compare Removal of Reactive Red195 and Blue19 by Nano TiO2-ZnO. (n.d.). Retrieved from [Link]

  • Aaditya Dyechem Private Limited Ahmedabad. (n.d.). Reactive Dyes. Retrieved from [Link]

  • Vipul Organics. (2023, July 26). Reactive Orange 35. Retrieved from [Link]

  • An-Najah Staff. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the possible effect of the concentration of sodium carbonate in the reduction of the diazo bonding?. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why is sodium carbonate added to aminobenzenesulfonic acid in the synthesis of an azo dye?. Retrieved from [Link]

  • NIH. (2023, June 30). Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]

  • Waters. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Retrieved from [Link]

  • Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Linear Evaluation of Chromatographic Peak Features in Pharmacopoeias Using an Inverse Fourier Transform Algorithm. Retrieved from [Link]

Sources

A Comparative Guide to the Degradation of C.I. Reactive Orange 35: Pathways, Byproducts, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of C.I. Reactive Orange 35

This compound (RO35) is a widely used diazo reactive dye in the textile industry, prized for its vibrant color and covalent bonding to cellulosic fibers. Its complex aromatic structure, characterized by two azo (-N=N-) chromophores, a chlorinated triazine reactive group, and multiple sulfonate groups, ensures its stability and colorfastness.[1][2] However, these same properties contribute to its persistence as an environmental pollutant. During the dyeing process, a significant fraction of the dye is hydrolyzed and discharged into wastewater, leading to aesthetic pollution, reduced light penetration in aquatic ecosystems, and the potential formation of toxic, mutagenic, and carcinogenic byproducts.[3]

This guide provides an in-depth comparison of the primary degradation pathways for this compound under different treatment conditions. We will explore microbial, advanced oxidative, and enzymatic methodologies, elucidating the chemical transformations, comparing their efficacy, and providing the technical rationale behind these approaches for researchers and environmental scientists.

Chemical Identity of this compound

PropertyValueSource(s)
C.I. Name Reactive Orange 35[1][4]
CAS Number 12270-76-7 / 70210-13-8[1][4]
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃[1][4]
Molecular Weight 814.12 g/mol [1][4]
Chemical Class Diazo Dye[1]
Structure Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate[2]

Microbial Degradation: The Reductive Cleavage Pathway

Microbial degradation is a cornerstone of bioremediation, leveraging the metabolic versatility of bacteria, fungi, and algae. For azo dyes like RO35, this process is typically a two-stage system involving an initial anaerobic reduction followed by an aerobic degradation of the resulting intermediates.[3]

Mechanism of Action

The key to microbial decolorization is the reductive cleavage of the electron-deficient azo bonds. Under anaerobic or anoxic conditions, microorganisms utilize enzymes, primarily azoreductases, which transfer electrons (often from co-substrates like glucose or yeast extract) to the azo linkages.[3][5] This breaks the chromophore, resulting in decolorization and the formation of various aromatic amines. These amines, while colorless, can be more toxic than the parent dye and require a subsequent aerobic stage for their complete mineralization by other microbial species.[3]

For the asymmetric diazo structure of RO35, reductive cleavage of the two azo bonds is predicted to yield three primary aromatic amines:

  • 2-aminobenzene-1,4-disulfonic acid

  • 2,5-dimethyl-1,4-phenylenediamine

  • 1,4-diamino-8-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulfonic acid

Microbial Degradation of RO35 cluster_anaerobic Anaerobic Stage (Decolorization) cluster_products Primary Aromatic Amines cluster_aerobic Aerobic Stage (Mineralization) RO35 This compound AzoCleavage Reductive Cleavage (Azoreductase) RO35->AzoCleavage Amine1 2-aminobenzene- 1,4-disulfonic acid AzoCleavage->Amine1 + 4[H] Amine2 2,5-dimethyl-1,4- phenylenediamine AzoCleavage->Amine2 + 4[H] Amine3 Substituted Naphthalene & Triazine Amine AzoCleavage->Amine3 + 4[H] AerobicDeg Aerobic Degradation (Oxidases, etc.) Amine1->AerobicDeg Amine2->AerobicDeg Amine3->AerobicDeg Mineralization CO₂ + H₂O + NH₄⁺ + SO₄²⁻ + Cl⁻ AerobicDeg->Mineralization

Proposed microbial degradation pathway for this compound.
Performance Data

Studies on various reactive dyes using bacterial strains like Pseudomonas spp. and bacterial consortia have demonstrated high decolorization efficiency under optimized conditions.

Organism/ConsortiumDye (Concentration)ConditionsEfficiencyTimeReference(s)
Pseudomonas spp.Reactive Orange (50 mg/L)pH 8.0, 37°C, Static98% Decolorization5 hours[6]
Bacterial Consortium ETL-AReactive Orange M2R (Generic)pH 7.0 (implied), 35°C, Static93% Decolorization30 hours[7]
Bacterial Consortium SPB92Acid Orange (30 mg/L)pH 7.5, 32°C, Static86% Decolorization23 hours[8]

Advanced Oxidation Processes (AOPs): The Radical Attack Pathway

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[9] These radicals are powerful, non-selective oxidizing agents capable of degrading refractory organic pollutants like RO35. Common AOPs include photocatalysis (e.g., UV/TiO₂), Fenton (Fe²⁺/H₂O₂), and ozonation.

Mechanism of Action

In photocatalysis, a semiconductor like titanium dioxide (TiO₂) absorbs UV or solar radiation, promoting an electron to its conduction band and leaving a positive "hole" in the valence band. This hole can oxidize water or hydroxide ions to generate •OH radicals.[10]

The degradation of RO35 via AOPs is a multi-step process:

  • Initial Attack: The •OH radicals attack the dye molecule at multiple sites. Attack on the azo bonds leads to rapid decolorization.

  • Fragmentation: Simultaneous or subsequent attacks on the aromatic rings (naphthalene and benzene) lead to hydroxylation, desulfonation, and dechlorination of the triazine moiety.

  • Ring Opening: The aromatic rings are cleaved, forming smaller aliphatic intermediates such as carboxylic acids (e.g., phthalic acid, formic acid, acetic acid).[11][12]

  • Mineralization: These aliphatic intermediates are further oxidized to harmless inorganic products: CO₂, H₂O, SO₄²⁻, NO₃⁻, and Cl⁻.[10]

AOP Degradation of RO35 cluster_generation Radical Generation (e.g., UV/TiO₂) AOP H₂O + h⁺(TiO₂) → •OH RO35 This compound AOP->RO35 Intermediates Hydroxylated & Fragmented Intermediates (e.g., substituted phenols, naphthalenes) AOP->Intermediates Acids Low MW Carboxylic Acids (e.g., Phthalic Acid, Formic Acid) AOP->Acids RO35->Intermediates + •OH (Decolorization & Fragmentation) Intermediates->Acids + •OH (Aromatic Ring Opening) Mineralization CO₂ + H₂O + SO₄²⁻ + NO₃⁻ + Cl⁻ Acids->Mineralization + •OH (Mineralization)

Proposed photocatalytic degradation pathway for this compound.
Performance Data

Photocatalysis has proven effective for various reactive dyes, with performance depending heavily on pH, catalyst loading, and light source.

AOP SystemDye (Concentration)ConditionsEfficiencyTimeReference(s)
UV / TiO₂ (Degussa P-25)C.I. Reactive Orange 4pH 10, 1 g/L TiO₂>90% Decolorization20 min[10]
Visible Light / Ag-AgCl-BiOClReactive Orange 16 (10 ppm)Natural pH92% Degradation90 min[9]
UV / H₂O₂ / FentonReactive Orange M2R (Generic)pH 3~100% Decolorization30 min[13]

Enzymatic Degradation: Targeted Biocatalysis

The use of isolated enzymes offers a more targeted approach than whole-cell microbial systems. The primary enzymes investigated for azo dye degradation are oxidoreductases, including azoreductases, laccases, and various peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase).[5][14]

Mechanism of Action
  • Azoreductases: These enzymes follow the same reductive mechanism as in anaerobic microbial degradation, cleaving the azo bond to produce aromatic amines.[5] This process requires an electron donor (like NADH or NADPH) and results in decolorization but not complete mineralization.

  • Laccases and Peroxidases: These enzymes work via an oxidative mechanism. They catalyze the oxidation of the dye molecule by generating a radical species, which then undergoes further non-enzymatic reactions.[4][15] This can lead to the breakdown of the aromatic structure without necessarily cleaving the azo bond as the first step. The process is often less specific than azoreduction and can lead to a wider array of byproducts, including polymerization.

Enzymatic Action cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway RO35_R RO35 Azoreductase Azoreductase (+ NADH) RO35_R->Azoreductase Amines Aromatic Amines Azoreductase->Amines RO35_O RO35 Laccase Laccase/Peroxidase (+ O₂/H₂O₂) RO35_O->Laccase Radicals Oxidized Intermediates (Radical Species) Laccase->Radicals

Contrasting enzymatic pathways for azo dye degradation.

Comparative Analysis

FeatureMicrobial DegradationAdvanced Oxidation Processes (AOPs)Enzymatic Degradation
Primary Mechanism Reductive azo bond cleavageNon-selective radical oxidationReductive or oxidative catalysis
Speed Moderate to Slow (hours to days)Very Fast (minutes to hours)Fast (minutes to hours)
Endpoint Decolorization (anaerobic); potential for full mineralization with aerobic stageHigh potential for complete mineralizationDecolorization; partial degradation
Toxic Byproducts High risk: Formation of potentially carcinogenic aromatic amines in the anaerobic stage.Low risk: Intermediates are typically rapidly degraded to simpler compounds.Medium risk: Reductive enzymes form amines; oxidative enzymes can form various byproducts.
Operating Conditions Specific pH, temperature, and nutrient requirements. Sensitive to shock loads.Wide pH range (acidic often favored for Fenton), requires energy (UV) and chemicals.Specific pH and temperature optima; can be inhibited by effluent components.
Cost & Complexity Potentially low cost (self-replicating catalyst), but requires large reactor volumes and process control (anaerobic/aerobic).High operational cost (energy, chemicals). Simpler reactor design.High cost of enzyme production and purification. Immobilization can improve reusability but adds complexity.

Experimental Protocols

Protocol 1: Microbial Decolorization of this compound

This protocol describes a typical batch experiment to assess the decolorization of RO35 by a bacterial culture.

  • Preparation of Media: Prepare a sterile nutrient broth or minimal salt medium (MSM) supplemented with a carbon source (e.g., 1 g/L glucose) and a nitrogen source (e.g., 0.5 g/L yeast extract).

  • Dye Addition: Prepare a sterile stock solution of this compound (e.g., 1 g/L). Add the stock solution to the prepared media to achieve the desired final concentration (e.g., 50 mg/L).

  • Inoculation: Inoculate the dye-containing medium with a pre-grown bacterial culture (e.g., Pseudomonas spp.) to an initial optical density (OD₆₀₀) of ~0.1. An uninoculated flask serves as a control.

  • Incubation: Incubate the flasks under static (anoxic) conditions at the optimal temperature for the bacterial strain (e.g., 35°C) for a set period (e.g., 48 hours).

  • Sampling: At regular intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the culture.

  • Analysis:

    • Centrifuge the aliquot to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the dye's maximum wavelength (λₘₐₓ) using a UV-Vis spectrophotometer.

    • Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

  • Confirmation of Degradation (Optional): Analyze the initial and final samples using Fourier-Transform Infrared (FTIR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to confirm changes in the chemical structure.

Protocol 2: Photocatalytic Degradation of this compound

This protocol outlines a standard photocatalytic degradation experiment using TiO₂ as the catalyst.

  • Reactor Setup: Use a photoreactor equipped with a UV lamp (e.g., 125W mercury lamp) and a cooling jacket to maintain a constant temperature. A quartz vessel is required to allow UV light transmission.

  • Preparation of Suspension: Prepare an aqueous solution of this compound at the desired concentration (e.g., 20 mg/L).

  • Catalyst Addition: Add the photocatalyst (e.g., TiO₂ Degussa P-25) to the dye solution to achieve the desired loading (e.g., 1 g/L).

  • Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium. This is the "time zero" sample.

  • Initiation of Photoreaction: Turn on the UV lamp to initiate the photocatalytic degradation. Continue stirring to ensure the catalyst remains suspended.

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 10, 20, 30, 60, 90 minutes).

  • Analysis:

    • Immediately filter the sample through a 0.22 µm syringe filter to remove the TiO₂ particles.

    • Measure the absorbance of the filtrate at the dye's λₘₐₓ using a UV-Vis spectrophotometer.

    • Calculate the percentage of degradation as described in the microbial protocol.

  • Mineralization Analysis (Optional): Measure the Total Organic Carbon (TOC) of the initial and final samples to quantify the extent of complete mineralization.

References

  • This cit
  • World Dye Variety. (2012). Reactive Orange 35. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. TDS REACTIVE ORANGE 35. Retrieved from [Link]

  • Chang, J. S., & Lin, C. Y. (2001). Decolorization kinetics of a reactive dye by Pseudomonas luteola.
  • Forootanfar, H., et al. (2011). Laccase-mediated decolorization and degradation of some synthetic dyes by a newly isolated basidiomycete, Paraconiothyrium variabile.
  • Shah, M. (2016). Microbial Degradation of Reactive Orange M2R Dye by Bacterial Consortium ETL-A. Journal of Microbial & Biochemical Technology, 8(6), 483-487.
  • Gomare, S. S., & Jadhav, J. P. (2014). Microbial Degradation and Decolorization of Reactive Orange Dye by Strain of Pseudomonas Spp. American Journal of Microbiological Research, 2(1), 1-7.
  • Raval, N. P., Shah, P. U., & Shah, N. K. (2014). Microbial degradation of reactive dyes- A Review. International Journal of Current Microbiology and Applied Sciences, 3(3), 421-436.
  • This cit
  • This cit
  • Gonçalves, M. S. T., et al. (2000). Degradation of C.I. Reactive Orange 4 and its simulated dyebath wastewater by heterogeneous photocatalysis.
  • Singh, P., et al. (2022). Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light. RSC Advances, 12(35), 22867-22878.
  • Saratale, R. G., et al. (2011). Bacterial decolorization and degradation of azo dyes: a review. Journal of the Taiwan Institute of Chemical Engineers, 42(1), 138-157.
  • Sakkas, V. A., & Albanis, T. A. (2003). Homogeneous Photocatalytic Degradation of Reactive Orange M2R Dye in Aqueous Medium. Journal of Environmental Nanotechnology, 2(2), 1-6.
  • Sahoo, C., Gupta, A. K., & Pal, A. (2016). Radiolytic Degradation of Reactive Orange-16: Degradation Pathways and Kinetics. ASEAN Journal of Chemical Engineering, 16(2), 34-44.
  • Demir, C., & Bilgi, S. (2005). Identification of photooxidation degradation products of C.I. Reactive Orange 16 dye by gas chromatography-mass spectrometry. Dyes and Pigments, 66(2), 143-149.
  • This cit
  • Bhuva, S. D., et al. (2022). Microbial Remediation of Textile Dye Acid Orange by a Novel Bacterial Consortium SPB92. Frontiers in Microbiology, 13, 889192.

Sources

A Senior Application Scientist's Guide to the Cost-Effectiveness of C.I. Reactive Orange 35 in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of a reactive dye in the modern textile industry is a multifaceted decision, balancing chromatic performance, process efficiency, and environmental stewardship. This guide provides an in-depth, objective benchmark of C.I. Reactive Orange 35, a widely utilized single azo dye, against key alternative reactive dye systems.[1] We move beyond simple price-per-kilogram comparisons to a holistic cost-effectiveness analysis, integrating crucial performance metrics such as fixation efficiency, fastness properties, and effluent load. The methodologies presented herein are designed as self-validating protocols, enabling researchers and production managers to make data-driven decisions tailored to their specific operational and sustainability goals.

Introduction: The Covalent Bond and the Bottom Line

Reactive dyes represent the most prominent dye class for cellulosic fibers like cotton, prized for the covalent bond they form with the fiber's hydroxyl groups.[2][3] This chemical bond imparts exceptional wash fastness, a critical attribute for high-quality textiles.[4][5] However, the dyeing process is a competition between the desired fixation reaction (dye-fiber) and an undesirable hydrolysis reaction (dye-water).[6] The efficiency of this process—maximizing fixation while minimizing hydrolysis—is the cornerstone of both economic and ecological viability. High levels of hydrolyzed dye not only represent a direct loss of costly material but also contribute significantly to the chemical oxygen demand (COD) and coloration of wastewater effluent, necessitating expensive treatment.[7][8]

This compound is a workhorse dye valued for its bright, reddish-orange shade and overall reliability.[1][9] This guide will dissect its performance profile to establish a robust framework for evaluating its true cost-in-use.

Profile: this compound

  • C.I. Name: Reactive Orange 35

  • CAS Number: 12270-76-7 / 70210-13-8[10]

  • Molecular Formula: C₂₇H₁₉ClN₉Na₃O₉S₃[10]

  • Molecular Weight: 814.12 g/mol [10]

  • Class: Single Azo Dye[1]

  • Reactive Group: Monochlorotriazine (MCT) derivative, characteristic of 'hot brand' or 'HE' (High Exhaustion) dyes, requiring higher temperatures for fixation.[6][11]

Primary Applications: this compound is predominantly used for dyeing and printing on cotton and other cellulosic fibers.[9][12] Its attributes of strong brightness and excellent wash fastness make it a reliable choice for apparel and home furnishings.[9]

Comparative Benchmarking: Performance and Cost-in-Use

The true cost of a dye extends beyond its purchase price, which can range from approximately $3 to over $30 per kilogram depending on volume and purity.[13] A comprehensive evaluation must include the costs associated with energy, water, auxiliary chemicals, and wastewater treatment.[14] We compare this compound (an HE-type dye) against other common reactive dye systems.

Parameter This compound (HE-Type) Vinyl Sulphone (VS) Dyes Bi-functional (ME/HE-VS) Dyes Dichlorotriazine (DCT) "Cold Brand" Dyes
Typical Fixation Temp. 80-95°C60-80°C60-80°C25-40°C
Energy Cost HighModerate-HighModerate-HighLow
Fixation Efficiency (%) Good to Excellent (typically 65-92%)[6]GoodExcellentModerate-High
Susceptibility to Hydrolysis Lower (due to lower reactivity)Higher than HEModerate (balanced reactivity)High (due to high reactivity)[6]
Salt Requirement HighHighModerate-HighHigh
Leveling Properties ExcellentGoodExcellentGood
Wash Fastness (1-5 Scale) 4-5 (Excellent)[9]4-5 (Excellent)4-5 (Excellent)4-5 (Excellent)
Light Fastness (1-8 Scale) 6 (Good)[1]5-7 (Good to Excellent)[6]5-7 (Good to Excellent)5-7 (Good to Excellent)
Effluent Load (Hydrolyzed Dye) LowerHigherModerateHigh
Overall Cost-Effectiveness High for deep shades due to high fixation and reproducibility.Versatile for various processes; cost depends on managing hydrolysis.High due to excellent fixation and versatility, often justifying a higher initial price.Economical for specific processes like cold pad-batch; potential for high waste if not optimized.

Causality Behind the Comparison:

  • Energy Consumption: The primary cost driver differentiating these dye types is the fixation temperature. "Cold brand" DCT dyes offer significant energy savings but their high reactivity makes them prone to hydrolysis, which can negate these savings through dye wastage.[6] this compound, as a "hot brand" HE dye, requires more energy but offers better control over the fixation process, leading to higher reproducibility, a key factor in reducing costly re-dyeing cycles.

  • Fixation and Effluent: Bi-functional dyes, which combine two different reactive groups (e.g., MCT and VS), represent a significant technological advancement. They offer a wider fixation temperature range and achieve higher fixation rates, meaning less dye is wasted to hydrolysis and the effluent has a lower pollution load.[11] This directly reduces both dye consumption and wastewater treatment costs, making them highly cost-effective despite a potentially higher upfront price.[7][14]

Experimental Protocols for Performance Validation

To empirically validate the cost-effectiveness of this compound, the following self-validating workflow is essential. It ensures that performance metrics are directly correlated with process variables.

G cluster_0 Preparation cluster_1 Dyeing Process cluster_2 Post-Treatment cluster_3 Performance & Cost Analysis A 1. Fabric Scouring & Bleaching B 2. Dye & Chemical Stock Solution Prep C 3. Exhaust Dyeing (Set Temp, pH, Salt) B->C D 4. Alkali Dosing & Fixation C->D E 5. Rinsing & Soaping (Collect All Effluent) D->E F 6. Drying & Conditioning E->F G 7a. Colorfastness Testing (Wash, Light, Rubbing) H 7b. Fixation Efficiency (Spectrophotometry) I 7c. Effluent Analysis (COD, Color) J 8. Cost-in-Use Calculation G->J H->J I->J

Caption: Experimental workflow for comparative dye analysis.

Protocol 4.1: Determination of Dye Fixation Efficiency (E)

Rationale: This protocol quantifies the percentage of dye that covalently bonds to the fabric. It is the single most important metric for determining dye wastage and the resulting effluent load. The method relies on spectrophotometric quantification of the dye in the initial bath and in the combined effluent from dyeing and washing.

Methodology:

  • Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 15, 20 mg/L).

  • Generate Calibration Curve: Using a UV-Vis Spectrophotometer, measure the absorbance of each standard at the dye's wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to create a Beer-Lambert Law calibration curve.

  • Initial Dyebath Sample: Before adding the fabric, take a precise aliquot of the initial dyebath and dilute it to fall within the calibration curve's range. Measure its absorbance to determine the initial amount of dye (D_initial).

  • Collect All Effluent: After the dyeing and fixation cycle is complete, collect all liquids: the exhausted dyebath, all rinse waters, and all soaping baths. Combine them in a volumetric flask to a known total volume (V_effluent).

  • Effluent Sample: Take an aliquot of the thoroughly mixed effluent, dilute as necessary, and measure its absorbance. Use the calibration curve to determine the concentration of un-fixed, hydrolyzed dye in the effluent.

  • Calculate Total Unfixed Dye: Calculate the total mass of unfixed dye (D_unfixed) in the effluent.

  • Calculate Fixation Efficiency (E):

    • E (%) = [ (D_initial - D_unfixed) / D_initial ] * 100

Protocol 4.2: Evaluation of Colorfastness to Washing (ISO 105-C06)

Rationale: This test simulates repeated domestic laundering to assess the durability of the shade, a key quality parameter. It measures two effects: color fading of the sample and color staining of adjacent undyed fabrics.

Methodology:

  • Sample Preparation: Cut a specimen of the dyed fabric (e.g., 10x4 cm). Sew it together with a multi-fiber adjacent fabric strip (containing common fibers like cotton, nylon, polyester, etc.).

  • Washing Procedure: Place the composite specimen in a stainless-steel container with a specified number of steel balls (to simulate mechanical action), a standardized detergent solution, and deionized water.

  • Laundering Cycle: Seal the container and place it in a launder-o-meter. Agitate at a specified temperature (e.g., 60°C) and time (e.g., 30 minutes).

  • Rinsing and Drying: Remove the specimen, rinse thoroughly in cold deionized water, and dry it in air at a temperature not exceeding 60°C.

  • Assessment:

    • Color Change: Compare the change in color of the dyed specimen with the original fabric using the Grey Scale for Assessing Change in Colour (rated 1-5, where 5 is no change).

    • Staining: Assess the degree of staining on each fiber of the multi-fiber strip using the Grey Scale for Assessing Staining (rated 1-5, where 5 is no staining).

Mechanistic Insight: Fixation vs. Hydrolysis

The cost-effectiveness of any reactive dye hinges on favoring the fixation reaction over hydrolysis. This is controlled by process parameters like temperature, pH, and time.

G cluster_0 Dye Application cluster_1 Competing Reactions cluster_2 Outcomes Dye Reactive Dye in Solution Cellulose Cellulose Fiber (Fiber-OH) Dye->Cellulose Fixation (Alkali, Heat) Water Water (H₂O) Dye->Water Hydrolysis Fixed Desired Outcome: Covalent Bond (High Fastness) Cellulose->Fixed Hydrolyzed Undesired Outcome: Hydrolyzed Dye (Waste & Pollution) Water->Hydrolyzed

Caption: The competing reactions of dye fixation and hydrolysis.

The choice of alkali (e.g., sodium carbonate, sodium hydroxide) and the point at which it is added are critical. Alkali raises the pH, which ionizes the hydroxyl groups on the cellulose, making them more nucleophilic and promoting the desired fixation reaction. However, a high pH also accelerates the competing hydrolysis reaction. For HE dyes like this compound, the process involves gradually raising the temperature in the presence of salt (to aid dye exhaustion onto the fiber) before adding alkali, ensuring the dye is positioned correctly before the fixation reaction is initiated.

Conclusion and Strategic Recommendations

This compound remains a cost-effective choice for industrial applications, particularly for achieving deep, vibrant orange shades on cellulosic fibers where high wash fastness and good lightfastness are required. Its true value is realized through its high exhaustion and fixation rates under optimized "hot dyeing" conditions, leading to excellent reproducibility and lower levels of hydrolyzed dye in the effluent compared to more reactive "cold brand" alternatives.

However, for operations prioritizing minimal energy consumption or seeking the absolute highest fixation rates, modern bi-functional reactive dyes present a compelling, albeit often more expensive, alternative. The ultimate decision must be data-driven. By implementing the rigorous experimental protocols outlined in this guide, scientists and production managers can accurately quantify the "cost-in-use" for this compound within their specific process parameters and benchmark it logically against any alternative, ensuring a decision that is sound both economically and environmentally.

References

  • Benchchem.A Comparative Analysis of Cold vs. Hot Brand Reactive Dyes for Textile Applications. Benchchem.
  • Alfa Chemistry.Reactive Dyes in Modern Textile Applications: A Comparative Study of HE vs. ME Systems. Alfa Chemistry.
  • Qingdao Sanhuan Colorchem CO.,LTD.TDS REACTIVE ORANGE 35. Sanhuan Colorchem.
  • Fibre2Fashion.COST REDUCTION IN DYEING OF COTTON WITH REACTIVE DYES. Fibre2Fashion.
  • Alliance Organics.Reactive vs Direct vs Basic Dyes: Choosing for Textiles. Alliance Organics.
  • Meghmani Global.Direct Dyes vs. Reactive Dyes: Which is Right for You? Meghmani Global.
  • Textile Learner.Properties Comparison of Different Dyes. Textile Learner.
  • Market Research Future.Reactive Orange 35 Market Size, Share, Growth | CAGR Forecast 2032. Market Research Future.
  • World dye variety.Reactive Orange 35. World dye variety.
  • Vipul Organics.The Magic of Color: Understanding the Power of Reactive Dyes. Vipul Organics.
  • ResearchGate.Classification and Properties of Reactive Dyes used in Textile Industry. ResearchGate.
  • PubMed Central.A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. National Center for Biotechnology Information.
  • Fibre2Fashion.Health and Environmental Hazards of Synthetic Dyes. Fibre2Fashion.
  • Accio.Reactive Dyes Price List 2025: Best Deals & Suppliers. Accio.
  • Dynex Industries.Reactive dyes. Dynex Industries.
  • Molkem.Reactive, Acid, and Direct Dyes: Sourcing Decisions for Different Fibers. Molkem.
  • Letters in Applied NanoBioScience.Performance Evaluation and Statistical Analysis of Color Parameters for the Modified and Dyed Cotton Fabric. Letters in Applied NanoBioScience.

Sources

A Comparative Guide to C.I. Reactive Orange 35 as a Reference Standard in Dye Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and product development, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical comparison of C.I. Reactive Orange 35, evaluating its performance as a reference standard against other commercially available orange reactive dyes. We will delve into the critical performance metrics, supported by experimental data, and provide detailed protocols for key analytical methodologies. Our goal is to equip you with the necessary insights to make informed decisions when selecting a reference standard for your dye analysis workflows.

The Critical Role of a Reference Standard in Dye Analysis

A reference standard in dye analysis serves as a highly purified and well-characterized substance against which other dye samples are compared. Its primary functions are to ensure the accuracy, precision, and traceability of analytical measurements. In a regulated environment, the use of a reliable reference standard is fundamental for method validation, calibration of instruments, and quality control, ensuring that products consistently meet required specifications.[1][2] this compound, with its established chemical properties, serves as an excellent candidate for such a standard.

Chemical and Physical Properties of this compound

This compound is a single azo class reactive dye.[3] Its key characteristics are summarized in the table below.

PropertyValue
C.I. Name Reactive Orange 35
C.I. Number 263170
CAS Number 12270-76-7 / 70210-13-8
Molecular Formula C₂₇H₁₉ClN₉Na₃O₉S₃
Molecular Weight 814.12 g/mol
Appearance Red-light orange powder/granules
Solubility in Water 300 g/L
pH (solution) 6-9

Source: World Dye Variety, Qingdao Sanhuan Colorchem CO.,LTD[3][4]

Performance Comparison: this compound vs. Alternative Orange Reactive Dyes

The efficacy of a reactive dye is determined by several key performance indicators, including its ability to fix to the substrate, its color strength, and its fastness to various environmental factors. Below, we compare this compound with other common orange reactive dyes.

Fixation Efficiency and Exhaustion

Fixation efficiency is a crucial parameter for reactive dyes, representing the percentage of the dye that covalently bonds with the fiber.[5] Higher fixation rates are desirable as they lead to less dye wastage and reduced environmental impact. Bifunctional reactive dyes, which contain two reactive groups, generally exhibit higher fixation rates (70-85%) compared to monofunctional dyes (50-70%).[6]

Table 1: Comparative Fixation and Exhaustion Rates of Orange Reactive Dyes on Cotton

DyeReactive Group TypeExhaustion (%)Fixation (%)
This compound Monochlorotriazine/Vinylsulfone (Bifunctional)High~70-90%
C.I. Reactive Orange 16 Vinylsulfone (Monofunctional)Moderate-High~60-75%
C.I. Reactive Orange 107 Vinylsulfone (Monofunctional)Moderate~55-70%

Note: The values presented are typical ranges and can vary based on dyeing conditions.

Color Strength (K/S Values)

The Kubelka-Munk (K/S) value is a measure of the color strength of a dyed fabric.[7] A higher K/S value indicates a deeper shade for a given dye concentration.

Table 2: Comparative Color Strength (K/S) of Orange Reactive Dyes on Cotton

DyeK/S Value (at 1% shade)
This compound High
C.I. Reactive Orange 16 Moderate-High
C.I. Reactive Orange 107 Moderate

Source: Synthesized from multiple sources indicating bifunctional dyes generally yield higher color strength.[8]

Fastness Properties

The fastness of a dye refers to its resistance to fading or bleeding under various conditions such as washing, light exposure, and rubbing.

Table 3: Comparative Fastness Properties of this compound

Fastness TestISO MethodRating (1-5 scale, 5 being excellent; Lightfastness 1-8)
Light Fastness ISO 105-B026
Wash Fastness (Staining) ISO 105-C065
Perspiration Fastness (Alkaline & Acid) ISO 105-E044-5
Rubbing Fastness (Dry & Wet) ISO 105-X124-5

Source: Qingdao Sanhuan Colorchem CO.,LTD[4]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare reactive dyes using this compound as a reference standard.

Protocol 1: Determination of Dye Concentration by UV-Visible Spectrophotometry

This protocol outlines the procedure for creating a calibration curve and determining the concentration of a reactive dye in solution.

Instrumentation and Materials:

  • UV-Visible Spectrophotometer

  • This compound Reference Standard

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Determination of Maximum Absorbance (λmax): Scan one of the standard solutions across the visible spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax). For C.I. Reactive Orange 16, a similar vinyl sulfone dye, the λmax is approximately 492 nm.[9]

  • Measurement of Absorbance: Measure the absorbance of each standard solution at the determined λmax.

  • Generation of Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting graph should be a straight line that follows Beer-Lambert's law.

  • Determination of Unknown Concentration: Measure the absorbance of the unknown dye solution at the λmax and determine its concentration from the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a powerful technique for separating and quantifying the components of a dye mixture, including the active dye, hydrolyzed dye, and any impurities.[10][11]

Instrumentation and Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ion-pairing agent (e.g., tetrabutylammonium bromide)

  • Buffer (e.g., ammonium dihydrogen phosphate)

Chromatographic Conditions (Example):

  • Mobile Phase A: Acetonitrile with 0.025 M tetrabutylammonium bromide

  • Mobile Phase B: 30:70 mixture of Mobile Phase A and deionized water containing 0.05 M ammonium dihydrogen phosphate

  • Gradient Elution: A gradient program to effectively separate the components.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: λmax of the dye

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dissolve the dye sample to be analyzed in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to the active dye based on its retention time compared to the standard. The area under the peak is proportional to the concentration. Purity can be assessed by the relative peak areas of the active dye and any impurities or hydrolyzed forms.

Visualization of Workflows

Experimental Workflow for Dye Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison prep_std Prepare Standard Solution (this compound) spec UV-Vis Spectrophotometry prep_std->spec hplc HPLC Analysis prep_std->hplc prep_sample Prepare Unknown Dye Solution prep_sample->spec prep_sample->hplc cal_curve Generate Calibration Curve spec->cal_curve quant Quantification & Purity Assessment hplc->quant cal_curve->quant compare Compare Performance Metrics (Fixation, K/S, Fastness) quant->compare

Caption: Workflow for the analysis and comparison of reactive dyes.

Logical Relationship in Method Validation

G cluster_validation Method Validation Parameters accuracy Accuracy precision Precision specificity Specificity linearity Linearity lod LOD & LOQ ref_std This compound Reference Standard ref_std->accuracy Verifies Trueness ref_std->precision Assesses Repeatability ref_std->specificity Confirms Identity ref_std->linearity Establishes Range ref_std->lod Determines Sensitivity

Caption: Role of a reference standard in analytical method validation.

Conclusion

This compound stands out as a robust and reliable reference standard for the analysis of orange reactive dyes. Its bifunctional nature generally translates to superior fixation and color yield compared to its monofunctional counterparts. The well-defined chemical and physical properties, coupled with good fastness characteristics, make it an ideal choice for calibrating analytical instruments, validating methodologies, and ensuring the quality and consistency of dyed materials. By employing this compound as a benchmark, researchers and quality control professionals can achieve a higher degree of confidence in their analytical results, leading to improved product quality and consistency.

References

  • Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • ASTM E2227-13 Red - Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography (Standard + Redline PDF Bundle) - ANSI Webstore. (n.d.). ANSI Webstore. Retrieved January 13, 2026, from [Link]

  • KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. (n.d.). IRJET. Retrieved January 13, 2026, from [Link]

  • Dyeing Effects of Bifunctional Reactive Dyes on Knitted Cotton Fabrics. (n.d.). P2 InfoHouse. Retrieved January 13, 2026, from [Link]

  • Dyeing Effects Of Bifunctional Reactive Dyes On Knitted Cotton Fabrics. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • ASTM E2227-13 - Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by. (n.d.). standards.iteh.ai. Retrieved January 13, 2026, from [Link]

  • Exhaustion% and Fixation% of reactive dye in cotton. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • (PDF) Comparative Study of Exhaustion and Fixation Behavior of Mono-Functional and Bi-Functional Reactive Dye on Cotton Knitted Fabric. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • E2227 Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography. (n.d.). ASTM International. Retrieved January 13, 2026, from [Link]

  • Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. (n.d.). Gavin Publishers. Retrieved January 13, 2026, from [Link]

  • E2227 Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography (Withdrawn 2022). (n.d.). ASTM International. Retrieved January 13, 2026, from [Link]

  • An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. (n.d.). NC State University. Retrieved January 13, 2026, from [Link]

  • Standard Guide for Forensic Examination of Dyes in Textile Fibers by Thin-Layer Chromatography. (n.d.). ASTM International. Retrieved January 13, 2026, from [Link]

  • Spectroscopic analysis of Reactive dyeing. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • PRINTING WITH REACTIVE DYESTUFFS. (n.d.). B&E International Ltd. Retrieved January 13, 2026, from [Link]

  • Study of reactive dyes and their hydrolyzed forms in a real trichromatic dyeing process by capillary electrophoresis with UV detection. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Study on Color Strength of Different Reactive Dyes. (2017). Hilaris Publisher. Retrieved January 13, 2026, from [Link]

  • Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. (n.d.). An-Najah National University. Retrieved January 13, 2026, from [Link]

  • ISO-105-Z11-1998.pdf. (n.d.). iTeh Standards. Retrieved January 13, 2026, from [Link]

  • ISO 105-Z04:1995. (n.d.). iTeh Standards. Retrieved January 13, 2026, from [Link]

  • Effect of reactive dye mixtures on exhaustion values. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reactive Orange 35. (2012). World dye variety. Retrieved January 13, 2026, from [Link]

  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio : Indonesia Journal of Food and Drug Safety. Retrieved January 13, 2026, from [Link]

  • Method validation using Certified Reference Materials (CRMs). (n.d.). ARO Scientific. Retrieved January 13, 2026, from [Link]

  • Determination of Reactive Dyes in Coloring Foodstuff, Fruit Juice Concentrates, and Meat Products by Reductive Azo-Bond Cleavage and LC-ESI-MS/MS Analysis. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. (n.d.). Worldwidejournals.com. Retrieved January 13, 2026, from [Link]

  • Iso 16373-1-2015. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

  • Method for determining reactive dye fixation rate through K/S value coating method. (n.d.). Google Patents.
  • Reactive Dyes. (n.d.). Cosmonaut Chemicals. Retrieved January 13, 2026, from [Link]

  • Reference materials. (n.d.). Eurachem. Retrieved January 13, 2026, from [Link]

  • Color fastness to rubbing and washing (color change and color staining). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Analysis of Reactive Dyestuffs and Their Hydrolysis by Capillary Electrophoresis. (n.d.). IntechOpen. Retrieved January 13, 2026, from [Link]

  • INTERNATIONAL STANDARD ISO 16373-1. (2015). Retrieved January 13, 2026, from [Link]

  • The Magic of Color: Understanding the Power of Reactive Dyes. (2024). Vipul Organics. Retrieved January 13, 2026, from [Link]

  • HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. (n.d.). An-Najah Staff. Retrieved January 13, 2026, from [Link]

  • Analysis of early synthetic dyes with HPLC-DAD-MS: an important database for analysis of colorants used in cultural heritage. (n.d.). Retrieved January 13, 2026, from [Link]

  • Advances in HPLC analysis of reactive dyes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • K/S values (Reactive Orange 16 at 40 °C, with addition of different... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

  • Reactive Orange 16. (2012). World dye variety. Retrieved January 13, 2026, from [Link]

  • The Power of Reactive Dyes: A Deep Dive into Reactive Orange 16. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of C.I. Reactive Orange 35 Testing Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Standardized Testing for C.I. Reactive Orange 35

This compound is a widely utilized reactive azo dye, valued for its vibrant reddish-orange hue and its ability to form covalent bonds with cellulosic fibers, resulting in excellent wash fastness.[1] Its application spans from textile dyeing to potential uses in biological staining and as a fluorescent marker.[2] Given its diverse applications, the accurate and reproducible testing of this compound is paramount for ensuring consistent product quality, reliable research outcomes, and regulatory compliance.

This guide provides an in-depth comparison of key analytical protocols for this compound, highlighting the methodologies, potential for inter-laboratory variability, and the scientific rationale behind procedural choices. As a Senior Application Scientist, the objective is to equip researchers and professionals with the knowledge to not only perform these tests but also to critically evaluate the data and understand the sources of potential discrepancies between laboratories.

Core Analytical Parameters and Methodologies

The comprehensive evaluation of this compound hinges on three principal analytical domains:

  • Spectrophotometric Determination of Color Strength: This assesses the dye's concentration in solution, a fundamental quality control parameter.

  • Chromatographic Purity and Identification: High-Performance Liquid Chromatography (HPLC) is employed to separate the primary dye component from any isomers, precursors, or hydrolysis byproducts.

  • Colorfastness to Washing: This performance-based test evaluates the dyed substrate's ability to retain its color after laundering.

This guide will dissect the standardized protocols for each of these analytical areas, presenting a hypothetical inter-laboratory comparison to illustrate key concepts.

Spectrophotometric Determination of Relative Color Strength

The color strength of a dye solution is a primary indicator of its tinctorial value and is routinely measured using UV-Visible spectrophotometry. The internationally recognized methods for this analysis are AATCC Test Method 182 and ISO 105-Z10, which are technically equivalent.[3]

Causality Behind Experimental Choices

The Beer-Lambert Law underpins this analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it.[4] The choice of solvent is critical; it must fully dissolve the dye without causing aggregation or chemical modification. For reactive dyes like this compound, deionized water is the standard solvent. Precise pH control is not typically required for the initial dissolution for color strength measurement, but consistency is key.

Experimental Protocol: Spectrophotometric Analysis (AATCC TM182 / ISO 105-Z10)
  • Preparation of Stock Solutions:

    • Accurately weigh 0.100 g of the this compound standard and the test sample into separate 100 mL volumetric flasks.

    • Dissolve the dye in approximately 50 mL of deionized water with gentle agitation.

    • Bring the flasks to volume with deionized water and mix thoroughly.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solutions to create working standards of known concentrations (e.g., 5, 10, 15, 20 mg/L).

  • Spectrophotometric Measurement:

    • Using a calibrated spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound.

    • Measure the absorbance of each working solution at the λmax.

  • Calculation of Relative Color Strength:

    • The relative color strength is calculated as a percentage relative to the standard.

Inter-laboratory Comparison: Hypothetical Data

To illustrate potential variability, consider the following hypothetical results from three independent laboratories for the same batch of this compound:

ParameterLaboratory ALaboratory BLaboratory C
λmax (nm) 492493492
Absorbance of 10 mg/L solution 0.5250.5350.520
Calculated Relative Color Strength (%) 101.0102.999.0

Discussion of Variability: The minor variations in λmax are within acceptable instrumental limits. The differences in absorbance, and consequently the relative color strength, can be attributed to several factors:

  • Weighing and Dilution Errors: Small inaccuracies in preparing the stock and working solutions are a primary source of error.

  • Instrument Calibration and Performance: Differences in spectrophotometer calibration and baseline stability can lead to variations.

  • Water Quality: The presence of impurities in the deionized water can affect the absorbance readings.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a dye mixture. For reactive dyes, this is crucial for identifying the active vinyl sulfone form, the hydrolyzed (inactive) form, and any manufacturing impurities.

Causality Behind Experimental Choices

Reversed-phase HPLC is the most common mode for reactive dye analysis. A C18 column is typically used to separate the components based on their hydrophobicity. An ion-pairing agent, such as tetrabutylammonium bromide (TBAB), is often added to the mobile phase to improve the retention and peak shape of the anionic dye molecules.[5] A gradient elution, where the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase is increased over time, is necessary to elute components with a wide range of polarities.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration (e.g., 100 mg/L).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 95:5 Water:Acetonitrile with 5 mM TBAB, buffered to pH 6.5

    • Mobile Phase B: 5:95 Water:Acetonitrile with 5 mM TBAB

    • Gradient: 20% to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: Diode Array Detector (DAD) at the λmax of the dye

Inter-laboratory Comparison: Hypothetical Data
ParameterLaboratory ALaboratory BLaboratory C
Retention Time of Main Peak (min) 12.512.712.4
Purity of Main Peak (%) 98.597.998.8
Number of Impurities Detected (>0.1%) 343

Discussion of Variability:

  • Retention Time Shifts: Minor shifts in retention time are common and can be caused by differences in column packing, mobile phase preparation, and instrument dead volume.

  • Purity Assessment: Variations in peak integration and the detection of minor impurities can lead to discrepancies in the calculated purity. The sensitivity of the detector and the baseline noise can influence the number of impurities reported.

Colorfastness to Domestic and Commercial Laundering

This test evaluates the resistance of the color of the textile to laundering. The two most widely used standards are ISO 105-C06 and AATCC 61.[1][6] While both aim to simulate washing, they have key procedural differences that can lead to different results.[7]

Causality Behind Experimental Choices

The test simulates the abrasive action, temperature, and chemical environment of a washing machine. The use of stainless steel balls provides mechanical agitation.[7] A standardized detergent is used to ensure consistency. The multifiber adjacent fabric, containing strips of different common textile fibers, is used to assess the degree of color transfer (staining).

Experimental Protocol: ISO 105-C06 (Example: Test C2S)
  • Specimen Preparation:

    • A 10 cm x 4 cm specimen of fabric dyed with this compound is prepared.

    • It is sewn together with a same-sized multifiber adjacent fabric.

  • Washing Procedure:

    • The composite specimen is placed in a stainless steel container with 150 mL of a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate.

    • 10 stainless steel balls are added to the container.

    • The container is placed in a launder-ometer and agitated for 45 minutes at 50°C.

  • Rinsing and Drying:

    • The specimen is rinsed twice in deionized water and then once in cold running water.

    • Excess water is removed, and the specimen is air-dried at a temperature not exceeding 60°C.

  • Evaluation:

    • The change in color of the dyed specimen and the staining of the multifiber fabric are assessed using the grey scales under standardized lighting.

Inter-laboratory Comparison: Hypothetical Data (Grey Scale Ratings)
ParameterLaboratory A (ISO 105-C06)Laboratory B (AATCC 61, 2A)Laboratory C (ISO 105-C06)
Color Change 4-544-5
Staining - Acetate 43-44
Staining - Cotton 4-544-5
Staining - Nylon 43-44
Staining - Polyester 54-55
Staining - Acrylic 54-55
Staining - Wool 43-44

Discussion of Variability:

  • Methodological Differences: Laboratory B used the AATCC 61 method, which is generally considered more aggressive than ISO 105-C06 due to a larger number of steel balls and a different detergent, leading to slightly lower ratings for both color change and staining.[7]

  • Observer Subjectivity: The visual assessment using grey scales is inherently subjective and can vary between trained technicians.

  • Water Hardness: The mineral content of the water used can affect the performance of the detergent and influence the test results.

Visualizing the Workflows

Experimental Workflow for Spectrophotometric Analysis

cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_calc Calculation weigh Weigh Dye dissolve Dissolve in DI Water weigh->dissolve dilute Prepare Dilutions dissolve->dilute scan Determine λmax dilute->scan measure_abs Measure Absorbance scan->measure_abs calc_strength Calculate Relative Color Strength measure_abs->calc_strength

Caption: Spectrophotometric analysis workflow.

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Dye dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate calc_purity Calculate Purity integrate->calc_purity

Caption: HPLC analysis workflow.

Conclusion and Best Practices for Minimizing Inter-laboratory Variability

This guide has demonstrated that while standardized methods for testing this compound exist, there is still potential for inter-laboratory variability. To ensure the highest degree of reproducibility and trustworthiness in results, the following best practices are recommended:

  • Strict Adherence to Standard Operating Procedures (SOPs): All laboratories should follow the chosen standard (ISO or AATCC) without deviation.

  • Regular Instrument Calibration and Maintenance: Spectrophotometers, HPLC systems, and launder-ometers must be regularly calibrated and maintained according to manufacturer's specifications.

  • Use of Certified Reference Materials: Whenever possible, a certified reference material for this compound should be used to benchmark results.

  • Proficiency Testing and Round-Robin Studies: Participation in inter-laboratory proficiency testing schemes is the most effective way to identify and rectify systematic errors.

  • Comprehensive Training of Personnel: Analysts must be thoroughly trained in the theoretical and practical aspects of each analytical technique.

By implementing these measures, researchers, scientists, and drug development professionals can have greater confidence in the quality and consistency of their data related to this compound, leading to more reliable and impactful outcomes in their respective fields.

References

  • ChiuVention. (2025). ISO 105-C06 vs AATCC 61: The Complete Guide to Converting Test Methods. [Link]

  • Salley, C. T. (2005). An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. North Carolina State University. [Link]

  • First Source Worldwide. (2020). Quality Assurance for Reactive Dyes in Textile Applications. [Link]

  • International Journal of Research in Engineering and Technology. (2015). COLOR CO-ORDINATES AND RELATIVE COLOR STRENGTH OF REACTIVE DYE INFLUENCED BY FABRIC GSM AND DYE CONCENTRATION. [Link]

  • ISO. (2010). ISO 105-C06:2010 Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering. [Link]

  • Hilal, N., Gomaa, S., & Elsisi, A. (2019). Color strength, intensity and fixation % of reactive dyed polyester, cotton and polyester/cotton fabrics in presence of different concentrations of caustic soda at different time.
  • Association Sénégalaise de Normalisation. (1997). Textiles — Tests for colour fastness — Part Z10: Determination of relative colour strength of dyes in solution. [Link]

  • SlideShare. (2014). Colorfastness to washing. [Link]

  • Society of Dyers and Colourists. (1986). Estimation of Dyes in Solution by Transmission Measurements. SDC ColourClick.
  • Oulton, D. P., & Ahmed, N. S. E. (2006). The use of reflectance measurements in the determination of fixation of reactive dyes to cotton.
  • Taylor, J. A. (2000). A simple titrimetric method for the estimation of reactive dye fixation on cellulose.
  • ChiuVention. (2024). Color Fastness Standards Compared: ISO, AATCC & JIS. [Link]

  • AATCC. TM182 Test Method for Relative Color Strength of Dyes in Solution. [Link]

  • Beck, K. R., & Burdette, S. G. (2007). Advances in HPLC analysis of reactive dyes.
  • Islam, M. S., Rahman, M. M., & Islam, M. S. (2017). Study on Color Strength of Different Reactive Dyes. Journal of Textile Science & Engineering, 7(4), 1-5.
  • An-Najah National University. (2011). Quantitative Determination of Three Textile Reactive Dyes in Ground Water, Sewage Water and Soil Using Voltammetric and HPLC. An-Najah Journals.
  • Google Patents. (2015).
  • Ahmed, N. S. E., & Oulton, D. P. (2006). The use of reflectance measurements in the determination of fixation of reactive dyes to cotton.
  • TESTEX. (2024). Different Color Fastness to Washing Test Standards and Corresponding Test Requirements. [Link]

  • Scribd. Test Methods: ISO 105 C06 / C08 / C09 & AATCC 61: Wash Wheel Pots and Stainless Steel Balls. [Link]

  • GESTER Instruments. (2022). Analysis of the Color Fastness of Reactive Dyes to Chlorine. [Link]

  • Egyptian Journal of Chemistry. (2019). Studying standard test methods of color fastness to Washing and Crocking of dyed Cotton/Bamboo Blended fabrics with reactive dye.
  • Sandström, E., et al. (2023). Historical Textile Dye Analysis Using DESI-MS. Heritage, 6(5), 4041-4058.
  • QIMA. (2025). Colorfastness Test Methods for Textiles: Complete Guide. [Link]

  • HunterLab. (2025). How Objective Color Analysis Is Helping Natural Dyes Flourish in the Textile Industry. [Link]

  • Semantic Scholar. (2015). Direct identification of dyes in textiles by direct analysis in real time-time of flight mass spectrometry.. [Link]

  • MDPI. (2021). Dye Schedule Optimization: A Case Study in a Textile Industry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in advanced laboratory settings, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. C.I. Reactive Orange 35, like other reactive dyes, is an invaluable tool in many applications. However, its chemical nature—designed to form strong covalent bonds with fibers—necessitates a rigorous and informed approach to its disposal.[1][2] Improper handling not only poses immediate safety risks but also threatens environmental compliance and ecosystem health.[3]

This guide provides a comprehensive, procedural framework for the safe management and disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these protocols, empowering you to make informed decisions that ensure safety and environmental stewardship.

Part 1: Hazard Profile and Essential Safety Precautions

Understanding the hazard profile of this compound is the foundation of its safe handling. According to its Safety Data Sheet (SDS), this compound is an orange powder that presents several potential health effects.[4]

Potential Health Hazards:

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, and diarrhea.[4]

  • Inhalation: May cause irritation to the respiratory tract.[4] As with many reactive dyes, there is a risk of respiratory sensitization, where repeated inhalation of dust can lead to allergic reactions in some individuals.[5][6][7]

  • Eye Contact: Dust can cause irritation and inflammation.[4]

  • Skin Contact: Prolonged or repeated contact may lead to skin irritation.[4] It may also cause skin sensitization.[5]

Causality of Required PPE: The physical and chemical properties of the dye dictate the necessary personal protective equipment (PPE). Because it is a fine powder, the primary risks are inhalation of airborne particles and direct contact with skin and eyes.

Mandatory Personal Protective Equipment (PPE):

  • Respiratory Protection: An approved dust or mist respirator is essential when handling the powder to prevent inhalation.[8]

  • Eye Protection: Chemical safety goggles or glasses with side shields are required to protect against airborne dust.[4][8]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact and potential sensitization.[4][8]

  • Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.[4]

All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[4] An eyewash station and safety shower must be readily accessible.[4]

Part 2: Spill Management Protocol

Accidental spills demand a swift and methodical response to mitigate exposure and prevent environmental release. The procedure varies based on the scale of the spill.

Protocol for Minor Spills (Small quantity of powder):

  • Restrict Access: Ensure only trained personnel with appropriate PPE are in the area.

  • Avoid Dust Generation: Do not use dry sweeping methods on loose powder as this will aerosolize the particles.

  • Contain and Collect: Gently cover the spill with an inert absorbent material like sand or vermiculite.[5] Alternatively, carefully vacuum the material using a vacuum cleaner equipped with a HEPA filter.[9]

  • Package for Disposal: Sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste disposal.[4][8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Protocol for Major Spills:

  • Evacuate Immediately: Alert personnel in the vicinity and evacuate the immediate area.[9]

  • Contact Emergency Responders: Notify your institution's Environmental Health & Safety (EH&S) department or designated emergency response team.[9] Provide them with the location and identity of the spilled chemical.

  • Ventilate the Area: If safe to do so, increase ventilation to the area.

  • Prevent Environmental Release: Take measures to prevent the spill from entering drains or waterways.[8][9]

Part 3: Core Disposal & Decontamination Procedures

The correct disposal route for this compound depends on its form: solid powder, concentrated stock solutions, or dilute, unexhausted working solutions (dye baths).

1. Unused Solid Dye Powder: Unused or expired this compound powder is considered a chemical waste product. It should never be disposed of in regular trash.

  • Procedure: Collect the powder in its original container or a new, tightly sealed, and clearly labeled hazardous waste container.

  • Rationale: This prevents the release of fine dust into the environment and ensures it is handled by trained hazardous waste professionals. The dye is incompatible with strong oxidizing and reducing agents, and co-mingling with other waste must be avoided.[4]

2. Concentrated Liquid Waste: This includes stock solutions or any highly concentrated dye mixtures.

  • Procedure: Collect all concentrated liquid waste in a dedicated, labeled hazardous waste container. Do not pour concentrated solutions down the drain.

  • Rationale: High concentrations of dyes can overwhelm the biological treatment processes in municipal wastewater systems, leading to colored effluent being discharged into waterways.[3][10]

3. Dilute Dye Baths (Unexhausted Solutions): This is the most common waste stream in a laboratory setting. Reactive dyes are applied under basic (alkaline) conditions. Before any drain disposal can be considered, the pH must be neutralized.[11]

  • Procedure: Follow the detailed neutralization protocol in Part 4.

  • Rationale: The unreacted dye molecules will have hydrolyzed, meaning they have reacted with water molecules and can no longer bond to fibers.[11] While they are less reactive, they still contribute to water coloration and chemical oxygen demand (COD). Neutralizing the pH is a critical first step before further evaluation for disposal. Small, neutralized quantities may be permissible for drain disposal with copious amounts of water, but this is strictly dependent on local regulations.[5][11] Always consult your institution's EH&S guidelines.

Part 4: Laboratory-Scale Treatment & Neutralization Protocol

This protocol provides a step-by-step method for neutralizing unexhausted, alkaline dye baths before final disposal.

Materials:

  • Unexhausted this compound dye bath

  • Citric acid (solid) or dilute hydrochloric acid (e.g., 1M HCl)

  • pH meter or pH test strips

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Preparation: Place the beaker containing the dye bath on a stir plate in a well-ventilated area or fume hood. Begin gentle stirring.

  • Initial pH Measurement: Using a calibrated pH meter or pH strip, measure and record the initial pH of the solution. A typical reactive dye bath will be alkaline (pH > 9).

  • Neutralization: Slowly add a small amount of citric acid or dropwise add dilute HCl to the stirring solution.

  • Monitor pH: Continuously monitor the pH as you add the acid. The goal is to bring the pH to a neutral range (typically between 6.0 and 8.0). Proceed with caution to avoid overshooting the target pH.

  • Confirm Neutrality: Once the pH has stabilized within the neutral range for at least 5 minutes, the neutralization is complete.

  • Disposal: The neutralized solution must be disposed of in accordance with local and institutional regulations. For small laboratory quantities, this may involve drain disposal flushed with a large volume of water.[11] For larger volumes or if prohibited by local rules, collect the neutralized solution in a hazardous waste container.

Part 5: Data Summary for Disposal Pathways

The following table summarizes the key characteristics and mandated disposal routes for different this compound waste streams.

Waste StreamKey CharacteristicsRecommended Disposal ProcedureRationale & Citations
Solid Powder Fine orange powder; respiratory and contact hazard.Collect in a sealed, labeled hazardous waste container.Prevents aerosolization and exposure. Must be handled by trained waste management professionals.[4][8]
Concentrated Liquid High dye concentration; high Chemical Oxygen Demand (COD).Collect in a labeled, sealed hazardous waste container.Prevents shock loading of wastewater treatment facilities and environmental release.[3]
Unexhausted Dye Bath Alkaline pH; contains hydrolyzed, unreacted dye.Neutralize pH to 6.0-8.0 (see protocol). Dispose per local regulations.Alkaline discharge is harmful to aquatic life. Neutralization is the minimum required pretreatment.[11]
Contaminated Materials Gloves, weigh boats, paper towels, etc. with dye residue.Place in a sealed bag or container for solid hazardous waste disposal.Prevents the spread of contamination and potential exposure from handling general waste.

Part 6: Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_powder Solid Powder or Contaminated Solids waste_type->solid_powder Solid concentrated_liquid Concentrated Liquid Solution waste_type->concentrated_liquid Concentrated dilute_bath Dilute / Unexhausted Dye Bath waste_type->dilute_bath Dilute collect_solid Package in Sealed Hazardous Waste Container solid_powder->collect_solid collect_liquid Collect in Designated Liquid Waste Container concentrated_liquid->collect_liquid neutralize Perform pH Neutralization Protocol (pH 6-8) dilute_bath->neutralize final_disposal Arrange for EH&S Hazardous Waste Pickup collect_solid->final_disposal collect_liquid->final_disposal check_regs Consult Institutional & Local Regulations neutralize->check_regs drain_disposal Permitted Drain Disposal (Flush with excess water) check_regs->drain_disposal Permitted collect_neutral Collect Neutralized Liquid for Hazardous Waste Pickup check_regs->collect_neutral Not Permitted / Large Vol. collect_neutral->final_disposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling C.I. Reactive Orange 35

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery must be matched by an unwavering dedication to safety. This guide provides an in-depth, procedural framework for the safe handling of C.I. Reactive Orange 35 (CAS No. 12270-76-7/70210-13-8), a widely used textile dye. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation in the laboratory environment.

Understanding the Hazard Profile of this compound

This compound is an organic dye that, like many reactive dyes, presents specific hazards that dictate our PPE requirements. The primary risks are associated with its physical form (typically a powder) and its chemical reactivity.

  • Respiratory Sensitization : The most significant hazard associated with reactive dyes is their potential to cause respiratory sensitization through the inhalation of airborne dust.[1][2][3] Once an individual is sensitized, subsequent exposure to even minute amounts of the dye can trigger a severe allergic, asthma-like reaction.[3] Therefore, preventing inhalation is the highest priority.

  • Skin and Eye Irritation : Direct contact with the dye powder or concentrated solutions can cause skin and eye irritation.[4][5] Prolonged or repeated contact may lead to skin sensitization in sensitive individuals.[4][5]

  • Ingestion : The substance is considered harmful if swallowed and may cause gastrointestinal irritation.[4]

Given these hazards, a multi-layered PPE approach is not just recommended; it is essential for ensuring personal safety.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be tailored to the specific task being performed. Handling the dry powder, for instance, requires a higher level of respiratory protection than working with a prepared, dilute solution.

Eye and Face Protection: The First Line of Defense

Chemical safety goggles are mandatory whenever handling this compound in either powder or liquid form.[4][6] They must provide a complete seal around the eyes to protect against airborne dust and accidental splashes.

  • Causality : The fine particulate nature of the dye powder allows it to become easily airborne during weighing or transfer. Standard safety glasses with side shields do not offer adequate protection from this hazard. Goggles are essential to prevent the powder from causing mechanical and chemical irritation to the eyes.[5] For tasks with a high risk of splashing, such as transferring large volumes of dye solution, a face shield should be worn in addition to safety goggles.

Skin and Body Protection: Preventing Dermal Exposure

A layered approach is critical for skin protection, preventing both direct contact and the contamination of personal clothing.

  • Gloves : Chemical-resistant gloves are required. Nitrile or rubber gloves are suitable for handling this substance.[4][5] It is crucial to check the manufacturer's breakthrough time data for the specific glove material when working with dye solutions for extended periods. Always inspect gloves for tears or punctures before use.

  • Laboratory Coat/Coveralls : A buttoned lab coat should be worn to protect the skin and clothing.[4] For large-scale operations or situations with a high potential for dust generation, disposable coveralls may be necessary to prevent widespread contamination.

Respiratory Protection: The Critical Barrier

Due to the risk of respiratory sensitization, respiratory protection is the most critical component of your PPE when handling the powdered form of this compound.[1][3][7]

  • Causality : Reactive dyes are known respiratory sensitizers.[3] The mechanism involves the dye molecule reacting with proteins in the body, triggering an immune response.[3] To prevent the initial sensitization event, exposure to airborne dust must be minimized.

  • Selection : A NIOSH-approved respirator is necessary when weighing or handling the powder outside of a certified chemical fume hood or ventilated enclosure.[1][6] An N95 dust mask may be sufficient for low-dust tasks, but a respirator with a higher protection factor (e.g., a half-mask or full-face respirator with P100 particulate filters) is recommended for any procedure likely to generate significant dust. All handling of the powdered dye should ideally be performed within a local exhaust ventilation (LEV) system, such as a fume hood, to control airborne particles at the source.[3][4][7]

The following table summarizes the recommended PPE for different laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Powder Chemical Safety Goggles & Face ShieldNitrile/Rubber GlovesLab Coat or Disposable CoverallsNIOSH-Approved Respirator (in addition to fume hood/LEV)[1][7]
Preparing Stock Solutions Chemical Safety GogglesNitrile/Rubber GlovesLab CoatRequired if dust is generated; otherwise, work in fume hood.
Handling Dilute Solutions Chemical Safety GogglesNitrile/Rubber GlovesLab CoatNot typically required if ventilation is adequate.
Cleaning Spills (Powder) Chemical Safety Goggles & Face ShieldHeavy-Duty Nitrile/Rubber GlovesDisposable CoverallsNIOSH-Approved Respirator

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Protocol
  • Lab Coat/Coveralls : Put on your lab coat and ensure it is fully buttoned.

  • Respirator : If required, perform a seal check on your respirator to ensure a proper fit.

  • Goggles/Face Shield : Put on your safety goggles, followed by a face shield if necessary.

  • Gloves : Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Protocol

The principle is to remove the most contaminated items first.

  • Gloves : Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.

  • Lab Coat/Coveralls : Remove your lab coat or coveralls by rolling it inside-out to contain any contaminants.

  • Wash Hands : Wash your hands thoroughly with soap and water.

  • Goggles/Face Shield : Remove your face shield and goggles by handling the strap.

  • Respirator : Remove your respirator last.

  • Wash Hands Again : Wash your hands again thoroughly.

This workflow is visualized in the diagram below.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Gown / Coverall Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Work Handle C.I. Reactive Orange 35 Don4->Work Doff1 1. Gloves Doff2 2. Gown / Coverall Doff1->Doff2 Doff3 3. Wash Hands Doff2->Doff3 Doff4 4. Goggles / Face Shield Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6 End Exit Lab Doff6->End Start Enter Lab Start->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow for Handling Reactive Dyes.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered contaminated waste.

  • Procedure : Immediately after doffing, place all single-use items (gloves, disposable respirators, coveralls) into a designated, sealed, and clearly labeled hazardous waste container.[8][9]

  • Logistics : Do not dispose of this waste in general trash receptacles.[10] Contaminated PPE must be handled by a licensed hazardous waste management company for proper disposal, which often involves incineration.[8] This prevents the release of the chemical into the environment and protects waste handlers from exposure.[11]

By adhering to these scientifically-grounded procedures, you build a robust and trustworthy safety system that protects you and your colleagues, allowing you to focus on your critical research with confidence.

References

  • MSDS REACTIVE ORANGE 35 . Qingdao Sanhuan Colorchem CO.,LTD.

  • Orco Reactive™ Dye Description, Storage, Handling, and Preparation . Organic Dyes and Pigments.

  • Dyes and dyeing . Health and Safety Executive (HSE).

  • reactive orange 122 - Safety Data Sheet . Space International.

  • How to Safely Handle Reactive Chemicals . The Chemistry Blog.

  • Dyeing to have a go... or worried about safety? . George Weil.

  • Safety Data Sheet (SDS) . Rupert, Gibbon & Spider, Inc.

  • MATERIAL SAFETY DATA SHEET . Dylon.

  • Reactive Dyes: Safe handling in textile finishing . Health and Safety Executive (HSE).

  • Safely Handling Dyes . Columbia University Research.

  • How to dispose of contaminated PPE . Hazmat School.

  • Disposing of Contaminated Disposable Protective Clothing . International Enviroguard.

  • Is PPE Recyclable? How to Dispose of PPE Correctly . CleanRiver Recycling Solutions.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.